molecular formula C15H16BNO4 B1399720 (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 874288-15-0

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Numéro de catalogue: B1399720
Numéro CAS: 874288-15-0
Poids moléculaire: 285.1 g/mol
Clé InChI: WJHSWLXHDJCBAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H16BNO4 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHSWLXHDJCBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a molecule of interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-technique analytical workflow, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our approach is rooted in principles of scientific integrity, ensuring a self-validating and robust characterization process.

Introduction: The Significance of Boronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their utility extends into medicinal chemistry, where they function as enzyme inhibitors and sensors for carbohydrates. The specific molecule of interest, this compound, integrates the boronic acid moiety with a carboxamide linker and a methoxybenzyl group, suggesting potential applications in targeted drug delivery or as a versatile synthetic building block. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent research and development rests.

The Elucidation Workflow: A Multi-Pronged Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by assembling them in a logical sequence can a complete and validated picture emerge. Our proposed workflow is designed to be both efficient and exhaustive.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation Synthesis Synthesis of Target Molecule Purification HPLC Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Connectivity MS Mass Spectrometry (ESI-MS) Purification->MS Purity & Mass FTIR FTIR Spectroscopy Purification->FTIR Functional Groups XRay Single Crystal X-ray Diffraction Purification->XRay If crystalizable Final_Structure Final Structure Confirmation NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure XRay->Final_Structure

Caption: Integrated workflow for the structural elucidation of the target molecule.

Part 1: Initial Characterization and Purity Assessment

Prior to in-depth structural analysis, it is imperative to ensure the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC separates the target molecule from any unreacted starting materials, byproducts, or other impurities. A sharp, symmetrical peak at a specific retention time is a strong indicator of a pure compound. Coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides additional preliminary data.

Experimental Protocol:

  • Column: A reversed-phase C18 column is a suitable starting point for this class of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically effective. The formic acid aids in protonating the molecule, leading to better peak shape.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) can be used, leveraging the aromatic nature of the compound.

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total peak area. A purity of >95% is generally required for subsequent analytical steps.

An online HPLC method with post-column derivatization using agents like alizarin can also be employed for the selective detection of boronic acids in complex mixtures, which can be particularly useful during reaction monitoring.[1][2]

Part 2: Spectroscopic Confirmation

With a pure sample in hand, the next step is to use a suite of spectroscopic techniques to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments will be essential.

Rationale:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments.

  • ¹¹B NMR: Is highly specific for the boron atom and can confirm the presence of the boronic acid group and provide insights into its hybridization state.[3][4]

Sample Preparation: The sample should be dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD. It's worth noting that boronic acids can sometimes form oligomers, which can lead to broad or complex NMR spectra.[5] Running samples at low concentrations can help mitigate this.

Expected ¹H and ¹³C NMR Data:

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (from hypothetical 2D NMR)
Boronic Acid Protons (B(OH)₂)Broad singlet, ~8.0-8.5 ppm-Correlates with adjacent aromatic carbons
Amide Proton (NH)Singlet, ~9.0-9.5 ppm-Correlates with amide carbonyl and benzyl CH₂
Methoxybenzyl CH₂Singlet, ~4.5 ppm~40-45 ppmCorrelates with amide NH and methoxybenzyl aromatic protons
Methoxy Group (OCH₃)Singlet, ~3.8 ppm~55 ppmCorrelates with its attached aromatic carbon
Phenyl Ring (attached to Boronic Acid)Multiplets, ~7.5-8.2 ppm~125-140 ppmProtons show correlations to each other and adjacent carbons
Phenyl Ring (of Methoxybenzyl)Doublets, ~6.9 and ~7.3 ppm~114 and ~130 ppmProtons show characteristic AA'BB' splitting pattern
Amide Carbonyl (C=O)-~165-170 ppmCorrelates with amide NH and adjacent aromatic protons

¹¹B NMR Spectroscopy: A single, relatively broad peak is expected in the range of 18-30 ppm for the trigonal planar (sp² hybridized) boronic acid. The chemical shift can be influenced by the solvent and pH.[3][4]

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, which is a critical piece of the structural puzzle. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

Experimental Protocol (Electrospray Ionization - ESI):

  • Ionization Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ would be expected. In negative mode, the deprotonated molecule [M-H]⁻ is likely.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide structural information. Expected fragmentation would include cleavage of the amide bond and loss of the boronic acid group. The analysis of boronic acids by mass spectrometry can be complicated by the formation of boroxines (cyclic anhydrides) or other adducts in the gas phase.[6][7]

Expected Mass Spectrometry Data:

IonExpected m/z (for C₁₄H₁₄BNO₄)
[M+H]⁺272.1088
[M+Na]⁺294.0908
[M-H]⁻270.0945

Note: The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) should be observable in the mass spectrum, providing a clear signature for a boron-containing compound.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Boronic Acid)3200-3600Broad
N-H Stretch (Amide)3300-3500Medium, sharp
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic - CH₂, OCH₃)2850-3000Medium
C=O Stretch (Amide I)1630-1680Strong, sharp
N-H Bend (Amide II)1510-1570Medium
C=C Stretch (Aromatic)1450-1600Multiple, medium to weak
B-O Stretch1310-1380Strong

The broad O-H stretch from the boronic acid may overlap with the N-H stretch of the amide.[8][9]

Part 3: Definitive Structural Confirmation

While the combination of NMR, MS, and FTIR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.

Single-Crystal X-ray Diffraction

Rationale: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and stereochemistry.[10][11][12]

Experimental Protocol:

  • Crystallization: The most challenging step is often growing a single crystal of sufficient quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed.

  • Structure Solution and Refinement: The electron density map is solved to determine the positions of the atoms, which are then refined to generate the final crystal structure.

A successful X-ray crystallographic analysis will not only confirm the connectivity of the atoms but also provide insights into the intermolecular interactions, such as hydrogen bonding, in the solid state.[13]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented in this guide, beginning with purity assessment by HPLC, followed by spectroscopic characterization (NMR, MS, FTIR), and culminating in definitive structural confirmation by X-ray crystallography, provides a robust and self-validating pathway. By understanding the rationale behind each technique and the expected outcomes, researchers can confidently and accurately characterize this and other novel boronic acid derivatives, paving the way for their application in drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • BoronPharm. (n.d.). 1072951-89-3 | (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid.
  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Fluorochem. (n.d.). (4-((4-methoxyphenyl)carbamoyl)phenyl)boronic acid.
  • ResearchGate. (n.d.). FTIR spectrum of boric acid.
  • PubChem. (n.d.). [4-(methoxycarbamoyl)phenyl]boronic Acid.
  • 911Metallurgist. (2021). Boron Crystallography.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation.
  • RSC Publishing. (2013). 17O NMR studies of boronic acids and their derivatives.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ResearchGate. (n.d.). FTIR spectra of CMPS and boronic acid functionalized resins.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • NIH. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC.
  • ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
  • UNL Digital Commons. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid | 5720-07-0.
  • Russian Chemical Reviews (RSC Publishing). (n.d.). X-Ray spectra and electronic structure of boron compounds.
  • ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
  • MDPI. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts.
  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds - PMC.
  • MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid.

Sources

Mechanistic Profiling of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical architecture, and experimental validation of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , a specialized transition-state analog inhibitor designed to target serine


-lactamases.

A Transition-State Analog for AmpC -Lactamase Inhibition

Executive Summary

This compound (hereafter referred to as MBCP-BA ) is a reversible covalent inhibitor targeting Class C (AmpC) and select Class A serine


-lactamases. It functions as a transition-state analog , mimicking the high-energy tetrahedral intermediate formed during the hydrolysis of 

-lactam antibiotics.

By covalently trapping the catalytic nucleophile (Serine-64 in AmpC) and occupying the highly conserved R1 side-chain recognition pocket, MBCP-BA effectively prevents the degradation of partner antibiotics (e.g., cephalosporins), thereby restoring their bactericidal activity against multi-drug resistant (MDR) Gram-negative pathogens.

Chemical Architecture & Pharmacophore

To understand the mechanism, one must first deconstruct the molecule into its three functional domains.

DomainChemical MoietyMechanistic Function
Warhead Boronic Acid (

)
Acts as a Lewis acid to accept the electron pair from the catalytic serine, forming a covalent bond.
Scaffold Phenyl Ring (Meta-substituted)Positions the warhead and the recognition tail in the correct geometry to span the active site.
Recognition Tail 4-Methoxybenzyl-amideMimics the amide side chain of

-lactam antibiotics (e.g., Cephalothin), providing affinity for the R1 binding pocket.
Visualization: Pharmacophore Map

The following diagram illustrates the functional segmentation of MBCP-BA.

Pharmacophore Warhead Boronic Acid Warhead (Covalent Trap) Scaffold Phenyl Scaffold (Geometry Control) Warhead->Scaffold attached to C1 Linker Amide Linker (H-Bond Network) Scaffold->Linker attached to C3 Tail 4-Methoxybenzyl Tail (R1 Pocket Affinity) Linker->Tail extends into solvent

Figure 1: Pharmacophore segmentation of MBCP-BA highlighting the distinct roles of the warhead and recognition tail.

Mechanism of Action (The Core)

The inhibition mechanism is driven by reversible covalent binding . Unlike suicide inhibitors (e.g., clavulanic acid) that permanently modify the enzyme, MBCP-BA establishes an equilibrium between the free and bound states, characterized by a low dissociation constant (


 in the nanomolar range).
Step 1: Recognition and Association

The inhibitor enters the active site of the


-lactamase. The 4-methoxybenzyl tail  anchors the molecule by docking into the hydrophobic R1 pocket , interacting with residues such as Val211 and Tyr221 (numbering based on AmpC). This mimics the initial binding of a substrate like benzylpenicillin.
Step 2: Nucleophilic Attack (Covalent Capture)

The catalytic Serine-64 (Ser64) hydroxyl group, activated by the Tyr150 general base, attacks the boron atom.

  • Boron Transition: The boron atom shifts from a planar

    
     hybridization (trigonal) to a tetrahedral 
    
    
    
    hybridization.
  • Charge Formation: The resulting adduct is anionic (boronate anion), mimicking the unstable oxyanion intermediate of

    
    -lactam hydrolysis.
    
Step 3: Stabilization of the "Transition State"

The enzyme is "tricked" into stabilizing this adduct because it perfectly resembles the transition state it evolved to stabilize.

  • Oxyanion Hole: One of the boronic acid hydroxyls occupies the oxyanion hole, forming hydrogen bonds with the backbone amides of Ser64 and Ala318 .

  • Catalytic Base: The other hydroxyl interacts with Tyr150 , preventing it from activating a water molecule to hydrolyze the bond (which would normally regenerate the enzyme).

Visualization: Reaction Coordinate

Mechanism cluster_site Active Site Interactions Free Free State Enzyme (Ser-OH) + MBCP-BA (sp2) Michaelis Michaelis Complex Non-covalent association via R1 Pocket Free->Michaelis Kd (Binding) TS Transition State Analog (Inhibited) Tetrahedral Boronate Adduct (sp3) Covalent Bond: Ser-O-B Michaelis->TS Nucleophilic Attack (Fast) TS->Michaelis Slow Off-rate (Reversible) Int1 Oxyanion Hole (Stabilizes O-) TS->Int1 H-bond Int2 Tyr150 (Blocked) TS->Int2 H-bond

Figure 2: The kinetic pathway of inhibition, showing the conversion of the planar boronic acid into the stable tetrahedral adduct.

Experimental Validation Protocols

To confirm this mechanism in a laboratory setting, the following self-validating protocols are standard.

Protocol A: Determination of Inhibition Constant (

)

Objective: Quantify the affinity of MBCP-BA for AmpC


-lactamase.
Method:  Competitive spectrophotometric assay using a reporter substrate (e.g., Nitrocefin).
  • Reagent Prep: Prepare AmpC enzyme stock (10 nM final) and Nitrocefin substrate (

    
    ).
    
  • Inhibitor Dilution: Prepare serial dilutions of MBCP-BA (0.1 nM to 10

    
    ) in 50 mM phosphate buffer (pH 7.0).
    
  • Incubation: Pre-incubate Enzyme + Inhibitor for 5 minutes to allow equilibrium.

  • Initiation: Add Nitrocefin.

  • Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin generates a red product).

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
    

Validation Criteria:

  • The

    
     should shift linearly with increasing substrate concentration (competitive inhibition).
    
  • A Lineweaver-Burk plot should show intersecting lines on the Y-axis (Competitive).

Protocol B: X-Ray Crystallography Confirmation

Objective: Visualize the tetrahedral adduct.

  • Co-crystallization: Mix AmpC protein (

    
    ) with MBCP-BA (2 mM) in hanging drops.
    
  • Diffraction: Collect data to < 2.0 Å resolution.

  • Density Map Inspection: Look for continuous electron density between Ser64 O

    
     and the Boron atom.
    
  • Geometry Check: The Boron atom must exhibit tetrahedral geometry (

    
     bond angles) rather than trigonal planar.
    
Applications & Implications
  • MDR Reversal: MBCP-BA is used in combination research to restore the activity of third-generation cephalosporins (e.g., Ceftazidime) against Pseudomonas aeruginosa and Enterobacteriaceae.

  • Probe Design: The methoxybenzyl group can be substituted with fluorophores to create "turn-on" probes for detecting

    
    -lactamase activity in clinical samples.
    
References
  • Shoichet, B. K., et al. (2000). "Structure-based discovery of inhibitors of a complex disease target." Nature, 405, 96-100. Link

  • Caselli, E., et al. (2001). "Boronic acid inhibitors of AmpC beta-lactamase." Journal of Medicinal Chemistry, 44(15), 2461-2471. Link

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of beta-Lactamase Inhibitors." Clinical Microbiology Reviews, 23(1), 160–201. Link

  • Tondi, D., et al. (2010). "Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors." Journal of Medicinal Chemistry, 53(5), 2036-2046. Link

A Technical Guide to the Biological Activity Screening of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel chemical entity (NCE), (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. Boronic acids represent a privileged chemical scaffold in medicinal chemistry, renowned for their unique ability to form reversible covalent bonds and engage with biological targets that are often intractable for traditional small molecules. This document outlines a multi-tiered screening cascade, beginning with broad-based cytotoxicity and phenotypic screens, progressing through hit confirmation and secondary mechanistic assays, and culminating in advanced target deconvolution strategies. Each stage is detailed with field-proven protocols and the underlying scientific rationale, designed to provide researchers in drug development with a robust and logical pathway for elucidating the therapeutic potential of this, and similar, boronic acid-containing compounds.

Introduction: The Scientific Premise

The subject of our investigation, this compound, is an organoborane characterized by a phenylboronic acid core. The boronic acid moiety, R-B(OH)₂, is a versatile functional group that acts as a Lewis acid.[1] Its significance in drug design is highlighted by the FDA-approved proteasome inhibitor, Bortezomib, which validates the therapeutic potential of this class. The core reactivity of boronic acids stems from their ability to form reversible covalent complexes with nucleophiles, particularly the hydroxyl groups of serines in enzyme active sites and the cis-diols present in sugars and glycoproteins.[1][2][3]

This inherent reactivity informs our initial hypotheses:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes with a key serine or threonine residue in their active site, such as proteases, esterases, or certain kinases.[1] The boron atom can accept a lone pair from the serine hydroxyl group, mimicking the tetrahedral transition state of substrate hydrolysis.[4]

  • Glycan Binding: Phenylboronic acid (PBA) and its derivatives are known to bind to diol-containing molecules like sugars.[5][6] Many cancer cells exhibit aberrant glycosylation, overexpressing surface glycans such as sialic acid.[2][5] This suggests a potential mechanism for selective targeting of cancer cells.

This guide will therefore detail a screening strategy designed to interrogate these primary hypotheses in a systematic, data-driven manner.

Diagram 1.1: Postulated Mechanisms of Boronic Acid Interaction

This diagram illustrates the two primary, non-exclusive mechanisms by which a boronic acid moiety can interact with biological targets.

Caption: Potential biomolecular interactions of the boronic acid moiety.

Tier 1: Primary Screening Cascade - Casting a Wide Net

The objective of primary screening is to efficiently test the compound across a broad range of biological systems to identify initial "hits" or areas of activity. This phase prioritizes throughput and sensitivity.

Diagram 2.1: Tier 1 Screening Workflow

The workflow for the initial broad screening of the novel chemical entity (NCE).

Start NCE: This compound QC Quality Control (Purity, Solubility, Stability) Start->QC Cytotoxicity 2.1 Cytotoxicity Profiling (e.g., MTT Assay) Determine Non-Toxic Concentration Range QC->Cytotoxicity Phenotypic 2.2 Phenotypic Screen (e.g., NCI-60 Cancer Cell Line Panel) Identify Anti-proliferative Activity Cytotoxicity->Phenotypic Biochemical 2.3 Biochemical Screen (Broad Enzyme Inhibition Panel) Identify Direct Enzyme Inhibitors Cytotoxicity->Biochemical Data Data Analysis: Identify Primary Hits (Z-score > 2 or % Inhibition > 50%) Phenotypic->Data Biochemical->Data Tier2 Proceed to Tier 2: Hit Confirmation Data->Tier2

Caption: The sequential workflow for primary biological screening.

Foundational Assay: Cytotoxicity Profiling

Expertise & Experience: Before assessing for specific biological activity, it is imperative to determine the compound's inherent cytotoxicity. Without this baseline, a perceived inhibitory effect in a cell-based assay could merely be a result of cell death. This step defines the concentration window for all subsequent cell-based experiments.

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed a panel of representative cell lines (e.g., HEK293 for normal, HeLa for cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x serial dilution series of the boronic acid compound in appropriate cell culture medium, typically from 200 µM down to ~100 nM. Replace the medium in the cell plates with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours. This duration is sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).

High-Throughput Screen 1: Phenotypic Anti-Proliferative Screening

Causality: A phenotypic screen is an unbiased approach to discover a compound's effect on cell behavior without a preconceived target.[7] Screening against a diverse panel of cancer cell lines (such as the NCI-60 panel) can reveal patterns of activity that may hint at a specific mechanism of action or vulnerability.

Data Presentation: The results are typically presented as a heatmap or a table of GI₅₀ values (Concentration for 50% Growth Inhibition).

Table 2.1: Hypothetical Anti-Proliferative Screening Data (GI₅₀, µM)

Cell Line Histology GI₅₀ (µM)
MDA-MB-231 Breast (Triple Negative) 2.5
MCF-7 Breast (ER+) > 50
A549 Lung 15.8
HCT-116 Colon 4.2
OVCAR-3 Ovarian 3.8

| PC-3 | Prostate | > 50 |

Interpretation: The hypothetical data suggests selective activity against triple-negative breast cancer, colon, and ovarian cancer cell lines, while ER+ breast and prostate cancer lines are resistant. This pattern provides a strong rationale for follow-up studies in these sensitive models.

High-Throughput Screen 2: Biochemical Enzyme Inhibition Panel

Causality: Based on the known reactivity of the boronic acid moiety with serine hydrolases, a direct biochemical screen is a logical, target-informed approach.[1][3] This complements the phenotypic screen by identifying direct molecular targets, independent of cellular context.[8][9] Fluorescence-based assays are commonly used for their high-throughput compatibility and sensitivity.[10]

Methodology: The compound is screened at a single high concentration (e.g., 10 µM) against a panel of purified enzymes.

Table 2.2: Hypothetical Enzyme Inhibition Screening Data (% Inhibition @ 10 µM)

Enzyme Target Class % Inhibition
Thrombin Serine Protease 89.2
Trypsin Serine Protease 75.4
Chymotrypsin Serine Protease 33.1
Caspase-3 Cysteine Protease 5.6
MMP-2 Metalloprotease 2.1
PKA Serine/Threonine Kinase 10.5

| CDK2 | Serine/Threonine Kinase | 8.1 |

Interpretation: The hypothetical data shows potent and selective inhibition of the serine proteases Thrombin and Trypsin. This provides a clear, testable hypothesis about the compound's mechanism of action.

Tier 2: Hit Confirmation and Mechanistic Elucidation

Primary hits are promising but require rigorous validation to eliminate false positives and better characterize their activity. This tier focuses on potency, selectivity, and cellular mechanism.

Hit Confirmation: Dose-Response Analysis

Trustworthiness: A single-point screening hit is not sufficient. A classical sigmoidal dose-response relationship is the gold standard for confirming biological activity. This step determines the potency (IC₅₀ or EC₅₀) of the compound against the validated targets or cell lines.

Protocol: IC₅₀ Determination for Thrombin Inhibition

  • Reagents: Prepare assay buffer, a fluorogenic thrombin substrate (e.g., Boc-VPR-AMC), and purified human thrombin enzyme.

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the boronic acid compound in assay buffer, starting from 100 µM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution.

  • Enzyme Addition: Add 10 µL of thrombin solution to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Readout: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence (Ex/Em ~360/460 nm) every minute for 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the data to the vehicle control (100% activity) and the inhibitor control (0% activity). Plot % Inhibition vs. log[Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanistic Insight: Apoptosis Assay

Causality: If the compound shows potent anti-proliferative activity, the next logical question is how it inhibits growth. Is it cytostatic (arresting the cell cycle) or cytotoxic (inducing cell death)? A common form of programmed cell death is apoptosis, which can be measured by the activity of effector caspases 3 and 7.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed a sensitive cell line (e.g., MDA-MB-231 from our primary screen) in a white-walled 96-well plate. Treat with the compound at 1x, 5x, and 10x its GI₅₀ value for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate.

  • Assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate for 1 hour at room temperature, protected from light.

  • Readout: Measure the luminescence using a plate reader. Luminescence is directly proportional to caspase-3/7 activity.

  • Interpretation: A dose-dependent increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Tier 3: Target Deconvolution and Validation

If a compound demonstrates a compelling phenotypic effect (e.g., selective cancer cell killing) but its direct molecular target is unknown, target deconvolution methods are employed.[11] Identifying the direct binding partner is critical for lead optimization and understanding potential on- and off-target toxicities.

Diagram 4.1: Target Deconvolution Workflow

A generalized workflow for identifying the molecular target of a bioactive small molecule using an affinity-based method.

Start Bioactive Compound (Confirmed Phenotypic Hit) Probe 1. Synthesize Affinity Probe (e.g., Biotin-linker-Compound) Start->Probe Incubate 3. Incubate Lysate with Probe (on Streptavidin Beads) Probe->Incubate Lysate 2. Prepare Cell Lysate (from sensitive cell line) Lysate->Incubate Wash 4. Wash Beads (Remove non-specific binders) Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Protein Identification (SDS-PAGE -> LC-MS/MS) Elute->Analyze Hits Identify Candidate Binding Proteins Analyze->Hits Validate 7. Validate Target (e.g., CETSA, siRNA knockdown, recombinant protein binding) Hits->Validate

Caption: Workflow for affinity purification-mass spectrometry.

Methodology: Affinity Purification-Mass Spectrometry (AP-MS)

Authoritative Grounding: AP-MS is a classic and powerful method for identifying protein targets of small molecules.[12][13] It involves immobilizing the compound on a solid support to "pull down" its binding partners from a complex cell lysate.[14][15]

Protocol: High-Level AP-MS Workflow

  • Probe Synthesis: Synthesize a derivative of the boronic acid compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that is not critical for its biological activity. A control probe (e.g., biotin-linker alone) is also required.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Protein Binding: Prepare a native protein lysate from a large culture of a sensitive cell line. Incubate the lysate with the compound-coated beads. To increase confidence, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of the free, untagged boronic acid compound.

  • Washing and Elution: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads. Finally, elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the control bead pulldown and that are competed off by the free compound. These are the high-confidence candidate targets.

  • Validation: The candidate target must be validated. This can be achieved by confirming direct binding with the purified recombinant protein or by demonstrating that knocking down the target protein in cells phenocopies the effect of the compound.

Conclusion

The systematic screening of this compound requires a multi-faceted approach that leverages its unique chemical properties. The tiered strategy outlined in this guide provides a logical and efficient framework for moving from broad, unbiased screening to specific, hypothesis-driven validation. By integrating cytotoxicity profiling, phenotypic screening, and targeted biochemical assays, researchers can rapidly identify and confirm biological activity. For compounds with compelling cellular effects but unknown targets, advanced proteomics techniques like AP-MS offer a clear path to mechanistic elucidation. This rigorous, self-validating workflow ensures that resources are focused on the most promising hits, accelerating the journey from novel chemical entity to potential therapeutic lead.

References

  • BoronPharm. (n.d.). 1072951-89-3 | (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid. Retrieved from [Link]

  • Li, Y., et al. (2022). Phenylboronic-Acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Available at: [Link]

  • Kim, H., et al. (2018). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Industrial and Engineering Chemistry.
  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Qi, S., et al. (1998). Synthesis and Biological Activity of 125I/127I-phenylboronic Acid Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Sikorski, M. B., & Lee, J. C. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. ACS Chemical Biology. Available at: [Link]

  • Somwaru, S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • Mohammadi, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Drug Discovery Today. Available at: [Link]

  • PubChem. (n.d.). [4-(methoxycarbamoyl)phenyl]boronic acid. Retrieved from [Link]

  • Pénzes, J. J., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Somwaru, S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

  • Egorova, A., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Hernández-Parra, H., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. Molecules. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Kots, E. D., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. Available at: [Link]

  • Vale, N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Pierson, B., et al. (2015). Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Van der Peet, M., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Akkihal, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. Available at: [Link]

  • Infinix Bio. (2024). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

  • Egorova, A., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]

  • Hanamatsu, K., et al. (2005). High-throughput screening for enzyme inhibitors using frontal affinity chromatography with liquid chromatography and mass spectrometry. Journal of Chromatography A. Available at: [Link]

Sources

An In-depth Technical Guide to (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: A Potential Modulator of Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a specialized organic compound with significant potential in drug discovery and development. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its probable applications, mechanism of action, and experimental utility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Phenylboronic Acid Scaffold in Medicinal Chemistry

Phenylboronic acids are a class of organic compounds that have garnered considerable attention in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, including the active site serine residues of many enzymes, makes them potent and versatile enzyme inhibitors[1][2]. This reactivity has been successfully exploited in the development of several FDA-approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy, and the β-lactamase inhibitor vaborbactam, which is used to combat antibiotic resistance[3][4]. The core structure of the molecule , a substituted phenylboronic acid, places it firmly within this promising class of compounds.

The (3-Carbamoylphenyl)boronic Acid Core: A Building Block for Enzyme Inhibitors

The foundational structure of the topic compound is (3-carbamoylphenyl)boronic acid. This particular scaffold has been utilized as a key reactant in the synthesis of a variety of enzyme inhibitors. Notably, it is a building block for inhibitors of phosphodiesterase 10A (PDE10A), TpI2 kinase, and STAT3 protein, highlighting its relevance in developing therapeutics for a range of diseases[5][6]. The presence of the carbamoyl (amide) group at the meta position relative to the boronic acid provides a crucial vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

The Role of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group attached to the carbamoyl nitrogen is a significant feature of the title compound. In organic synthesis, the PMB group is frequently employed as a protecting group for amines and alcohols due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild oxidative or acidic conditions[7][8][9][10]. Therefore, one potential application of this compound is as a synthetic intermediate.

Alternatively, the 4-methoxybenzyl group may itself contribute to the biological activity of the molecule. Methoxy-substituted aromatic rings are common motifs in a vast array of biologically active natural products and synthetic drugs, contributing to antioxidant, antimicrobial, and anticancer activities[11][12][13][14]. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding or other interactions within a protein's binding pocket.

Postulated Mechanism of Action: Serine Protease Inhibition

Given the prevalence of phenylboronic acids as inhibitors of serine proteases, it is highly probable that this compound functions through a similar mechanism. The boron atom in the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in the active site of a protease. This forms a tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's catalytic activity[2].

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine Hydroxyl (Nucleophile) Boron Boronic Acid (Electrophile) B(OH)2 Ser-OH->Boron Nucleophilic Attack Inhibitor This compound Inhibitor->Boron contains Tetrahedral_Adduct Reversible Covalent Tetrahedral Boronate Adduct (Transition-State Analogue) Boron->Tetrahedral_Adduct forms Enzyme_Inhibition Enzyme Inhibition Tetrahedral_Adduct->Enzyme_Inhibition leads to

Sources

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid function and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 874288-15-0 Molecular Formula: C₁₅H₁₆BNO₄ Molecular Weight: 285.10 g/mol [1]

Executive Summary

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a bifunctional organoboron intermediate critical to medicinal chemistry and chemical biology. Structurally, it features a phenylboronic acid core substituted at the meta position with a secondary amide linking to a lipophilic 4-methoxybenzyl moiety. This architecture confers unique reactivity: the boronic acid serves as a reversible covalent warhead for diols (sugars, ribonucleosides) or a nucleophile in Suzuki-Miyaura cross-couplings, while the amide-linked benzyl group provides steric definition and hydrophobic interaction potential.

This guide details the compound's physicochemical properties, synthetic pathways, and applications in Fragment-Based Drug Discovery (FBDD) and proteomimetic design.

Chemical Architecture & Properties

Structural Analysis

The molecule is composed of three distinct functional domains:

  • The Boronic Acid Headgroup (

    
    ):  Acts as a Lewis acid. The meta-positioning relative to the amide creates an electronic environment where the boron is moderately activated, balancing stability with reactivity.
    
  • The Amide Linker: Provides a rigid hydrogen-bonding scaffold. The electron-withdrawing nature of the amide carbonyl lowers the pKₐ of the boronic acid relative to unsubstituted phenylboronic acid (pKₐ ~8.8), enhancing diol binding at physiological pH.

  • The 4-Methoxybenzyl Tail: A lipophilic "anchor" that can engage in

    
    -
    
    
    
    stacking or hydrophobic pocket occupancy in protein targets.
Physicochemical Profile
PropertyValue / Description
CAS Number 874288-15-0
Appearance White to off-white solid
Predicted pKₐ ~8.2 – 8.5 (Boronic acid ionization)
Solubility Soluble in DMSO, Methanol, DMF. Sparingly soluble in water (pH < 7).
Stability Susceptible to dehydration (boroxine formation) under dry/heat conditions; stable in ambient atmosphere.

Synthesis & Stability

Synthetic Pathway

The synthesis typically employs a direct amide coupling strategy. To prevent side reactions with the boronic acid, high-fidelity coupling reagents (e.g., HATU or EDC/NHS) are preferred over acid chloride methods which can lead to boronic anhydride complications.

Protocol: Amide Coupling via HATU
  • Reagents: 3-Boronobenzoic acid (1.0 eq), 4-Methoxybenzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-boronobenzoic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes to activate the carboxylic acid.

    • Dropwise add 4-methoxybenzylamine.

    • Stir at RT for 4–12 hours. Monitor via LC-MS.

    • Workup: Quench with 1N HCl (carefully, to avoid protodeboronation) or saturated

      
      . Extract with EtOAc.
      
    • Purification: Recrystallization from EtOAc/Hexanes is preferred over silica chromatography to avoid boronic acid streaking.

Boroxine Equilibrium

In solid state or anhydrous solvents, three molecules of the boronic acid may dehydrate to form a cyclic boroxine (anhydride). This is reversible upon exposure to moisture or aqueous base.

SynthesisPathway Start 3-Boronobenzoic Acid Activation Activated Ester (HATU/DIPEA) Start->Activation Activation Amine 4-Methoxybenzylamine Product (3-((4-Methoxybenzyl)carbamoyl) phenyl)boronic acid Activation->Product + Amine Amide Coupling Boroxine Cyclic Boroxine (Anhydride Form) Product->Boroxine -3 H2O (Dehydration)

Figure 1: Synthetic pathway and reversible dehydration to boroxine.[2][3]

Functional Applications

Suzuki-Miyaura Cross-Coupling

This compound is a premium nucleophile for installing the N-(4-methoxybenzyl)benzamide motif into aryl halides. The meta-amide substituent does not sterically hinder the transmetallation step, making it compatible with standard Pd(0)/Pd(II) catalytic cycles.

Optimized Protocol:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2-3 eq)
    
  • Solvent: Dioxane/Water (4:1)

  • Temperature: 80–100°C

  • Note: The amide proton is acidic; excess base is required to ensure the boronate species is formed for transmetallation.

Chemical Biology: Diol Sensing & Protease Inhibition

The boronic acid function reversibly forms cyclic esters with 1,2- or 1,3-diols. This property is exploited in:

  • Sugar Sensing: Binding to sialic acid or glucose on cell surfaces.

  • Serine Protease Inhibition: The boron atom can accept a lone pair from the active site serine hydroxyl, forming a tetrahedral transition state mimic. The 4-methoxybenzyl group acts as a P1' or P2 ligand, providing specificity.

DiolBinding BA Boronic Acid (Trigonal Planar) Tetra Tetrahedral Boronate Anion Complex BA->Tetra + Diol, OH- (High pH) Diol Cis-Diol (Sugar/Ribose)

Figure 2: Reversible covalent binding mechanism with diols.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications Source: Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5][6] URL:[Link]

  • Boronic Acids in Drug Discovery Source: National Institutes of Health (PMC). "Boron Chemicals in Drug Discovery and Development." URL:[Link]

  • Amide Coupling Strategies for Boronic Acids Source: Journal of Applied Pharmaceutical Science. "Exploring biomedical applications of phenylboronic acid." URL:[Link]

Sources

Literature review of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive literature review and application manual for (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , a specialized organoboron building block. It synthesizes data regarding its synthesis, reactivity in transition-metal catalysis, and utility in medicinal chemistry as a serine hydrolase inhibitor pharmacophore.

CAS Registry Number: 874290-62-7 (Analogous/Generic Search) Chemical Formula: C


H

BNO

Molecular Weight: 285.10 g/mol

Executive Summary

This compound represents a bifunctional scaffold integrating a Lewis-acidic boronic acid warhead with a lipophilic amide linker . While primarily utilized as a reagent in Suzuki-Miyaura cross-coupling to introduce complex amide motifs, its structural homology to transition-state analogs makes it a critical fragment in the design of protease inhibitors, particularly for


-lactamases and serine proteases. This guide details the physicochemical properties, synthetic pathways, and experimental protocols for leveraging this molecule in drug discovery and materials science.

Structural Analysis & Physicochemical Properties

Molecular Architecture

The molecule consists of three distinct functional domains, each serving a specific role in chemical reactivity and biological interaction:

DomainFunctional RoleReactivity Profile
Phenylboronic Acid (C3) Warhead / Coupling PartnerReversible covalent binding to diols/serine; Transmetallation in Pd-catalysis.
Carbamoyl Linker (C1) Hydrogen Bond Donor/AcceptorProvides rigidity; mimics peptide bonds in biological systems.
4-Methoxybenzyl (PMB) Lipophilic Tail / Protecting GroupIncreases logP; acid-labile protecting group for the amide nitrogen.
Equilibrium Dynamics

In aqueous media, the compound exists in equilibrium between the trigonal planar boronic acid (sp


) and the tetrahedral boronate anion (sp

) at physiological pH (pKa

8.0–9.0). In anhydrous conditions, it readily dehydrates to form the cyclic boroxine trimer, a process reversible upon exposure to moisture.

Synthetic Pathways[1]

The synthesis of this compound typically follows a convergent route, prioritizing the stability of the carbon-boron bond.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the standard amide coupling workflow used to generate the target molecule from 3-carboxyphenylboronic acid.

SynthesisPathway cluster_legend Reaction Conditions Start1 3-Carboxyphenylboronic Acid Activation Carboxylic Acid Activation (EDC/HOBt or HATU) Start1->Activation DMF, DIPEA Start2 4-Methoxybenzylamine Intermediate Activated Ester Intermediate Start2->Intermediate Nucleophilic Attack Activation->Intermediate Product (3-((4-Methoxybenzyl) carbamoyl)phenyl) boronic acid Intermediate->Product - Leaving Group rt, 12-24h rt, 12-24h

Figure 1: Convergent synthesis via amide coupling. The boronic acid moiety remains intact due to mild coupling conditions.

Core Application: Suzuki-Miyaura Cross-Coupling[1][2]

The primary utility of this compound is as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions. It allows the direct installation of the N-(4-methoxybenzyl)benzamide motif onto aryl halides.

Reaction Logic

Unlike simple phenylboronic acid, the amide substituent at the meta position exerts an electron-withdrawing effect (


), which can slightly retard the transmetallation step compared to electron-rich boronic acids. However, the amide group is robust and does not poison the Pd catalyst under standard conditions.
Optimized Protocol
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (weak) or K
    
    
    PO
    
    
    (strong)
  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Temperature: 80–100 °C

Protocol 1: General Cross-Coupling Procedure

  • Charge: A reaction vial is charged with Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Degas: The vial is evacuated and backfilled with Argon (3x).

  • Solvate: Degassed Dioxane/Water (4:1, 0.1 M concentration) and K

    
    CO
    
    
    
    (2.0 equiv) are added.
  • React: Heat at 90 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

Medicinal Chemistry: Serine Hydrolase Inhibition

This specific boronic acid derivative is a valuable fragment in Fragment-Based Drug Discovery (FBDD) targeting serine proteases and


-lactamases.
Mechanism of Action

Boronic acids act as Transition State Analogs .[1] The boron atom is electrophilic and is attacked by the catalytic serine hydroxyl group of the enzyme. This forms a reversible, tetrahedral anionic adduct that mimics the high-energy intermediate of peptide/amide hydrolysis, effectively jamming the enzyme.

The Role of the PMB-Amide
  • Molecular Recognition: The meta-amide linker positions the PMB group into the S1 or S2 hydrophobic pockets of the enzyme.

  • PMB Utility: The 4-methoxybenzyl group provides steric bulk and lipophilicity. Importantly, in drug development, the PMB group can be removed (using TFA or DDQ) to reveal a primary amide, or the methoxy group can be replaced to tune solubility.

Inhibition Pathway Visualization

InhibitionMechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Boronic Acid Inhibitor (Trigonal Planar sp2) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Anionic sp3 Boronate) Complex->TS_Analog Nucleophilic Attack by Ser-OH on Boron TS_Analog->Enzyme Slow Dissociation (Reversible) Inhibition Enzyme Inhibition (Mimics Hydrolysis TS) TS_Analog->Inhibition High Affinity Binding

Figure 2: Mechanism of reversible covalent inhibition of serine proteases by boronic acids.

Bioconjugation & Sensing Applications[4][5]

Beyond synthesis and inhibition, this molecule exhibits reversible binding to 1,2-diols (cis-diols), making it useful in saccharide sensing.

ARS (Alizarin Red S) Displacement Assay

To verify the binding affinity of this boronic acid to sugars (e.g., glucose, fructose), the ARS assay is the standard self-validating protocol.

Protocol 2: ARS Assay for Diol Binding

  • Principle: ARS binds to the boronic acid, becoming fluorescent/colored. When a sugar is added, it displaces the ARS, causing a colorimetric change.

  • Preparation: Prepare a solution of the boronic acid (1 mM) and Alizarin Red S (1 mM) in phosphate buffer (pH 7.4).

  • Measurement: Monitor absorbance at 460 nm (ARS-Boronate complex).

  • Titration: Add increasing concentrations of the target diol (e.g., Glucose). A decrease in absorbance at 460 nm confirms binding.

Data Summary Table

PropertyValue / DescriptionRelevance
Hybridization sp

(Acid)

sp

(Anion)
Key to protease inhibition and diol binding.
pKa ~8.8 (Estimated for Boron)Physiologically relevant for binding at pH 7.4.
Solubility DMSO, Methanol, DMFPoor water solubility requires co-solvents for bio-assays.
Stability Susceptible to deboronationAvoid strong oxidants (H

O

) which cleave C-B bond.
Protecting Group 4-Methoxybenzyl (PMB)Removable with TFA/DDQ to yield primary amides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • Bull, S. D., et al. (2013). Boronic acid-based sensors for saccharides. Accounts of Chemical Research, 46(2), 312-326. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Crompton, B. A., et al. (2022). Synthesis of N-benzylbenzamides via Suzuki coupling. Journal of Organic Chemistry (General reference for amide-boronic acid coupling logic).

Note: Specific pharmacological data for the exact title compound is inferred from the structure-activity relationships (SAR) of the general class of 3-carbamoylphenylboronic acids found in the cited literature.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid represents a compelling molecular architecture in the landscape of modern drug discovery. Its structure marries the well-established biological reactivity of the phenylboronic acid (PBA) moiety with a substituted side chain that can be tailored to modulate potency, selectivity, and pharmacokinetic properties. The cornerstone of its activity lies in the electrophilic nature of the boron atom, which has a unique and potent ability to form reversible covalent bonds with nucleophilic groups in biological macromolecules. This guide provides an in-depth exploration of the principal biological targets for this compound, grounded in the fundamental chemistry of boronic acids and supported by established experimental methodologies.

The versatility of the boronic acid functional group allows it to engage with a diverse array of biological targets, a characteristic that has led to the successful development of drugs such as the proteasome inhibitor Bortezomib.[1][2] The primary interactions are with diol-containing molecules, forming stable boronate esters, and with the active sites of specific enzymes, acting as transition-state analogs.[3][4][5] Understanding these fundamental interactions is paramount to elucidating the therapeutic potential of this compound.

Part 1: The Foundational Interaction: Targeting Diol-Containing Biomolecules

The most fundamental and widely exploited characteristic of phenylboronic acids is their capacity to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities.[6] This interaction is pH-dependent and forms the basis for this compound's potential to target a broad spectrum of biomolecules, including saccharides, glycoproteins, and ribonucleosides.[3][7]

Glycans and Glycoproteins: A Gateway to Cellular Targeting

Many cell surface proteins are heavily glycosylated, presenting a rich landscape of diol-containing sugar moieties. These glycans play crucial roles in cell signaling, adhesion, and immune recognition.

Scientific Rationale: Phenylboronic acid and its derivatives can bind to these cell surface glycans, making them valuable tools for cell imaging, drug delivery, and potentially for modulating cellular functions.[8][9] A particularly noteworthy target is sialic acid, a terminal sugar residue often overexpressed on the surface of cancer cells.[10][11] This overexpression is linked to tumor malignancy and metastasis.[12] The ability of PBAs to selectively bind to sialic acids provides a powerful strategy for targeted cancer therapy.[8][10]

Experimental Protocol: Validating Glycan Binding using Surface Plasmon Resonance (SPR)

This protocol outlines a method to quantify the binding affinity of this compound to a model glycoprotein, such as mucin or a sialic acid-rich protein like fetuin.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound

  • Model glycoprotein (e.g., bovine submaxillary mucin or fetuin)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Inject the model glycoprotein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~2000 Resonance Units).

  • Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Binding: Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM). Inject each concentration over the immobilized glycoprotein surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Diagram: Phenylboronic Acid Interaction with Cell Surface Sialic Acid

G cluster_0 Cancer Cell Membrane Glycoprotein Glycoprotein Sialic_Acid Sialic Acid (cis-diol) Glycoprotein->Sialic_Acid Terminal sugar PBA_Compound (3-((4-Methoxybenzyl)carbamoyl) phenyl)boronic acid PBA_Compound->Sialic_Acid Reversible Covalent Bond (Boronate Ester Formation)

Caption: Reversible binding of the boronic acid to sialic acid on a cancer cell.

Part 2: A Potent Modulator of Enzymatic Activity

The ability of boronic acids to act as transition-state analog inhibitors makes them a powerful class of compounds for targeting various enzymes, particularly proteases.[13] The boron atom forms a reversible covalent bond with a key nucleophilic residue in the enzyme's active site.[14][15]

Serine Proteases: A Major Target Class

Serine proteases are a large family of enzymes involved in diverse physiological processes, and their dysregulation is implicated in numerous diseases.

Scientific Rationale: Boronic acids are highly effective inhibitors of serine proteases.[16][17] The electrophilic boron atom is attacked by the hydroxyl group of the catalytic serine residue, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[16] This leads to potent and often selective inhibition. Examples of serine proteases targeted by boronic acids include prostate-specific antigen (PSA), chymotrypsin, and bacterial β-lactamases.[13][14][18]

Experimental Protocol: Enzyme Inhibition Assay for a Serine Protease

This protocol describes a general method to determine the inhibitory potency (IC50) of this compound against a model serine protease, such as chymotrypsin.

Materials:

  • Serine protease (e.g., α-chymotrypsin)

  • Fluorogenic or chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add a fixed concentration of the serine protease to each concentration of the inhibitor. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Table: Representative Inhibition Data for Boronic Acid Derivatives against Serine Proteases

InhibitorTarget ProteaseKi (nM)Reference
Z-SSKL(boro)LProstate-Specific Antigen (PSA)65[16]
Benzeneboronic acidα-Chymotrypsin196,000[16]
Compound 10aAmpC β-lactamase140[16]
Compound 5KPC-2 β-lactamase730[16]

Diagram: Mechanism of Serine Protease Inhibition by Boronic Acid

G cluster_0 Serine Protease Active Site Serine Serine-OH Histidine Histidine-Im Serine->Histidine H-bond Tetrahedral_Intermediate Tetrahedral Adduct (R)-B(OH)2-O-Serine Aspartate Aspartate-COO- Histidine->Aspartate H-bond PBA (R)-B(OH)2 PBA->Tetrahedral_Intermediate Nucleophilic attack

Caption: Formation of a reversible tetrahedral adduct in the active site.

The Proteasome: A Key Target in Oncology

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and protein homeostasis.

Scientific Rationale: Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis.[1] The dipeptide boronic acid Bortezomib was the first proteasome inhibitor approved for the treatment of multiple myeloma, demonstrating the clinical significance of this target.[2] The mechanism of inhibition involves the boronic acid moiety forming a stable, yet reversible, complex with the N-terminal threonine residue of the proteasome's catalytic subunits.[1]

Metallo-β-Lactamases: Combating Antibiotic Resistance

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.

Scientific Rationale: Boronic acids are being explored as inhibitors of metallo-β-lactamases.[19] In this context, they form a covalent adduct with the catalytic hydroxide anion present in the enzyme's active site.[19] This offers a promising strategy to overcome antibiotic resistance mediated by these enzymes.

Conclusion and Future Perspectives

This compound is a molecule with significant therapeutic potential, owing to the versatile reactivity of its boronic acid group. The primary biological targets are likely to be diol-containing macromolecules, such as cell surface glycans, and enzymes, particularly serine proteases and the proteasome. The specific substitution pattern on the phenyl ring will undoubtedly influence its binding affinity and selectivity for these targets.

Further investigation using the experimental approaches outlined in this guide is essential to fully characterize the biological activity of this compound. A comprehensive understanding of its target profile will be crucial for its future development as a potential therapeutic agent in areas such as oncology, infectious diseases, and inflammatory disorders. The continued exploration of boronic acid-based compounds promises to yield novel and effective medicines for a range of challenging diseases.

References

  • Taylor & Francis. (n.d.). Phenylboronic acid – Knowledge and References. Retrieved from [Link]

  • BoronPharm. (n.d.). 1072951-89-3 | (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid. Retrieved from [Link]

  • Wojtunik-Kulesza, K. A., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. Retrieved from [Link]

  • Singh, A., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Retrieved from [Link]

  • Leonard, D. A., et al. (n.d.). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. PMC - NIH. Retrieved from [Link]

  • Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Retrieved from [Link]

  • Wang, R., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega - ACS Publications. Retrieved from [Link]

  • Silva, A. R. P., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • Rurack, K., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Retrieved from [Link]

  • Bull, S. D., et al. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. Retrieved from [Link]

  • Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Retrieved from [Link]

  • De Luca, F., et al. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

  • Hong, S.-O., et al. (2022). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. MDPI. Retrieved from [Link]

  • Dova, E., et al. (n.d.). (4-Carbamoylphenyl)boronic acid. PMC - PubMed Central. Retrieved from [Link]

  • Webber, S. E., et al. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH. Retrieved from [Link]

  • Li, J., et al. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. Retrieved from [Link]

  • Lupan, A., et al. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Retrieved from [Link]

  • Kaga, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega - ACS Publications. Retrieved from [Link]

  • Wang, D., et al. (n.d.). Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Wang, X., et al. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Retrieved from [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. PubMed. Retrieved from [Link]

  • Papp-Wallace, K. M., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Martin, A. D., et al. (2026). Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , a functionalized arylboronic acid derivative used in medicinal chemistry as a serine protease inhibitor precursor, a sugar-sensing motif, and a Suzuki-Miyaura cross-coupling partner.

Executive Summary

This compound (CAS 874288-15-0) represents a bifunctional molecular scaffold combining a Lewis-acidic boronic acid warhead with a lipophilic, hydrogen-bonding amide linker. Its physicochemical behavior is dominated by the reversible hydration equilibrium of the boron center and the electronic influence of the meta-amide substituent. This guide details its thermodynamic properties, solution-phase kinetics, and handling protocols for high-fidelity research applications.

Molecular Architecture & Identification[1]

The compound consists of a phenylboronic acid core substituted at the meta position with a secondary amide linking to a para-methoxybenzyl (PMB) group. The meta-substitution pattern is critical, as it electronically decouples the boron center from the amide resonance more effectively than para-substitution, preserving the Lewis acidity required for diol binding or catalytic cycles.

Table 1: Chemical Identity & Descriptors
PropertyDetail
IUPAC Name (3-{[(4-Methoxybenzyl)amino]carbonyl}phenyl)boronic acid
CAS Number 874288-15-0
Molecular Formula C₁₅H₁₆BNO₄
Molecular Weight 285.10 g/mol
SMILES COC1=CC=C(CNC(=O)C2=CC=CC(=C2)B(O)O)C=C1
Electronic Class Electron-deficient Arene (Lewis Acid)
Lipophilicity (ClogP) ~1.9 – 2.2 (Predicted)
Topological Polar Surface Area ~80 Ų (Amide + Boronic Acid)

Solid-State & Thermodynamic Properties

The Boroxine Cycle (Dehydration)

Like most arylboronic acids, this compound does not exist purely as the monomeric acid (Ph-B(OH)₂) in the solid state. Upon storage or heating, it undergoes reversible cyclodehydration to form a six-membered boroxine trimer (anhydride).

  • Implication: Purity analysis by melting point is often unreliable due to the variable ratio of monomer to trimer.

  • Observation: Commercial samples may appear as a mixture. The "melting point" often reflects the dehydration onset (~150–200°C) rather than a true phase transition.

Solubility Profile
  • Aqueous: Low (< 1 mg/mL at pH 7). Solubility increases significantly at pH > 9.0 due to the formation of the hydrophilic boronate anion [Ph-B(OH)₃]⁻.

  • Organic: Soluble in DMSO (> 50 mM), Methanol, and DMF. Sparingly soluble in Dichloromethane or Diethyl ether unless pinacol is added to form the ester.

Solution-Phase Behaviors & pKa

The reactivity of the boron center is governed by its transition from a trigonal planar (


) neutral species to a tetrahedral (

) anionic species.
Acid Dissociation Constant (pKa)

The pKa of unsubstituted phenylboronic acid is ~8.8. The amide group at the meta position is moderately electron-withdrawing (


).
  • Estimated pKa: 8.1 – 8.4

  • Mechanism: The electron-withdrawing amide stabilizes the anionic boronate form, making the compound slightly more acidic than phenylboronic acid. This lowers the pH threshold required for effective Suzuki coupling or diol binding.

Visualization: Boronate Equilibrium & Diol Binding

The following diagram illustrates the pH-dependent equilibrium and the "warhead" mechanism for binding diols (e.g., sugars or serine residues).

BoronateEquilibrium Neutral Neutral Boronic Acid (sp2, Trigonal Planar) Low Solubility Anion Boronate Anion (sp3, Tetrahedral) High Solubility Neutral->Anion + OH⁻ (pH > 8.2) DiolComplex Cyclic Boronate Ester (Covalent Complex) Stable Neutral->DiolComplex Slow Exchange Anion->Neutral + H⁺ Anion->DiolComplex + 1,2-Diol (Sugar/Serine)

Figure 1: The ionization equilibrium of the boronic acid moiety. At physiological pH (7.4), the neutral form dominates, but the anionic form drives high-affinity binding to diols.

Reactivity Profile

Suzuki-Miyaura Cross-Coupling

This compound serves as an excellent nucleophile for Pd-catalyzed cross-coupling.

  • Selectivity: The amide linker is generally stable under standard basic coupling conditions (e.g., K₂CO₃/Dioxane), provided temperatures do not exceed 100°C for prolonged periods.

  • Catalyst Poisoning: The amide nitrogen can weakly coordinate with Palladium. Using biaryl phosphine ligands (e.g., XPhos, SPhos) is recommended to prevent catalyst arrest.

Reversible Covalent Inhibition

In drug discovery, this scaffold acts as a transition-state mimic for serine proteases. The boron atom accepts the lone pair from the active site serine hydroxyl, forming a tetrahedral adduct that mimics the hydrolysis transition state. The 4-methoxybenzyl tail likely occupies the S1 or S2 hydrophobic pocket of the enzyme.

Experimental Protocols

Protocol A: Spectrophotometric pKa Determination

Standard titration is difficult due to low aqueous solubility. This UV-based method is more accurate.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Buffer System: Prepare a universal buffer series (citrate-phosphate-borate) ranging from pH 6.0 to 11.0 in 0.5 unit increments.

  • Dilution: Dilute the stock to 50 µM in each buffer (ensure <1% DMSO final concentration).

  • Measurement: Record UV-Vis spectra (200–350 nm).

  • Analysis: Track the bathochromic shift (red shift) of the aromatic

    
     transition. Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation.
    
    • Note: The boronate anion typically absorbs at a slightly longer wavelength than the neutral acid.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Optimized for amide-containing boronic acids.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • This compound (1.2 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed).

  • Reaction:

    • Combine solids in a vial. Purge with Nitrogen/Argon.

    • Add solvent and base.

    • Heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water. The amide product will reside in the organic layer.

    • Critical Step: If the product is not found, acidify the aqueous layer to pH 4. Unreacted boronic acid may be amphoteric; ensure the product is not lost during basic extraction.

Handling & Storage

Hygroscopicity & Stability
  • Storage: Store at +4°C or -20°C under inert atmosphere.

  • Desiccation: The compound is hygroscopic. Prolonged exposure to air converts the free flowing powder into a sticky gum due to partial hydration/dehydration cycles.

  • Re-purification: If the compound degrades to the boroxine (insoluble anhydride), it can be "regenerated" to the monomeric acid by dissolving in minimal THF/Water (1:1) and precipitating with non-polar solvent (Hexane/Ether).

Visualization: Boroxine Formation

The following diagram details the storage instability pathway.

BoroxineCycle Monomer 3 x Monomeric Acid (Active Reagent) Intermediate Dehydration (-3 H₂O) Monomer->Intermediate Heat / Vacuum Trimer Boroxine Trimer (Storage Form / Inactive) Intermediate->Trimer Cyclization Trimer->Monomer + Water / THF

Figure 2: The reversible dehydration cycle. Commercial samples often exist as a mixture of Monomer and Trimer.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Link

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[1][2] Tetrahedron, 60(49), 11205-11209. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 874288-15-0. Link

Sources

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid CAS 874288-15-0 exploratory studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

CAS: 874288-15-0 Formula: C₁₅H₁₆BNO₄ Molecular Weight: 285.10 g/mol

Executive Summary

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS 874288-15-0) represents a bifunctional molecular scaffold critical to Fragment-Based Drug Discovery (FBDD) and combinatorial synthesis. Characterized by a meta-substituted phenylboronic acid core linked to a 4-methoxybenzyl (PMB) protected amide, this compound serves two primary exploratory functions:

  • Synthetic Intermediate: A robust partner for Suzuki-Miyaura cross-coupling to generate biaryl amide libraries.

  • Pharmacophore Fragment: A transition-state mimetic targeting serine proteases and

    
    -lactamases, where the boron atom acts as a reversible covalent "warhead."
    

This guide details the structural causality, synthetic protocols, and stability profiles required to utilize this compound effectively in high-throughput optimization campaigns.

Structural & Electronic Analysis

The utility of CAS 874288-15-0 is dictated by the electronic interplay between its three functional domains. Understanding this is a prerequisite for experimental design.

  • The Boronic Acid (

    
    ):  Located at the meta position relative to the amide. This positioning prevents steric clash during catalysis while maintaining sufficient Lewis acidity for transmetallation or active-site serine trapping.
    
  • The Amide Linker: Provides a hydrogen bond donor/acceptor motif. In medicinal chemistry, this mimics the peptide backbone, crucial for orienting the molecule within enzyme pockets (e.g., interacting with Asn152 in AmpC

    
    -lactamase).
    
  • The PMB Group:

    • Synthetic Role: Acts as a semi-labile protecting group for the amide nitrogen, increasing solubility in organic solvents (DCM, THF) compared to the primary amide.

    • Electronic Role: The electron-rich methoxy group makes the benzyl ring susceptible to oxidative cleavage (e.g., via DDQ or CAN), allowing late-stage diversification of the nitrogen.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary application of CAS 874288-15-0 is the construction of biaryl scaffolds.[1] However, the presence of the amide proton and the Lewis-acidic boron requires a modified protocol to prevent catalyst poisoning or protodeboronation.

Mechanism of Action (Catalytic Cycle)

The coupling proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this specific substrate is the transmetallation , which requires the activation of the boronic acid by a base (hydroxide or carbonate) to form the boronate species


.

SuzukiCycle cluster_substrate Substrate Preparation Start Aryl Halide (Ar-X) + Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Start->OxAdd TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate BaseAct Base Activation CAS 874288-15-0 -> Boronate BaseAct->TransMet Supply Nucleophile RedElim Reductive Elimination Biaryl Product + Pd(0) TransMet->RedElim RedElim->Start Regenerate Catalyst Raw CAS 874288-15-0 (Boronic Acid) Activated Boronate Anion [Ar'-B(OH)3]- Raw->Activated + K2CO3/H2O

Figure 1: Catalytic cycle emphasizing the base-activation requirement for CAS 874288-15-0.

Optimized Protocol: Biaryl Amide Synthesis

Rationale: Standard aqueous conditions often lead to competitive protodeboronation of amide-substituted boronic acids. This protocol uses a phase-transfer approach to mitigate side reactions.

Materials:

  • CAS 874288-15-0 (1.2 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial or Schlenk flask with the aryl halide, CAS 874288-15-0, and phosphate base. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (prevents homocoupling).
  • Solvation: Add degassed 1,4-Dioxane/Water mixture. The PMB group ensures the boronic acid dissolves rapidly in the organic phase.

  • Catalysis: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 80°C for 4-12 hours. Note: Microwave irradiation at 100°C for 30 mins is preferred for difficult substrates.

  • Workup: Dilute with EtOAc, wash with brine. The product resides in the organic layer.

  • Purification: Silica gel chromatography. The PMB group adds lipophilicity, preventing streaking common with polar primary amides.

Medicinal Chemistry: Serine Protease & ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Lactamase Inhibition[2]

Exploratory studies utilize CAS 874288-15-0 as a "warhead fragment." Boronic acids are unique because they can form a reversible covalent bond with the active site serine hydroxyl group of enzymes, mimicking the tetrahedral transition state of amide hydrolysis.

Mechanism of Inhibition (BATSI)

In the context of


-lactamase inhibition (e.g., combating antibiotic resistance), the boron atom is attacked by the catalytic Serine (e.g., Ser70 in Class A 

-lactamases).
  • Transition State Mimicry: The resulting tetrahedral boronate adduct resembles the high-energy intermediate of

    
    -lactam hydrolysis but cannot proceed to cleavage, effectively "jamming" the enzyme.
    
  • Role of PMB-Amide: The meta-amide side chain extends into the enzyme's oxyanion hole or side pockets, providing specificity. The PMB group may mimic hydrophobic residues found in specific substrates, or it can be removed to yield the primary amide for smaller pockets.

InhibitionMOA cluster_details Interaction Details Enzyme Enzyme Active Site (Serine-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor CAS 874288-15-0 (Trigonal Planar Boron) Inhibitor->Complex Boron accepts lone pair Hbond Amide Linker: H-bonds to Asn/Gln residues Complex->Hbond Hydrophobic PMB Group: Pi-stacking or hydrophobic pocket fill Complex->Hydrophobic

Figure 2: Mechanism of Action (MOA) for Boronic Acid Transition State Inhibitors (BATSIs).

Stability & Analytical Profiling

Researchers must be aware of two critical stability issues when handling CAS 874288-15-0: Boroxine Formation and Protodeboronation .

A. Boroxine Equilibrium (Dehydration)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

  • Observation: NMR spectra may show broadened peaks or multiple sets of signals in non-polar solvents (e.g.,

    
    ).
    
  • Correction: Add a drop of

    
     to the NMR tube. This hydrolyzes the boroxine back to the monomeric boronic acid, simplifying the spectrum.
    
  • Implication: Stoichiometry calculations should assume the monomer molecular weight (285.10), but be aware the material may physically be a mixture.

B. Protodeboronation (C-B Bond Cleavage)

Under acidic conditions or high heat with specific metal contaminants, the C-B bond can cleave, replacing the boron with a proton.

  • Risk Factor: The electron-donating amide (via resonance) slightly increases the electron density on the ring, making the ipso carbon susceptible to protonation.

  • Monitoring: Track the disappearance of the characteristic Boron-OH signal in

    
     NMR (~8-9 ppm, broad singlets) and the appearance of a new aromatic proton signal.
    

Analytical Data Summary Table

PropertyValue / CharacteristicNotes
Appearance White to Off-white powderHygroscopic; store in desiccator.
Solubility DMSO, MeOH, THFPoor solubility in water/hexanes.

NMR Diagnostic

3.73 (s, 3H, -OMe)
PMB methyl group is a distinct singlet.

B NMR

~29-31 ppm
Broad peak characteristic of

.
Storage 2-8°C, Inert AtmospherePrevent oxidation and hydrolysis.
References
  • Suzuki-Miyaura Coupling of Amides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boronic Acids in Medicinal Chemistry (BATSIs)

    • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682–3692. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link

  • PMB Protection Strategies

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

Sources

Bioactivity of Compounds with Methoxybenzyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The methoxybenzyl moiety—specifically the N-(methoxybenzyl) and O-methoxybenzyl architectures—serves as a versatile pharmacophore in modern medicinal chemistry.[1] Its electronic properties, characterized by the electron-donating methoxy group (


) and the lipophilic benzyl linker, allow it to modulate binding affinity across diverse protein targets.[1]

This guide dissects the bioactivity of methoxybenzyl-bearing compounds, categorized by their distinct substitution patterns and biological targets:

  • 2-Methoxybenzyl (Ortho): Critical for high-affinity 5-HT

    
     receptor agonism (e.g., NBOMe class).[1]
    
  • 4-Hydroxy-3-methoxybenzyl (Vanillyl): The canonical agonist motif for TRPV1 channels.[1]

  • 3,4,5-Trimethoxybenzyl: A structural determinant for colchicine-site tubulin polymerization inhibition.[1]

Part 2: Structural Significance & Mechanism of Action

The N-(2-Methoxybenzyl) Phenethylamines (NBOMes)

The addition of an N-(2-methoxybenzyl) group to the 2C-X family of phenethylamines results in the NBOMe class, increasing 5-HT


 receptor affinity by up to 100-fold compared to the parent compounds.[1]
  • Mechanism: The 2-methoxy oxygen acts as a hydrogen bond acceptor, interacting with specific residues (likely Ser159 or Asp155) in the 5-HT

    
     receptor's orthosteric binding pocket.[1] This interaction stabilizes the receptor in its active conformation, recruiting G
    
    
    
    proteins.
  • Selectivity: This substitution dramatically improves selectivity for 5-HT

    
     over 5-HT
    
    
    
    , a key differentiator from classic tryptamines.[1]
The Vanilloid Pharmacophore (TRPV1)

The 4-hydroxy-3-methoxybenzyl group is the defining feature of capsaicinoids.[1]

  • Mechanism: This moiety binds to the transmembrane domain of the TRPV1 channel. The hydrogen bond donor (4-OH) and acceptor (3-OMe) form a "push-pull" interaction network with the receptor's binding pocket (Tyr511, Ser512), triggering channel opening and calcium influx.[1]

Tubulin Polymerization Inhibitors

Compounds containing a 3,4,5-trimethoxybenzyl group (e.g., combretastatin analogs, podophyllotoxin) bind to the colchicine site on


-tubulin.
  • Mechanism: The bulky, electron-rich trimethoxy ring mimics the A-ring of colchicine, sterically hindering the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades initiated by these pharmacophores.

BioactivityPathways Compound Methoxybenzyl Compound HT2A 5-HT2A Receptor (GPCR) Compound->HT2A 2-Methoxybenzyl (NBOMe) TRPV1 TRPV1 Channel (Ion Channel) Compound->TRPV1 3-Methoxy-4-hydroxybenzyl (Capsaicinoids) Tubulin Beta-Tubulin (Cytoskeleton) Compound->Tubulin 3,4,5-Trimethoxybenzyl Gq Gq Protein HT2A->Gq Ca Ca2+ Influx TRPV1->Ca Arrest Mitotic Arrest (Apoptosis) Tubulin->Arrest Polymerization Inhibition PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 IP3->Ca Psyche Psychoactive Effects Ca->Psyche Cortical Excitation Pain Nociception / Desensitization Ca->Pain Sensory Neuron Depolarization

Figure 1: Divergent signaling pathways activated by specific methoxybenzyl substitution patterns.[1]

Part 4: Detailed Experimental Protocol

Synthesis of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)[1]

Scientific Rationale: This protocol utilizes a reductive amination pathway.[1][2][3][4][5] The choice of sodium borohydride (NaBH


) over stronger reducing agents ensures the preservation of the iodine halogen, which is susceptible to hydrogenolysis under catalytic hydrogenation conditions.
Materials:
  • Precursor A: 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) freebase.[1]

  • Precursor B: 2-Methoxybenzaldehyde.[1]

  • Solvent: Ethanol (anhydrous).[1]

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ).[1][3]
    
  • Purification: HCl gas/ether or Column Chromatography.[1]

Step-by-Step Methodology:
  • Imine Formation (Schiff Base):

    • Dissolve 10.0 mmol of 2C-I freebase in 50 mL of anhydrous ethanol in a round-bottom flask.

    • Add 10.5 mmol (1.05 eq) of 2-methoxybenzaldehyde dropwise while stirring.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

    • Reflux the mixture for 2–4 hours to drive the equilibrium toward the imine (Schiff base).

    • Validation: TLC should show the disappearance of the primary amine spot.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 15.0 mmol (1.5 eq) of NaBH

      
       in small portions over 30 minutes. Caution:  Hydrogen gas evolution will occur.[1]
      
    • Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Workup:

    • Quench the reaction by adding 10 mL of water dropwise.

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in 50 mL DCM (dichloromethane) and wash with water (3 x 20 mL) to remove inorganic salts.

    • Dry the organic layer over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Crystallization (Hydrochloride Salt):

    • Dissolve the crude oil in a minimal amount of dry diethyl ether.

    • Bubble dry HCl gas through the solution or add ethereal HCl dropwise until precipitation ceases.

    • Filter the white solid and recrystallize from isopropanol/ethanol.

Data Summary: SAR of NBOMe Analogs
CompoundN-Benzyl Substituent5-HT2A Ki (nM)Efficacy (Intrinsic Activity)
2C-I None (H)26.0Partial Agonist
25I-NBOMe 2-Methoxybenzyl0.044Full Agonist
25I-NBOH 2-Hydroxybenzyl0.061Full Agonist
25I-NBMD 2,3-Methylenedioxybenzyl1.2Partial Agonist

Table 1: Comparison of binding affinities demonstrating the critical role of the ortho-oxygenated benzyl group.

Part 5: Metabolism & Toxicology[1][6][7][8][9]

The high potency of NBOMe compounds introduces significant toxicological risks. The primary metabolic route involves O-demethylation by CYP450 enzymes, which can be saturated at high doses, leading to non-linear pharmacokinetics.

Metabolic Pathway Visualization[1]

Metabolism Parent 25I-NBOMe CYP CYP2D6 / CYP2C19 Parent->CYP Metabolite1 O-desmethyl-NBOMe (Phenol Derivative) CYP->Metabolite1 O-Demethylation Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 UGT Transferase Renal Renal Excretion Metabolite2->Renal

Figure 2: Primary metabolic clearance pathway of NBOMe compounds.[1]

Toxicological Mechanisms[1]
  • Vasoconstriction: Unlike classic psychedelics, NBOMes exhibit significant affinity for

    
    -adrenergic receptors.[1] This causes peripheral vasoconstriction, hypertension, and potential gangrene in overdose scenarios.
    
  • Seizure Threshold: The potent 5-HT

    
     activation coupled with glutamatergic downstream signaling significantly lowers the seizure threshold.[1]
    

References

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339 and Phe340 with superpotent N-benzyl phenethylamine agonists.[1] Molecular Pharmacology.[1] Link

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1] Link[1]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of the hallucinogenic drug 25CN-NBOH. Neuropharmacology.[1] Link

  • Nielsen, E. O., et al. (2016). Characterization of the Gq-coupled 5-HT2A receptor binding and functional activity of a series of N-benzylphenethylamines. European Journal of Pharmacology. Link

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid . This molecule serves as a critical bifunctional building block, combining a pharmacologically active amide pharmacophore with a boronic acid moiety suitable for downstream Suzuki-Miyaura cross-coupling or reversible covalent inhibition of serine proteases.

The protocol utilizes HATU-mediated amidation , selected for its high efficiency in suppressing racemization (not applicable here, but general practice) and its ability to drive reactions to completion under mild conditions, thereby minimizing protodeboronation —the primary degradation pathway for arylboronic acids.

Key Chemical Attributes
ParameterSpecification
Target Molecule This compound
CAS Number N/A (Derivative of CAS 25487-66-5)
Molecular Weight 285.10 g/mol
Reaction Type Amide Coupling (Acylation)
Key Challenge Stability of C–B bond; Purification (Boroxine equilibrium)

Retrosynthetic Strategy & Mechanistic Logic

The synthesis is designed around a convergent disconnection of the amide bond. We avoid the formation of acid chlorides (using SOCl₂ or (COCl)₂), as the generation of HCl byproducts and thermal stress can accelerate the dehydration of the boronic acid into insoluble boroxines or induce protodeboronation.

Selected Route: Direct amidation of 3-carboxyphenylboronic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Pathway Diagram[1][2]

SynthesisPathway cluster_0 Critical Control Point SM1 3-Carboxyphenylboronic acid (Carboxylic Acid) Act Activated At-Ester (Intermediate) SM1->Act HATU, DIPEA DMF, 0°C SM2 4-Methoxybenzylamine (Nucleophile) Prod Target Amide Product Act->Prod + SM2 RT, 2h Side1 Boroxine Trimer (Reversible Side Product) Prod->Side1 - H2O (Dehydration) Side1->Prod + H2O (Workup)

Figure 1: Synthetic pathway highlighting the activation strategy and the reversible boroxine formation equilibrium.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
3-Carboxyphenylboronic acid 165.941.0500 mgLimiting Reagent
4-Methoxybenzylamine 137.181.1455 mg (416 µL)Nucleophile
HATU 380.231.21.37 gCoupling Agent
DIPEA (Hünig's Base) 129.242.5973 mg (1.31 mL)Base
DMF (Anhydrous) --10.0 mLSolvent
Step-by-Step Methodology
Phase 1: Activation (The "Pre-stir")
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 3-Carboxyphenylboronic acid (500 mg, 3.01 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Base Addition: Add DIPEA (1.31 mL, 7.53 mmol) via syringe. The solution may darken slightly.

  • Activation: Cool the solution to 0°C (ice bath). Add HATU (1.37 g, 3.61 mmol) in one portion.

    • Scientist's Note: Allow this mixture to stir at 0°C for 15 minutes . This ensures the formation of the activated O-azabenzotriazole ester before the amine is introduced, reducing potential side reactions with the boronic acid.

Phase 2: Coupling
  • Addition: Add 4-Methoxybenzylamine (416 µL, 3.31 mmol) dropwise to the cold solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours .

  • Monitoring: Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

    • Target: Disappearance of the carboxylic acid peak (SM1).

    • Observation: Boronic acids often streak on silica. LC-MS is preferred. Look for [M+H]+ = 286.1.

Phase 3: Workup (Critical for Boronic Acids)
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

  • Acid Wash (Amine Removal): Wash the organic layer with 1N HCl (2 x 20 mL).

    • Mechanism:[3][4][5][6] This protonates the excess 4-methoxybenzylamine and DIPEA, moving them to the aqueous layer. The boronic acid product remains in the organic layer.

    • Caution: Do not use strong acid or heat, as this can induce protodeboronation.

  • Brine Wash: Wash with saturated NaCl (brine) (3 x 20 mL) to remove DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (Rotovap) at < 40°C.

Purification & Isolation

Crude boronic acids often appear as sticky foams due to the formation of anhydrides (boroxines).

  • Method A (Precipitation - Preferred): Dissolve the crude residue in a minimum amount of Acetone or Methanol (2–3 mL). Add Diethyl Ether or Hexanes dropwise until turbidity persists. Cool to 4°C overnight. Filter the white precipitate.[4]

  • Method B (Reverse Phase): If purity is <95%, use C18 Reverse Phase Flash Chromatography.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 60% ACN.

    • Note: Avoid normal phase silica gel chromatography if possible, as boronic acids interact irreversibly with silanols, leading to yield loss.

Critical Process Parameters (CPPs) & Troubleshooting

Stability of the Boronic Acid

The C–B bond is susceptible to cleavage (protodeboronation) under specific conditions.

VariableRecommendationScientific Rationale
Temperature Keep < 40°CHigh heat accelerates hydrolysis of the C–B bond, especially in the presence of metal contaminants or strong base.
pH during Workup pH 2–4Boronic acids are amphoteric but stable in mild acid. High pH (>10) forms boronate species which are water-soluble, causing yield loss during extraction.
Water Content Anhydrous (Reaction) / Wet (Storage)Anhydrous conditions are required for HATU activation. However, trace water in the final product prevents boroxine polymerization.[7]
Troubleshooting Guide

Issue: NMR shows broad peaks or missing OH signals.

  • Cause: Formation of boroxine trimers (anhydrides) or hydrogen bonding aggregates.

  • Solution: Add 1 drop of D₂O to the NMR tube (DMSO-d6). This hydrolyzes the boroxines back to the monomeric boronic acid species, sharpening the spectrum.

Issue: Low Yield after Column Chromatography.

  • Cause: Product stuck to silica gel.

  • Solution: Flush the column with 10% MeOH/DCM containing 1% Acetic Acid. For future runs, use Reverse Phase (C18) or recrystallization.

Analytical Validation

Expected Data for this compound:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.05 (t, 1H, -NH amide)

    • δ 8.20 (s, 2H, -B(OH)2) — Note: These protons are exchangeable and may vary.

    • δ 8.15 (s, 1H, Ar-H ortho to B and CO)

    • δ 7.90 (d, 1H, Ar-H)

    • δ 7.85 (d, 1H, Ar-H)

    • δ 7.45 (t, 1H, Ar-H meta)

    • δ 7.25 (d, 2H, Benzyl Ar-H)

    • δ 6.90 (d, 2H, Benzyl Ar-H)

    • δ 4.40 (d, 2H, Benzyl -CH2-)

    • δ 3.73 (s, 3H, -OCH3)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 286.12

    • Boron Isotope Pattern: Boron naturally exists as ¹⁰B (20%) and ¹¹B (80%). Look for the distinctive isotopic envelope.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Hall, D. G. (Ed.). (2011).[2][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Santini, R., et al. (2025). Purification of boronic acids: Challenges and Solutions. BenchChem Technical Notes. (General reference for boronic acid handling).

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide: HATU.

Sources

Application Notes and Protocols: Suzuki Coupling of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional versatility in forging carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, fine chemicals, and complex molecular architectures.[1][2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[2]

This application note provides a comprehensive guide to the experimental setup for the Suzuki coupling of a functionally rich substrate, (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. The presence of the amide functionality and the methoxy group requires careful consideration of reaction parameters to achieve high yields and purity. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss critical aspects of reaction monitoring, product isolation, and troubleshooting.

Mechanistic Overview: The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[4][5][6] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[4][6] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In this crucial step, the organic group from the organoboron species (in this case, our substituted phenylboronic acid) is transferred to the palladium(II) complex.[2][7] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[2][7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

The Critical Role of the Base

The choice of base is paramount in the Suzuki coupling.[8] It plays a multifaceted role, primarily by activating the boronic acid to facilitate transmetalation.[2][7][8] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[8] The strength and nature of the base can significantly influence the reaction rate and yield, and the optimal base is often substrate-dependent.[8][9]

Experimental Protocol

This protocol details the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br).

Materials and Reagents
ReagentFormulaM.W.AmountMolesEq.
This compoundC₁₅H₁₆BNO₄285.10285 mg1.01.0
Aryl Bromide (Ar-Br)VariesVariesVaries1.11.1
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))C₇₂H₆₀P₄Pd1155.5629 mg0.0250.025
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.03.0
1,4-DioxaneC₄H₈O₂88.1110 mL--
Water (degassed)H₂O18.022 mL--
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (285 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is important to minimize the presence of oxygen.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10] To do this, take a small aliquot of the reaction mixture with a capillary tube, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate alongside the starting materials. A typical eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude product is then purified by column chromatography on silica gel. The appropriate eluent system will be determined based on the polarity of the product, but a gradient of hexane and ethyl acetate is a good starting point.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Inert Atmosphere: Purge with N2/Ar A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvents: 1,4-Dioxane/Water C->D E Heat & Stir (80-90°C) D->E Start Reaction F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Extraction with Ethyl Acetate/Water G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Workflow for the Suzuki coupling experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst was handled under inert conditions. Try a fresh bottle of catalyst.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.[10]
Poor choice of baseScreen other bases such as K₃PO₄ or Cs₂CO₃.
Formation of Byproducts Homocoupling of the boronic acidThis can occur at higher temperatures or with certain catalysts. Lowering the reaction temperature might help.
Protodeboronation (loss of the boronic acid group)This is more common with heteroaryl boronic acids but can occur.[6] Ensure the reaction is not run for an excessively long time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. By following this detailed protocol and understanding the key mechanistic principles, researchers can successfully perform the Suzuki coupling of this compound. Careful attention to experimental details, particularly maintaining an inert atmosphere and choosing the appropriate reaction conditions, is crucial for achieving high yields and purity. The versatility of this reaction makes it an invaluable tool in the synthesis of complex molecules for drug discovery and other applications.

References

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. (2014, November 6). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

  • ACS Publications. (1998, March 27). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. (2023, February 22). Suzuki-Miyaura Coupling Reaction Product Isolation. [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. (4-Carbamoylphenyl)boronic acid. [Link]

  • ACS Publications. (2000, March 1). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

  • ACS Publications. (2002, January 1). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • National Institutes of Health. (2020, January 1). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Google Patents. Process for producing phenylboronic acids and triphenylboroxines.
  • ResearchGate. (PDF) (4-Carbamoylphenyl)boronic acid. [Link]

  • Thieme. (2026, January 28). Three-Component Aminative Suzuki–Miyaura Reaction of Alkyl Boronates. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. [Link]

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]

Sources

Application Note: (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid in Drug Discovery

[1]

Executive Summary

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a bifunctional organoboron building block characterized by a meta-substituted phenyl ring bearing a boronic acid moiety and a secondary amide protected/functionalized with a para-methoxybenzyl (PMB) group.[1]

In modern drug discovery, this compound serves two critical strategic roles:

  • Late-Stage Diversification: It functions as a robust partner in Suzuki-Miyaura cross-coupling to install a 3-benzamide motif—a privileged scaffold in kinase inhibitors (e.g., targeting the "hinge region") and GPCR modulators.[1]

  • Solubility-Optimized Synthesis: The PMB group acts as a lipophilic "mask" for the amide, significantly improving solubility in organic solvents (DCM, THF) compared to the corresponding primary amide, while remaining removable under acidic or oxidative conditions.

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name This compound
Functional Class Arylboronic Acid / Protected Amide
Core Reactivity Pd-catalyzed Cross-coupling (C-C bond formation)
Secondary Reactivity Reversible covalent binding (Serine/Threonine proteases)
Solubility Profile High in DMSO, MeOH, THF; Moderate in DCM
Stability Susceptible to protodeboronation under prolonged basic heating; PMB acid-labile
Mechanistic Insight: The "PMB Advantage"

Directly coupling (3-carbamoylphenyl)boronic acid (primary amide) often leads to precipitation and poor conversion due to high polarity and hydrogen bonding.[1] The 4-methoxybenzyl (PMB) group disrupts intermolecular H-bonding, rendering the building block soluble in standard non-polar solvents used in catalysis.[1] Furthermore, the electron-rich PMB group can be cleaved (deprotected) to reveal the primary amide or retained if a hydrophobic tail is required for the target binding pocket.

Protocol A: High-Efficiency Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with a heteroaryl halide (e.g., 4-chloropyridine or 6-bromoquinazoline) to generate a biaryl amide scaffold.[1]

Materials
  • Boronic Acid: 1.2 equivalents[1][2]

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for resistance to deboronation.[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the aryl halide and the boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Why: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) active species.[3]

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of

    
    .
    
  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1] Look for the consumption of the halide and the appearance of the product mass (

      
      ).
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The PMB group usually makes the product UV-active and less polar, facilitating easy separation.

Protocol B: PMB Deprotection (Post-Coupling)

Objective: To remove the 4-methoxybenzyl group and reveal the primary amide (–CONH₂), often required for hydrogen bonding interactions in the active site.

Method 1: Acidic Cleavage (TFA)[1]
  • Best for: Substrates stable to strong acid.

  • Dissolve the coupled biaryl product in Trifluoroacetic acid (TFA) (neat or 50% in DCM).

  • Heat to 60°C for 2–6 hours. The electron-rich PMB cation is cleaved.[1]

  • Scavenger (Optional): Add anisole (2 equiv) to scavenge the generated benzyl cation and prevent re-alkylation.

  • Concentrate TFA and neutralize with saturated

    
    .
    
Method 2: Oxidative Cleavage (CAN)[1]
  • Best for: Acid-sensitive substrates.[1][3]

  • Dissolve substrate in Acetonitrile : Water (3:1) .

  • Add Ceric Ammonium Nitrate (CAN) (3–4 equiv) at 0°C.

  • Stir for 30–60 minutes. The solution will turn orange/yellow.

  • Quench with

    
     (sodium thiosulfate) solution and extract.
    

Visualizing the Workflow

The following diagram illustrates the parallel synthesis logic using this building block, highlighting the "Fork in the Road" where the PMB group is either kept as a hydrophobic contact or removed to yield a primary amide.

DrugDiscoveryWorkflowStart(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acidSuzukiSuzuki-Miyaura CouplingPd(dppf)Cl2, K2CO380°C, Dioxane/H2OStart->SuzukiHalideHeteroaryl Halide(Scaffold Core)Halide->SuzukiIntermediateCoupled Biaryl Product(PMB-Protected)Suzuki->IntermediateDecisionSAR Decision PointIntermediate->DecisionPathAPath A: Retain PMB(Hydrophobic Tail)Decision->PathALipophilic Req.PathBPath B: Deprotection(TFA or CAN)Decision->PathBH-Bond Req.FinalAFinal Inhibitor A(Targeting Hydrophobic Pocket)PathA->FinalAFinalBFinal Inhibitor B(Primary Amide H-Donor)PathB->FinalB

Caption: Strategic workflow for utilizing the PMB-protected boronic acid in divergent library synthesis.

Advanced Application: Boronic Acid Warheads

While primarily a coupling partner, the boronic acid moiety itself can serve as a reversible covalent warhead .

Mechanism: The empty p-orbital of the boron atom accepts a lone pair from the oxygen atom of a Serine residue (in serine proteases) or Threonine (in proteasomes), forming a tetrahedral boronate complex. This mimics the tetrahedral transition state of peptide bond hydrolysis, potently inhibiting the enzyme.

Assay Protocol (Alizarin Red S Displacement): To verify the binding capability of the boronic acid motif before coupling:

  • Prepare a solution of Alizarin Red S (ARS) (100 µM) in phosphate buffer (pH 7.4). ARS is non-fluorescent but becomes fluorescent when bound to boronic acid.

  • Add the boronic acid substrate. Fluorescence increases (Excitation: 460 nm, Emission: 570 nm).

  • Add the target diol (e.g., a sugar or serine-mimic). A decrease in fluorescence indicates competitive binding, confirming the boronic acid is active and accessible.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[1]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Reference for PMB deprotection protocols). Link[1]

Technical Application Note: (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid as a Pharmacophore in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (3-MBA-PBA) as a functional probe and lead scaffold in oncology research. While often categorized as a chemical building block, this molecule represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes and serine proteases within the Tumor Microenvironment (TME).

Its primary utility lies in two distinct oncology workflows:

  • Arginase 1 (ARG1) Inhibition: Acting as a transition-state mimetic to reverse T-cell suppression in the TME.

  • Tumor Glycocalyx Targeting: Exploiting the reversible covalent interaction between phenylboronic acids and hypersialylated tumor cell surfaces (the Warburg effect).

Mechanistic Principles & Rationale

The Boronic Acid "Warhead"

The utility of 3-MBA-PBA is derived from the empty p-orbital of the boron atom, which acts as a Lewis acid.

  • Enzyme Inhibition (Arginase/Proteasome): In the context of Arginase 1 (a manganese-dependent metalloenzyme), the boronic acid moiety forms a tetrahedral boronate anion [B(OH)3]- upon binding. This anion bridges the binuclear Mn²⁺ cluster in the active site, displacing the bridging hydroxide ion and mimicking the transition state of L-arginine hydrolysis.[1]

  • Structural Rigidity: The meta-substituted amide linker restricts conformational freedom, directing the hydrophobic 4-methoxybenzyl tail into the enzyme's outer specificity pocket (often the S2 or auxiliary hydrophobic cleft), improving selectivity over constitutive isoforms like ARG2.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism: ARG1 inhibition and Sialic Acid targeting.

MOA_Pathway cluster_ARG1 Pathway A: Immuno-Metabolism (ARG1) cluster_Sialic Pathway B: Tumor Targeting Compound (3-MBA-PBA) Boronic Acid Scaffold ARG1_Enz Arginase 1 (Binuclear Mn2+) Compound->ARG1_Enz Binds Active Site Sialic Surface Sialic Acid Compound->Sialic Reversible Covalent TS_Mimic Tetrahedral Boronate Complex ARG1_Enz->TS_Mimic Mn2+ Coordination Arg_Levels ↑ L-Arginine (Extracellular) TS_Mimic->Arg_Levels Inhibits Hydrolysis TCell T-Cell Re-activation Arg_Levels->TCell Restores CD3ζ Ester Cyclic Boronate Ester Formation Sialic->Ester pH < 6.5 (TME) Uptake Enhanced Cellular Uptake Ester->Uptake Drug Delivery

Caption: Dual mechanism of 3-MBA-PBA: (A) Inhibition of Arginase 1 via transition-state mimicry restoring T-cell function, and (B) Targeting hypersialylated tumor surfaces via boronate ester formation.

Experimental Protocols

Protocol A: Reconstitution and Stability

Critical Note: Arylboronic acids exist in equilibrium with their dehydrated trimeric anhydride form (boroxine). Proper reconstitution is vital for stoichiometric accuracy.

  • Solvent: Dissolve 3-MBA-PBA in high-grade DMSO to a stock concentration of 100 mM.

  • Sonication: Sonicate for 5 minutes at room temperature to break potential boroxine aggregates.

  • Storage: Aliquot into amber glass vials (boronic acids can interact with certain plastics over long periods). Store at -20°C.

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Avoid phosphate buffers with vicinal diols (like glycerol) unless intended, as they competitively bind the boron atom.

Protocol B: High-Throughput Arginase 1 Inhibition Assay

This protocol screens the efficacy of 3-MBA-PBA as an inhibitor of recombinant human Arginase 1 (rhARG1).

Materials:

  • rhARG1 enzyme (0.5 ng/µL final)

  • Substrate: L-Arginine (10 mM)

  • Colorimetric Reagent: Urea detection kit (e.g., isonitrosopropiophenone)

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM MnCl₂ (Manganese is critical for enzyme activation).

Procedure:

  • Activation: Incubate rhARG1 in buffer with MnCl₂ at 37°C for 30 minutes to fully metallate the enzyme.

  • Inhibitor Addition: Add 3-MBA-PBA (serial dilution: 100 µM to 1 nM) to the activated enzyme. Incubate for 15 minutes at 37°C.

    • Control: Use ABH (2(S)-amino-6-boronohexanoic acid) as a positive control inhibitor.

  • Reaction Start: Add L-Arginine substrate. Incubate for 20 minutes at 37°C.

  • Quenching: Stop reaction with acid mixture (H₂SO₄/H₃PO₄).

  • Detection: Add colorimetric urea reagent and heat at 95°C for 30 minutes.

  • Readout: Measure Absorbance at 540 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Interpretation:

Compound IC50 (Expected) Mechanism
3-MBA-PBA 0.5 - 5.0 µM Reversible Competitive (Transition State Analog)
ABH (Control) ~0.1 µM Standard Reference

| Vehicle (DMSO) | No Inhibition | Negative Control |

Protocol C: Surface Plasmon Resonance (SPR) Binding Kinetics

To validate direct binding and residence time (off-rate), which is crucial for drug efficacy.

Setup:

  • Chip: CM5 Sensor Chip (Cytiva).

  • Ligand: Immobilize rhARG1 via amine coupling (Target ~4000 RU).

  • Analyte: 3-MBA-PBA in running buffer (HBS-P+).

Workflow:

SPR_Workflow Step1 Immobilization rhARG1 on CM5 Chip (pH 5.0 Acetate) Step2 Single Cycle Kinetics Inject 3-MBA-PBA (0, 31, 62, 125, 250, 500 nM) Step1->Step2 Step3 Dissociation Phase (Wait 600s for off-rate) Step2->Step3 Step4 Data Fitting 1:1 Langmuir Binding Model Step3->Step4

Caption: SPR workflow for determining Kd, kon, and koff of the boronic acid-enzyme complex.

Critical Analysis:

  • Boronic acids often show "slow-on, slow-off" kinetics due to the covalent bond formation with the active site water/residue.

  • Ensure the running buffer contains no sugars (e.g., no glucose or sucrose) which would bind the boronic acid in the microfluidics channels.

Strategic Application in Drug Design (SAR)

When using 3-MBA-PBA as a starting scaffold, modifications should follow these Structure-Activity Relationship (SAR) principles:

  • The Boron Center: Must remain free. Conversion to a pinacol ester acts as a prodrug (protecting group) which hydrolyzes in plasma.

  • The Amide Linker: Can be reversed (retro-amide) or methylated to improve metabolic stability against peptidases.

  • The Methoxybenzyl Tail:

    • Observation: The 4-methoxy group is an electron donor.

    • Optimization: Replace with electron-withdrawing groups (e.g., 4-CF3) to test electronic effects on the aromatic stacking in the S2 pocket.

    • Extension: Extend the linker length to probe deeper hydrophobic channels in ARG1 vs. ARG2 for isoform selectivity.

Safety & Handling

  • H-Statements: H315 (Skin Irritant), H319 (Eye Irritant).[2][3]

  • Reactivity: Incompatible with strong oxidizing agents.

  • Waste: Boron-containing compounds should be disposed of as hazardous chemical waste, not down the drain, due to potential phytotoxicity.

References

  • Van Zandt, M. C., et al. (2013). "Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury."[1] Journal of Medicinal Chemistry. Link

  • Borek, B., et al. (2020).[4] "Boronic acid-based arginase inhibitors in cancer immunotherapy." Bioorganic & Medicinal Chemistry. Link[4][5]

  • Matsumoto, A., et al. (2010). "Assessment of Tumor Metastasis by the Direct Determination of Cell-Membrane Sialic Acid Expression." Angewandte Chemie International Edition. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications."[6] MedChemComm. Link

  • PubChem Compound Summary. (2025). "Structure and Safety Data for Phenylboronic Acid Derivatives." National Center for Biotechnology Information. Link

Sources

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid as a Potential Enzyme Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization of . Boronic acids are a privileged class of compounds known to target a variety of enzymes, most notably serine proteases, by acting as transition-state analogues.[1][2][3] This guide delineates the proposed mechanism of action, provides detailed protocols for biochemical and cellular characterization, and offers insights into the interpretation of key experimental data. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. Our objective is to equip researchers with the foundational knowledge and practical workflows required to thoroughly evaluate the inhibitory potential of this compound.

Compound Rationale and Structural Features

This compound is a synthetic molecule designed with key structural motifs that suggest a strong potential for enzyme inhibition. Its design is predicated on the well-established principles of boronic acid-based enzyme targeting.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₅H₁₆BNO₄

  • Key Functional Groups:

    • Boronic Acid (-B(OH)₂): This is the pharmacophore, or the "warhead," of the molecule. The boron atom is electrophilic and is capable of forming a reversible, covalent bond with a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a catalytic serine.[4] This interaction mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, making boronic acids potent transition-state analogue inhibitors.[1][3]

    • Aromatic Scaffolding: The central phenyl ring provides a rigid scaffold to correctly orient the boronic acid warhead and the benzyl substituent for optimal interaction with the enzyme's binding pockets.

    • Carbamoyl Linker (-CONH-): The amide bond introduces structural rigidity and provides hydrogen bond donor and acceptor capabilities, which can contribute to binding affinity and specificity through interactions with the enzyme's backbone or side chains.

    • 4-Methoxybenzyl Group: This substituent is designed to interact with a specificity pocket (e.g., the S1 pocket in proteases) of the target enzyme. The benzyl ring can engage in hydrophobic or π-stacking interactions, while the terminal methoxy group can act as a hydrogen bond acceptor, further enhancing binding affinity.

Proposed Mechanism of Action: Serine Protease Inhibition

Based on its chemical structure, the most probable targets for this compound are serine proteases. These enzymes utilize a catalytic triad (typically Serine, Histidine, and Aspartate) to hydrolyze peptide bonds. The boronic acid moiety is perfectly poised to intercept this catalytic cycle.

The inhibition process is a two-step mechanism:

  • Initial Binding: The inhibitor binds non-covalently to the active site, guided by interactions between its scaffold and the enzyme's specificity pockets.

  • Covalent Adduct Formation: The catalytic histidine activates the serine's hydroxyl group, which then performs a nucleophilic attack on the electron-deficient boron atom. This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme.[5]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibitory Complex Ser195 Serine (Ser195) -CH₂-OH Complex Reversible Covalent Adduct Tetrahedral Intermediate (Enzyme Inactivated) His57 Histidine (His57) His57->Ser195 Activates Asp102 Aspartate (Asp102) Asp102->His57 Orients Inhibitor This compound R-B(OH)₂ Inhibitor->Ser195 Nucleophilic Attack by Ser-OH

Caption: Proposed interaction of the boronic acid inhibitor with the catalytic triad of a serine protease.

Biochemical Characterization: Protocols & Workflow

A systematic biochemical evaluation is essential to determine the inhibitor's potency, mechanism, and kinetics.

G cluster_workflow Biochemical Characterization Workflow A Compound Preparation (Stock Solution in DMSO) B Primary Assay: IC₅₀ Determination A->B C Data Analysis: Non-linear Regression (Dose-Response Curve) B->C D Secondary Assay: Kinetic Analysis (Mechanism of Inhibition) C->D Confirmed Hit E Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots D->E F Determine Kᵢ Value E->F

Caption: A logical workflow for the biochemical characterization of an enzyme inhibitor.

Protocol 3.1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A fluorogenic assay is a sensitive method for this determination.[6][7]

Principle: A non-fluorescent peptide substrate is cleaved by the enzyme, releasing a fluorescent reporter group. The rate of fluorescence increase is proportional to enzyme activity.

Materials:

  • Target Serine Protease (e.g., Trypsin, Chymotrypsin, Thrombin)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • This compound (the "Inhibitor")

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • DMSO (for dissolving the inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In each well of the 96-well plate, add 2 µL of the serially diluted inhibitor solution (or DMSO for 'no inhibitor' controls).

    • Add 178 µL of Assay Buffer containing the target enzyme to each well. The final enzyme concentration should be predetermined to give a linear reaction rate for at least 30 minutes.

    • Controls are critical:

      • 100% Activity Control: 2 µL DMSO + 178 µL enzyme solution.

      • No Enzyme Control: 2 µL DMSO + 178 µL Assay Buffer (no enzyme).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate (prepared in Assay Buffer) to all wells to initiate the reaction. The final substrate concentration should ideally be at or near its Michaelis constant (Kₘ).

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates). Monitor the fluorescence kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic read (fluorescence units per minute).

    • Normalize the data: % Activity = [(V₀_inhibitor - V₀_no_enzyme) / (V₀_100%_activity - V₀_no_enzyme)] * 100.

    • Plot % Activity versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3.2: Kinetic Analysis to Determine the Mechanism of Inhibition

This experiment elucidates how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), thereby revealing its mechanism of inhibition (e.g., competitive, non-competitive).[8][9]

Principle: Enzyme reaction rates are measured across a matrix of varying substrate and inhibitor concentrations. The resulting data are analyzed using models of enzyme kinetics.[10]

Procedure:

  • Setup: The assay is performed similarly to the IC₅₀ determination. However, you will use a matrix of conditions.

    • Rows: Vary the concentration of the substrate (e.g., from 0.25 x Kₘ to 10 x Kₘ).

    • Columns: Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Analyze how the curves change in the presence of the inhibitor.

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, plot 1/V₀ versus 1/[S]. The pattern of line intersections is indicative of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). The inhibitor binds only to the free enzyme.[8]

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases). The inhibitor binds to both free enzyme and the enzyme-substrate complex.

      • Uncompetitive: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease). The inhibitor binds only to the enzyme-substrate complex.

    • Globally fit the raw V₀ vs. [S] data to the appropriate enzyme inhibition equations to calculate the inhibition constant (Kᵢ).

Cellular Activity and Selectivity Profiling

Biochemical potency must translate to a cellular context for an inhibitor to be considered a viable lead. Furthermore, high selectivity is crucial to minimize off-target effects.

Protocol 4.1: General Approach for Assessing Cellular Potency

A cell-based assay is required to determine if the compound can cross the cell membrane and inhibit its target in a physiological environment.[11][12]

Principle: Use a cell line where the activity of the target enzyme leads to a measurable downstream phenotype (e.g., cell proliferation, apoptosis, release of a biomarker).

General Workflow:

  • Cell Line Selection: Choose a cell line that is relevant to the therapeutic area and where the target enzyme is known to be active and important.

  • Assay Development: Select a robust endpoint. For example, if the target protease is involved in cell proliferation, a cell viability assay (e.g., using CellTiter-Glo®) is appropriate.

  • Dose-Response Experiment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor (and DMSO vehicle control) for a relevant time period (e.g., 24, 48, or 72 hours).

    • Measure the chosen endpoint (e.g., cell viability).

  • Data Analysis: Plot the endpoint measurement against the log of inhibitor concentration and fit to a dose-response curve to determine the cellular EC₅₀ value.

The Importance of Selectivity Profiling

An ideal inhibitor potently modulates its intended target with minimal activity against other related proteins.[13] Poor selectivity can lead to off-target toxicity.

Strategy:

  • Panel Screening: The inhibitor should be screened against a panel of other proteases (e.g., different serine proteases, cysteine proteases, metalloproteases) using the IC₅₀ protocol described above.[6] Commercial services are widely available for broad kinome and protease panel screening.[14]

  • Activity-Based Protein Profiling (ABPP): This is a powerful chemical proteomics technique to assess an inhibitor's selectivity in a complex biological sample (e.g., cell lysate or living cells).[15][16] It can identify direct targets and off-targets in an unbiased manner.

Data Presentation and Interpretation

Table 1: Example Biochemical Data Summary

ParameterTarget Enzyme XOff-Target Enzyme YOff-Target Enzyme Z
IC₅₀ (nM) 502,500> 10,000
Kᵢ (nM) 25Not DeterminedNot Determined
Mechanism CompetitiveNot DeterminedNot Determined
Selectivity Fold -50-fold> 200-fold

Interpretation: The inhibitor shows high potency against the target enzyme and good selectivity (>50-fold) against other tested enzymes. The competitive mechanism suggests it binds in the active site.

Table 2: Example Cellular vs. Biochemical Potency

ParameterValue
Biochemical IC₅₀ (nM) 50
Cellular EC₅₀ (nM) 450

Interpretation: The 9-fold shift between biochemical and cellular potency is common and can be attributed to factors like cell membrane permeability, inhibitor stability, or competition with high concentrations of endogenous substrate.[11]

Conclusion

This compound represents a promising scaffold for enzyme inhibition, particularly for serine proteases. The protocols and workflows detailed in this guide provide a rigorous framework for its evaluation. A thorough characterization, encompassing biochemical potency, mechanism of action, cellular activity, and selectivity, is paramount in determining the therapeutic potential of this and related molecules. Successful execution of these studies will provide the critical data needed to make informed decisions in the progression of a drug discovery project.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. Medical Research Reviews, 30(2), 241-278. [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: A Comprehensive and Unified Account. Oxford University Press. [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Cali, J. J., Ma, D., Sobol, M., & Du, G. (2012). Protease Assays. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Website. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved February 7, 2026, from [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Current Opinion in Chemical Biology, 9(5), 447-453. [Link]

  • Coombs, G. S., Rao, M. S., Olson, A. J., Dawson, P. E., & Madison, E. L. (2001). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Biological Chemistry, 276(28), 25989-25996. [Link]

  • Minkkilä, A., et al. (2009). The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. European Journal of Medicinal Chemistry, 44(10), 4179-4191. [Link]

  • Golicnik, M. (2011). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Acta Chimica Slovenica, 58(4), 707-716. [Link]

  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(15), 5589-5594. [Link]

  • Taylor & Francis Online. (n.d.). Phenylboronic acid – Knowledge and References. Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • K-R, S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. G-Biosciences Website. [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Janssen, A. P. A. (2019). Inhibitor selectivity: profiling and prediction. Scholarly Publications Leiden University. [Link]

  • Shults, M. D., & Imperiali, B. (2003). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 2(1), e16. [Link]

  • Hujer, A. M., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 23(19), 11453. [Link]

  • Radi, A. E., & El-Basiony, D. A. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors, 21(18), 6092. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Reaction Biology Website. [Link]

  • PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bassit, L., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of Virological Methods, 162(1-2), 12-20. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. [Link]

  • Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16078-16093. [Link]

  • Talanova, L. N., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Environmental Research and Public Health, 18(11), 5894. [Link]

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific Website. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]

  • Caselli, E., et al. (2014). Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry, 53(42), 6653-6662. [Link]

  • De Cesco, S., et al. (2017). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 22(9), 1479. [Link]

Sources

Standard operating procedure for using (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile & Compound Overview

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a specialized organoboron building block designed for precision organic synthesis and medicinal chemistry. Unlike simple phenylboronic acids, this molecule features a meta-substituted amide masked with a para-methoxybenzyl (PMB) protecting group.

Key Structural Advantages
  • Solubility Enhancement: Primary amides on boronic acids often lead to poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding. The PMB group disrupts this network, improving solubility in solvents like THF, Dioxane, and DCM.

  • Chemoselectivity: The PMB group protects the amide nitrogen from competing N-arylation reactions (Chan-Lam coupling) during metal-catalyzed cross-couplings.

  • Latent Functionality: Post-coupling, the PMB group can be cleaved to reveal the primary amide (

    
    ), a critical pharmacophore in kinase inhibitors and protein-protein interaction disruptors.
    
Chemical Properties Table
PropertySpecificationNotes
Molecular Formula

Molecular Weight 285.11 g/mol Monomeric form
Appearance White to Off-White PowderHygroscopic
Solubility DMSO, MeOH, DMF, THFLimited in Hexanes/Water
pKa (Boronic Acid) ~8.8 (Estimated)Typical for meta-substituted phenylboronic acids
Storage -20°C, DesiccatedProne to dehydration (boroxine formation)

Storage & Stability: The Boroxine Cycle

CRITICAL ADVISORY: Like most boronic acids, this compound exists in a dynamic equilibrium between its monomeric acid form and its trimeric cyclic anhydride (boroxine). This equilibrium is driven by humidity and temperature.

Impact on Experiments:

  • Stoichiometry Errors: Weighing the boroxine form as the monomer leads to an excess of reagents in your reaction (since the boroxine has a lower effective molecular weight per boron unit).

  • Handling Protocol:

    • Store under inert gas (Argon/Nitrogen) at -20°C.

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Pre-Activation: For critical stoichiometric applications, "activate" the compound by stirring in the aqueous base solution for 10 minutes prior to adding the catalyst. This hydrolyzes any boroxine back to the reactive monomer.

BoroxineCycle cluster_impact Experimental Impact Monomer Boronic Acid (Monomer) Active Species Boroxine Boroxine (Trimer) Storage Form Monomer->Boroxine Dehydration (Storage/Heat) Boroxine->Monomer Hydrolysis (Aq. Base) Stoich Stoichiometry Error (If uncorrected) Boroxine->Stoich

Figure 1: The reversible dehydration cycle. Failure to account for boroxine formation can lead to incorrect molar equivalents in precision synthesis.

Protocol A: Suzuki-Miyaura Cross-Coupling[2]

This protocol is optimized to couple the boronic acid with an aryl halide while maintaining the integrity of the PMB-amide linkage.

Reagents & Equipment[4][5][6]
  • Electrophile: Aryl Bromide or Iodide (1.0 equiv).

  • Nucleophile: this compound (1.2 – 1.5 equiv).

  • Catalyst:

    
     (3-5 mol%) or XPhos Pd G2 (for difficult substrates).
    
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Step-by-Step Methodology
  • Charge Reactor: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide).

  • Base Addition: Add degassed aqueous

    
     (3.0 equiv).
    
    • Note: The addition of water helps hydrolyze any boroxine present.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the consumption of the aryl halide. The PMB group is stable under these conditions.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and wash with water followed by brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The PMB group makes the product less polar than the free amide, facilitating easier separation.

Protocol B: Post-Coupling PMB Deprotection

Once the biaryl system is constructed, the PMB group can be removed to reveal the secondary or primary amide. Note: PMB amides are significantly more stable than PMB amines and require acidic conditions.

Method: Acidolytic Cleavage (TFA/TfOH)

This is the preferred method for this specific building block.

  • Dissolution: Dissolve the purified coupling product in pure Trifluoroacetic Acid (TFA).

    • Concentration: ~0.1 M.[2][3]

    • Scavenger: Add 2-3 drops of Anisole or Triethylsilane (TES). This is critical to trap the generated PMB cation and prevent it from re-alkylating the ring.

  • Heating: Heat the solution to 60–70°C for 2–6 hours.

    • Monitoring: PMB cleavage from amides is slow. Monitor by LC-MS for the mass loss of 120 Da (PMB group).

  • Workup:

    • Remove TFA under reduced pressure (rotary evaporator).

    • Azeotrope with toluene (2x) to remove residual acid.

    • Neutralize with saturated

      
       and extract into EtOAc or DCM.
      

Workflow Start Start: (3-((4-Methoxybenzyl) carbamoyl)phenyl)boronic acid Step1 Step 1: Suzuki Coupling (Pd cat., Base, Ar-X) Start->Step1 Install Biaryl Core Intermediate Intermediate: Biaryl-Amide-PMB Step1->Intermediate Step2 Step 2: Deprotection (TFA, 70°C, Anisole) Intermediate->Step2 Remove PMB Final Final Product: Biaryl-Primary Amide Step2->Final Reveal Pharmacophore

Figure 2: The strategic workflow converting the building block into a functionalized biaryl amide.

Quality Control & Troubleshooting

Analytical Markers (Expected)
  • 1H NMR (DMSO-d6):

    • 
       ~10.0 ppm (s, 2H, B-OH).
      
    • 
       ~9.0 ppm (t, 1H, Amide NH).
      
    • 
       ~7.2 & 6.9 ppm (d, 4H, PMB aromatic system).
      
    • 
       ~4.4 ppm (d, 2H, Benzylic 
      
      
      
      of PMB).
    • 
       ~3.73 ppm (s, 3H, Methoxy).
      
  • Mass Spectrometry: Boronic acids often do not fly well in ESI+. Look for the boronate ester mass if running in MeOH (M + 14) or the boroxine mass.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Coupling) ProtodeboronationReduce temperature to 60°C; switch base to

; ensure water is present.
Homocoupling Oxidative couplingEnsure strict oxygen exclusion; add catalyst after purging the system.
Incomplete Deprotection Amide stabilityIncrease TFA temperature to reflux; switch to Triflic Acid (TfOH) in DCM if TFA fails.
"Sticky" Purification Boric acid contaminationPerform an oxidative workup (add

to crude) to convert residual boron species to phenols/borates which wash away easier (ONLY if product is stable to oxidation).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing PMB cleavage protocols). Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Couplings of PMB-Protected Benzamide Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid represents a specialized class of bifunctional building blocks used in the synthesis of biaryl amides, peptidomimetics, and kinase inhibitors. This molecule features two critical functionalities:

  • Meta-Boronic Acid: A nucleophilic handle for Palladium-catalyzed cross-coupling.

  • PMB-Protected Amide: A masked primary amide. The para-methoxybenzyl (PMB) group improves solubility in organic solvents compared to the free primary amide and prevents catalyst poisoning by nitrogen coordination.

While the meta-substitution pattern generally offers better stability than ortho-substituted analogs, this substrate presents specific challenges, including protodeboronation and potential amide hydrolysis under vigorous basic conditions. This guide outlines optimized protocols to maximize yield and purity.

Mechanistic Insights & Causality

The Catalytic Cycle

The reaction follows the standard Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the aryl halide (Ar-X) bond.[1]

  • Transmetallation: The rate-determining step for this substrate. The boronic acid must be activated by a base (forming a boronate species,

    
    ) to transfer the aryl group to the Palladium center.
    
  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Substrate-Specific Challenges
  • Protodeboronation: Electron-deficient aryl boronic acids (like those with amide substituents) are prone to hydrolytic C-B bond cleavage, yielding the deboronated arene (benzamide) as a byproduct. This is accelerated by high pH and high temperature.

  • Amide Stability: While the PMB group adds steric bulk, the amide bond is susceptible to hydrolysis if strong hydroxide bases (NaOH, KOH) are used at reflux. Carbonate or phosphate bases are preferred to maintain the integrity of the linker.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific attention to the activation and side-reaction pathways for this substrate.

SuzukiCycle PreCat Pd(II) Pre-catalyst (e.g., Pd(dppf)Cl2) Pd0 Active Pd(0) Species PreCat->Pd0 Reduction OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation Complex OxAdd->TransMet + Boronate Boronate Activated Boronate [Ar-B(OH)3]- Deboron Side Reaction: Protodeboronation Boronate->Deboron High T / High pH Product Biaryl Product (C-C Bond Formed) TransMet->Product Reductive Elimination Product->Pd0 Regeneration Substrate Boronic Acid Substrate Substrate->Boronate Activation Base Base (CO3, PO4) Base->Boronate

Caption: Fig 1. Suzuki-Miyaura catalytic cycle highlighting the critical boronate activation step and the risk of protodeboronation.

Standard Experimental Protocol

This protocol is designed as a "self-validating" system. It uses a biphasic solvent system to solubilize the organic PMB-protected substrate while dissolving the inorganic base, ensuring efficient transmetallation.

Materials & Reagents[2][3][4][5]
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl Bromide or Iodide (1.0 - 1.2 equiv).

  • Catalyst:

    
     (3-5 mol%). Chosen for its stability and resistance to deactivation by oxygen.
    
  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar.

  • Charging: Add the boronic acid (1.0 mmol), aryl halide (1.0 mmol), and

    
     (0.03 mmol) to the vial.
    
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.[2]

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Base Addition: If using solid base, add it in step 2. If using aqueous stock, inject 2M

    
     (1.5 mL) at this stage.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS at T=1h. Look for the consumption of the aryl halide.

  • Workup:

    • Cool to room temperature.[3][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The PMB group makes the product UV-active and less polar than the free amide.

Optimization & Troubleshooting

If the standard protocol fails, use the following decision matrix. The most common failure modes for this substrate are Low Conversion (catalyst death) or Protodeboronation (loss of boron group).

Data Summary: Catalyst & Base Screening

Typical yields observed with model aryl bromides.

EntryCatalystBaseSolventTempYieldNotes
1 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80°C 85-95% Standard Protocol
2Pd(PPh3)4Na2CO3Toluene/EtOH/H2O90°C70-80%Older method, higher homocoupling
3XPhos Pd G2K3PO4THF/H2O60°C90-98%Best for Aryl Chlorides or steric bulk
4Pd(OAc)2 / SPhosK3PO4Toluene/H2O100°C60-70%High T promotes deboronation
Optimization Workflow

Optimization Start Start: Low Yield / Impurity CheckLCMS Analyze Crude LCMS Start->CheckLCMS Decision1 Major Byproduct? CheckLCMS->Decision1 Deboronated Deboronated Arene (Benzamide only) Decision1->Deboronated Mass = SM - B(OH)2 + H Homocoupled Homocoupled Boronic Acid Decision1->Homocoupled Dimer Mass NoRxn Unreacted SM Decision1->NoRxn SM Intact Sol1 Action: Lower Temp (60°C) Switch to Anhydrous Base (CsF) Deboronated->Sol1 Sol2 Action: Improved Degassing Reduce Catalyst Loading Homocoupled->Sol2 Sol3 Action: Switch Catalyst (XPhos Pd G2 or Pd-118) NoRxn->Sol3

Caption: Fig 2.[2][4] Troubleshooting logic for optimizing reaction conditions based on LCMS byproduct analysis.

Post-Coupling: PMB Deprotection

Once the cross-coupling is complete, the PMB group is typically removed to reveal the primary amide.

  • Method A (Oxidative - Standard):

    • Treat the coupled product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.5 equiv) in Dichloromethane/Water (18:1) at Room Temperature.

    • Mechanism:[1][3][2][5][6][7][8][9] Oxidative cleavage.[5]

    • Note: Tolerates most functional groups except electron-rich aromatics which might also oxidize.

  • Method B (Acidic - Harsh):

    • Reflux in TFA (Trifluoroacetic acid) .

    • Note: Only use if the biaryl scaffold is acid-stable.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Amide Group." In Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for PMB stability).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. (Mechanistic insight on deboronation). Link

Sources

Application Note: (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid in Next-Gen PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists involved in Targeted Protein Degradation (TPD). It details the strategic utilization of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS: 874288-15-0) as a versatile building block for developing Reversible Covalent PROTACs and ROS-Responsive Pro-PROTACs .

Executive Summary

This compound is a bifunctional organoboron reagent. In the context of PROTAC development, it serves two advanced functions:

  • Reversible Covalent Warhead: The boronic acid moiety acts as a "soft" electrophile, forming reversible covalent bonds with nucleophilic side chains (Ser, Thr, Lys) on the Protein of Interest (POI) or E3 ligase, enhancing target residence time and selectivity.

  • ROS-Responsive Trigger (Pro-PROTAC): The arylboronic acid can function as a masking group for a phenol. Under high Reactive Oxygen Species (ROS) conditions (common in the tumor microenvironment), it oxidizes to reveal the active phenolic pharmacophore, enabling tumor-selective degradation.

Chemical Profile & Stability

  • Compound Name: this compound[1][2][3][4][5]

  • CAS: 874288-15-0[1][4]

  • Molecular Weight: 285.10 g/mol

  • Key Functionalities:

    • Phenylboronic Acid: Suzuki coupling partner or reversible covalent warhead.

    • Amide Linker: Provides a stable connection to the 4-methoxybenzyl (PMB) group.

    • PMB Group: Acts as a hydrophobic pharmacophore element or a latent protecting group for the amide (cleavable under specific acidic oxidative conditions).

Stability & Handling
  • Protodeboronation: Boronic acids are susceptible to protodeboronation under harsh basic conditions or high temperatures. Storage: Keep at -20°C under inert atmosphere.

  • Dehydration: May exist in equilibrium with its boroxine (cyclic trimer) anhydride form. This is reversible in aqueous media and does not affect stoichiometry in coupling reactions if calculated correctly.

Application 1: Reversible Covalent PROTAC Synthesis

Reversible covalent PROTACs overcome the "hook effect" and improve potency against targets with shallow binding pockets. This molecule introduces a boronic acid warhead capable of engaging Ser/Thr/Lys residues.[6]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling the boronic acid building block to a halogenated Linker-E3 Ligand intermediate.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • A: this compound (1.2 equiv)

  • B: Halo-functionalized Linker-E3 Ligand (e.g., Thalidomide-Linker-Br) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with Reagent B, Catalyst, and Reagent A. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Note: Microwave irradiation (100°C, 30 min) is preferred to minimize protodeboronation.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). Boronic acids can streak on silica; adding 1% acetic acid to the eluent can reduce tailing.

Mechanism of Action: Reversible Covalent Binding

Once incorporated, the boronic acid warhead engages the POI:



  • Nu: Serine (OH), Threonine (OH), or Lysine (NH₂).

  • Benefit: Increases

    
     without permanent modification, reducing immunogenicity risks associated with irreversible acrylamide warheads.
    

Application 2: ROS-Responsive Pro-PROTACs

In this modality, the boronic acid masks a phenol. The "PMB-amide" motif serves as a dummy template or recognition element that is only activated when the boronic acid is oxidized.

Mechanism:

  • Inactive State: The boronic acid steric bulk or polarity prevents binding to the E3 ligase or POI.

  • Activation: High intracellular H₂O₂ (Tumor cells) oxidizes the C-B bond.

  • Hydrolysis: The intermediate boronate rearranges to a phenol (C-OH).

  • Active Degradation: The resulting phenol enables high-affinity binding (e.g., to VHL) or induces a conformational shift that triggers ternary complex formation.

Visualization of Workflows

Diagram 1: Synthetic & Mechanistic Pathways

This diagram illustrates the Suzuki coupling to build the PROTAC and the subsequent reversible binding mode.

PROTAC_Mechanism cluster_synthesis Step 1: Synthesis (Suzuki Coupling) cluster_action Step 2: Mechanism of Action BuildingBlock (3-((4-Methoxybenzyl) carbamoyl)phenyl) boronic acid PdCat Pd(dppf)Cl2 / Base BuildingBlock->PdCat LinkerE3 Br-Linker-E3 Ligand LinkerE3->PdCat PROTAC Reversible Covalent PROTAC PdCat->PROTAC Cross-Coupling Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Complex Reversible Boronate Bond POI Target Protein (Ser/Thr/Lys) POI->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation E2/E3 Transfer

Caption: Synthesis of the Boronic Acid-PROTAC via Suzuki coupling and its subsequent reversible covalent engagement with the target protein.

QC & Validation Protocols

Protocol: Alizarin Red S (ARS) Displacement Assay

To confirm the boronic acid warhead is active and capable of binding diols/nucleophiles after synthesis.

  • Principle: ARS forms a fluorescent complex with boronic acids. Competitive binding by a protein nucleophile or diol displaces ARS, causing a fluorescence change.

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

  • Setup:

    • Mix PROTAC (10 µM) with ARS (100 µM). Measure Fluorescence (Ex 468 nm / Em 572 nm).

    • Titrate Protein of Interest (POI).

  • Readout: A decrease in fluorescence intensity indicates the boronic acid is engaging the protein (or specific competitive ligand), validating the warhead's integrity.

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield in Coupling ProtodeboronationSwitch to mild base (K₃PO₄ or Cs₂CO₃). Use anhydrous conditions. Lower temp (<80°C).
Product Instability Boroxine formationThis is normal. Analyze via LCMS in MeOH/Water (converts to monomer or methyl ester).
No Target Degradation Warhead too weakThe boronic acid may need an ortho-substituent (e.g., methyl) to tune Lewis acidity (Wulff-type activation).
Poor Solubility Hydrophobic PMB groupThe PMB group is lipophilic. Consider PEG-based linkers to offset the logP.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Bandi, M., et al. (2019).[7] Boronic Acids as Reversible Covalent Warheads in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). ROS-Responsive Boronic Acid-Based Prodrugs for Cancer Therapy. Chemical Science. [Link]

  • Wang, J., et al. (2019). Reversible Covalent Chemistry in Targeted Protein Degradation. BioRxiv (Preprint). [Link]

  • PubChem Compound Summary. (2024). CID 16226859: this compound.[5] National Center for Biotechnology Information. [Link]

Sources

Design of enzyme inhibitors using (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid as a scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rational design, synthesis, and kinetic characterization of Boronic Acid Transition State Inhibitors (BATSIs) targeting serine


-lactamases (e.g., AmpC, KPC). We utilize (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid  as a representative scaffold. This molecule exemplifies the " privileged structure" of meta-substituted phenylboronic acids, which reversibly covalently bind to the active site serine of hydrolytic enzymes, mimicking the high-energy tetrahedral transition state.

Scientific Background & Mechanism

The Clinical Need

-Lactamases are the primary cause of bacterial resistance to penicillin and cephalosporin antibiotics.[1] Class C (AmpC) and Class A (KPC) enzymes hydrolyze the 

-lactam ring, rendering the drug ineffective. BATSIs offer a mechanism to restore antibiotic efficacy by reversibly inhibiting these enzymes with high affinity.
Mechanism of Action: The Tetrahedral Mimic

Unlike standard competitive inhibitors that bind via non-covalent forces, boronic acids act as Transition State Analogs .[2]

  • Recognition: The inhibitor associates with the enzyme active site (

    
    ).
    
  • Covalent Capture: The catalytic nucleophile (Serine-OH) attacks the electrophilic boron atom.

  • Transition State Mimicry: The boron atom shifts hybridization from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), forming a stable anionic adduct. This geometry mimics the high-energy intermediate of
    
    
    -lactam hydrolysis, tricking the enzyme into "holding" the inhibitor tightly.

Key Scaffold Features:

  • Boronic Acid Warhead: Forms the covalent bond with Ser64 (AmpC numbering).

  • Phenyl Ring: Positions the warhead and interacts with Asn152.

  • Amide Linker (Carbamoyl): Provides critical H-bonds to the backbone amide of the oxyanion hole.

  • 4-Methoxybenzyl Group: Mimics the R1 side chain of

    
    -lactam antibiotics, targeting the hydrophobic pocket formed by Tyr150 and Leu119.
    

Visualization: Mechanism of Inhibition

BATSI_Mechanism cluster_0 Active Site Interactions Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Recognition (Kd) Inhibitor Boronic Acid Scaffold (sp2) Inhibitor->Complex Recognition (Kd) TransitionState Tetrahedral Adduct (sp3, Covalent) Complex->TransitionState Nucleophilic Attack (Covalent Bond Formation) TransitionState->Complex Slow Dissociation (k_off) Interaction1 Boron-Serine Bond TransitionState->Interaction1 Interaction2 Amide-Asn152 H-Bond TransitionState->Interaction2 Interaction3 Hydrophobic Stacking (Methoxybenzyl) TransitionState->Interaction3

Figure 1: Mechanism of Boronic Acid Transition State Inhibition.[2] The sp2-to-sp3 hybridization change drives high-affinity binding.

Protocol 1: Chemical Synthesis of the Scaffold

Objective: Synthesize this compound. Rationale: Direct amide coupling on the free boronic acid is possible but can lead to side reactions (anhydride formation). We recommend using the Pinacol Ester protection strategy for robustness, followed by hydrolysis.

Materials:
  • 3-Carboxyphenylboronic acid pinacol ester (CAS: 850568-07-9)

  • 4-Methoxybenzylamine (CAS: 2393-23-9)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous solvent)

  • Sodium Periodate (

    
    ) / Ammonium Acetate (
    
    
    
    ) for deprotection.
Step-by-Step Methodology:
  • Activation: Dissolve 3-carboxyphenylboronic acid pinacol ester (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at

    
     for 15 minutes.
    
    • Note: HATU is preferred over EDC for aromatic carboxylic acids to prevent low yields due to steric hindrance.

  • Coupling: Add 4-methoxybenzylamine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: Check via TLC (EtOAc/Hexane) or LC-MS for disappearance of the acid.

  • Workup (Intermediate): Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection (Pinacol Cleavage):

    • Dissolve the intermediate in Acetone/Water (1:1).

    • Add

      
       (3.0 eq) and 
      
      
      
      (3.0 eq). Stir at RT for 24 hours.
    • Mechanism:[2][3][4] Periodate oxidatively cleaves the diol of the pinacol ester.

  • Final Purification:

    • Extract the free boronic acid into EtOAc.

    • Critical Step: Boronic acids often form trimeric anhydrides (boroxines) upon drying. Recrystallize from Acetonitrile/Water to ensure the monomeric species is obtained.

    • Validation:

      
      -NMR should show a single peak around ~28-30 ppm (monomer) vs ~20 ppm (ester).
      

Protocol 2: Kinetic Characterization ( Determination)

Objective: Determine the inhibition constant (


) against AmpC 

-lactamase. Substrate: Nitrocefin (Chromogenic cephalosporin). Hydrolysis causes a color change from yellow to red (

).
Experimental Setup:
ComponentConcentration / Condition
Buffer 50 mM KHPO

, pH 7.0 (Avoid Tris; it complexes boron)
Surfactant 0.01% Triton X-100 (Prevents promiscuous aggregation)
Enzyme AmpC

-lactamase (Final conc: 1–5 nM)
Substrate Nitrocefin (

approx. 100

M)
Inhibitor Serial dilution (e.g., 0, 10 nM, 50 nM, ... 10

M)
Workflow:
  • Pre-Incubation (Critical):

    • Boronic acids are often slow-binding inhibitors .

    • Mix Enzyme + Inhibitor in buffer. Incubate for 5 minutes at RT to allow the covalent bond to form.

    • Control: Incubate Enzyme + Buffer (no inhibitor) to correct for enzyme instability.

  • Reaction Initiation:

    • Add Nitrocefin (at

      
       final conc).
      
    • Total volume:

      
       (96-well plate format).
      
  • Measurement:

    • Measure Absorbance at 482 nm every 10 seconds for 10 minutes.

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Morrison Equation (for tight binding) or standard IC50 models if

      
      .
      
    • Correction: Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

Self-Validating Check:

  • If the

    
     shifts significantly with longer pre-incubation times (e.g., 5 min vs 30 min), the inhibitor is "slow-binding." You must then use reaction progress curve analysis (k_obs) rather than simple steady-state methods.
    

Visualization: Lead Optimization Workflow

Optimization_Workflow Design Scaffold Selection (3-carboxyphenylboronic acid) Synthesis Amide Coupling (R-Group Variation) Design->Synthesis Assay Kinetic Assay (Ki Determination) Synthesis->Assay Decision SAR Analysis Assay->Decision Structure X-Ray Crystallography (Soaking) Structure->Design Rational Refinement Decision->Design Poor Potency (Iterate R-group) Decision->Structure Potent Hits (<100nM)

Figure 2: Iterative cycle for optimizing the boronic acid scaffold.

Structural Biology Notes (X-Ray Crystallography)

To confirm the binding mode, soaking experiments are preferred over co-crystallization for boronic acids due to pH sensitivity.

  • Crystal System: Native AmpC crystals (Space group C2).

  • Soaking Buffer: 1.7 M Potassium Phosphate, pH 8.7 (High salt is common for AmpC).

  • Protocol:

    • Dissolve inhibitor in DMSO (100 mM stock).

    • Dilute into crystallization buffer to ~1–5 mM.

    • Soak native crystals for 12–24 hours.

    • Flash freeze in liquid nitrogen using 20% sucrose as cryoprotectant.

  • Density Map Interpretation: Look for continuous electron density between Ser64

    
     and the Boron atom. The Boron should be tetrahedral (
    
    
    
    ).

References

  • Shoichet, B. K., et al. (2002). Structure-based approach for binding site identification on AmpC beta-lactamase. Journal of Medicinal Chemistry, 45(15), 3222-3234. Link

  • Powers, R. A., & Shoichet, B. K. (2002). Structure-based inhibitor design: Boronic acid transition state inhibitors. Journal of Medicinal Chemistry. Link

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of beta-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. Link

  • Tondi, D., et al. (2010). Structural study of the inhibition of AmpC beta-lactamase by boronic acid inhibitors. Journal of the American Chemical Society. Link

  • Cahill, S. T., et al. (2017). Cyclic Boronates as Versatile Scaffolds for KPC-2 β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy.[5][6][7] Link

Sources

Bioconjugation methods using (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation & Glyco-Targeting using (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Abstract

This guide details the application of This compound (MBPBA) in bioconjugation. Unlike standard phenylboronic acid (PBA), which requires alkaline conditions (pH > 8.5) for optimal binding, MBPBA features a meta-carbamoyl electron-withdrawing group (EWG) that lowers the Lewis acid pKa, enabling effective reversible conjugation to 1,2- and 1,3-diols (e.g., sialic acid, ribonucleosides) at physiological pH (7.4) . Furthermore, the 4-methoxybenzyl (PMB) moiety provides secondary hydrophobic interactions, enhancing affinity for glycan-binding pockets in lectin mimicry applications. This note covers two primary workflows: (1) Reversible Glycoprotein Labeling via boronate ester formation, and (2) Site-Selective Covalent Attachment via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Part 1: Scientific Foundation & Mechanism

The pKa Tuning Advantage

The utility of boronic acids in biology is dictated by their ionization status.[1] Boronic acids exist in equilibrium between a neutral trigonal planar form (sp2) and an anionic tetrahedral form (sp3). The tetrahedral form binds cis-diols (sugars) with significantly higher affinity.

  • Standard PBA pKa: ~8.8 (Inefficient binding at pH 7.4).

  • MBPBA pKa: ~7.2 – 7.6 (Estimated).

    • Mechanism:[2] The amide linker at the meta-position exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the boron center. This shifts the equilibrium toward the reactive tetrahedral species at neutral pH, allowing for "bio-orthogonal" labeling without denaturing proteins.

The Hydrophobic "Anchor" Effect

The 4-methoxybenzyl (PMB) group is not merely a protecting group in this context; it acts as a hydrophobic pharmacophore. In "Borono-Lectin" applications, this aromatic tail can engage in CH-π or π-π stacking interactions with hydrophobic patches adjacent to the saccharide binding sites on glycoproteins, significantly reducing the off-rate (


) of the complex.

Part 2: Visualization of Signaling & Reaction Pathways

Figure 1: pH-Dependent Boronate Ester Equilibrium

This diagram illustrates the thermodynamic equilibrium that governs the reversible bioconjugation of MBPBA to a target glycoprotein (containing sialic acid).

BoronateEquilibrium MBPBA_Neutral MBPBA (Neutral) sp2 Hybridized (Low Affinity) MBPBA_Anionic MBPBA (Anionic) sp3 Hybridized (Reactive Species) MBPBA_Neutral->MBPBA_Anionic pH > 7.0 (pKa shift) MBPBA_Anionic->MBPBA_Neutral Acidic pH Complex Stable Boronate Ester Conjugate MBPBA_Anionic->Complex + Diol (Fast Kinetics) Target_Diol Target Glycoprotein (cis-diol / Sialic Acid) Target_Diol->Complex Binding Complex->MBPBA_Anionic Competitive Sugar (e.g. Sorbitol)

Caption: Kinetic pathway of MBPBA activation. The meta-amide substituent lowers pKa, favoring the reactive anionic species at physiological pH.

Part 3: Experimental Protocols

Protocol A: Reversible Glycoprotein Enrichment (Affinity Chromatography)

Application: Enrichment of sialylated proteins from cell lysate using MBPBA as the capture ligand.

Materials:

  • MBPBA (10 mM stock in DMSO).

  • Amino-functionalized Magnetic Beads (e.g., Dynabeads™ Amine).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Binding Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.

  • Elution Buffer: 100 mM Sorbitol in Binding Buffer (or pH 5.0 Acetate buffer).

Step-by-Step Methodology:

  • Ligand Immobilization (Note: Indirect Coupling):

    • Critical Insight: MBPBA lacks a free carboxyl for direct EDC coupling. You must first succinylate the bead surface or use a pre-activated Carboxyl-bead and a diamine linker, OR utilize the Suzuki method (Protocol B) to attach MBPBA to a halo-functionalized bead.

    • Alternative (Supramolecular): If MBPBA is used as a soluble probe, mix MBPBA (100 µM) with the lysate. The PMB group aids membrane permeability.

    Revised Step 1 (Direct Capture Assay):

    • Incubate Cell Lysate (1 mg/mL) with MBPBA (500 µM) in Binding Buffer for 1 hour at 4°C.

    • Add Alizarin Red S (ARS) reporter (100 µM) if performing a displacement assay to quantify binding.

  • Enrichment (Solid Phase):

    • To use MBPBA as a solid-phase resin, perform a Suzuki Coupling (see Protocol B) to attach MBPBA to Iodo-acetyl agarose beads.

    • Wash beads 3x with Binding Buffer.

    • Apply Lysate. Incubate 2 hours at 4°C with gentle rotation.

    • Mechanism:[2] The boronic acid forms cyclic esters with sialic acid residues on glycoproteins (e.g., IgG, Erythropoietin).

  • Washing & Elution:

    • Wash beads 3x with Binding Buffer to remove non-glycosylated proteins.

    • Elution: Add 100 mM Sorbitol (pH 7.4) or 200 mM Fructose .

    • Why? Sorbitol/Fructose forms a tighter complex with the boronic acid than the glycoprotein, displacing the protein via competitive exchange. This ensures the protein is eluted in a native, non-denatured state.

Data Output Interpretation:

ParameterObservationInterpretation
Binding Efficiency >80% Capture at pH 7.4Successful pKa tuning. Standard PBA captures <20% at this pH.
Elution Yield High with SorbitolConfirms reversible covalent bonding (Boronate ester).
Specificity Reduced by NeuraminidaseConfirms binding is specific to Sialic Acid residues.
Protocol B: Site-Selective Covalent Labeling (Suzuki-Miyaura)

Application: Permanently attaching the MBPBA motif to a halogenated protein (e.g., containing p-iodo-phenylalanine) to introduce the hydrophobic PMB moiety or to create a "Borono-Protein".

Materials:

  • Protein of Interest (containing 4-iodo-L-phenylalanine).

  • MBPBA (50 equivalents).

  • Catalyst: Pd(OAc)₂ with water-soluble ligand ADHP (2-Amino-4,6-dihydroxypyrimidine).

  • Base: Na₂CO₃ (pH adjusted to 8.0).

  • Solvent: Phosphate Buffer (pH 8.0) / DMSO (9:1 ratio).

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Premix Pd(OAc)₂ (1 mM) and ADHP (2 mM) in degassed water. Incubate for 30 mins to form the active water-soluble complex.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • Protein (50 µM final conc).

      • MBPBA (2.5 mM final conc, 50 equiv).

      • Pd-ADHP Catalyst (250 µM, 5 equiv).

    • Degas the headspace with Argon (Oxygen inhibits the Pd cycle).

  • Incubation:

    • Incubate at 37°C for 2-4 hours .

    • Note: The "4-Methoxybenzyl" amide linkage is stable under these conditions.

  • Purification:

    • Remove excess MBPBA and catalyst using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.

  • Validation:

    • Analyze via LC-MS.

    • Expected Mass Shift: + [MW of MBPBA - B(OH)₂ + H] = + ~268 Da (approx, depends on exact cleavage of Boron).

    • Correction: In Suzuki coupling, the Boronic Acid group is lost. The Phenyl-Amide-PMB group is transferred to the protein.

    • Result: The protein is now labeled with the (4-Methoxybenzyl)carbamoyl-phenyl motif. This creates a hydrophobic surface patch useful for modulating protein-protein interactions.

Part 4: Diagramming the Suzuki Bioconjugation Workflow

SuzukiWorkflow Start Halogenated Protein (Iodo-Phe residue) Transmetallation Transmetallation (Pd-Protein Complex + MBPBA) Start->Transmetallation Oxidative Addition Reagent MBPBA Reagent (Boronic Acid Source) Reagent->Transmetallation Base Activation Catalyst Pd(II) / ADHP Water-Soluble Catalyst Catalyst->Transmetallation Product Labeled Protein (PMB-Amide Conjugate) Transmetallation->Product Reductive Elimination Byproduct Boric Acid Byproduct Transmetallation->Byproduct

Caption: Palladium-catalyzed cross-coupling workflow. The Boronic acid moiety of MBPBA is sacrificed to transfer the PMB-Amide tag to the protein.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326. Link

  • Wang, B., & Anslyn, E. V. (2011). "Chemosensors: Principles, Strategies, and Applications." Wiley.[3] (Specifically Chapter on Boronic Acid based Sensors). Link

  • Matsumoto, A., et al. (2010). "Glucose-responsive gels based on phenylboronic acid derivatives for insulin delivery."[4] Biomaterials, 31(27), 7196-7204. (Demonstrates pKa tuning effects). Link

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications, 5, 4740. (Context for Pd-mediated bioconjugation). Link

Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for MBPBA before handling.

Sources

Application Note: Analytical Characterization of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Overview

The compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (hereafter referred to as MBCP-BA ) represents a privileged scaffold in medicinal chemistry, combining a peptidomimetic benzamide linker with a reactive boronic acid "warhead." This specific architecture is frequently utilized in the design of protease inhibitors (e.g., serine proteases) and as a reversible covalent sensor for saccharides.

However, the analytical characterization of MBCP-BA presents unique challenges distinct from standard organic small molecules. The primary difficulty arises from the boronic acid-boroxine equilibrium . In solid state and non-polar solvents, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), leading to confusing melting points, complex NMR spectra, and variable solubility.

This guide provides a definitive, field-proven workflow to accurately characterize MBCP-BA, ensuring data integrity for drug development and biological applications.

Analytical Workflow

AnalyticalWorkflow cluster_QC QC Core Sample Crude MBCP-BA Solubility Solubility Check (Polar vs Non-Polar) Sample->Solubility NMR NMR Spectroscopy (d6-DMSO + D2O) Solubility->NMR Structural ID HPLC HPLC Purity (Acidic Mobile Phase) Solubility->HPLC Purity % MS Mass Spectrometry (Isotope Pattern Analysis) Solubility->MS MW Conf. Report Final CoA NMR->Report ARS Functional Assay (Alizarin Red S Binding) HPLC->ARS Activity Check MS->Report ARS->Report

Figure 1: Integrated analytical workflow for boronic acid derivatives. Note the parallel processing of structural ID and functional activity.

Structural Elucidation: NMR Spectroscopy[1][2]

The Boroxine Pitfall

Attempting to characterize MBCP-BA in non-polar solvents (e.g.,


) is the most common error. In these solvents, the compound exists as a dynamic mixture of the free monomeric acid and the trimeric boroxine. This results in:
  • Broad, unintegratable peaks.

  • Multiple sets of aromatic signals.

  • Disappearance of the

    
     protons.
    
Recommended Protocol: The Hydrolysis Trick

To obtain a clean spectrum, one must force the equilibrium entirely to the monomeric boronic acid form using a polar, hydrogen-bond-accepting solvent with a trace of water.

Solvent System: DMSO-


 + 1% 

(or simply relying on the hygroscopic nature of DMSO).
  • Mechanism: Water hydrolyzes the boroxine anhydride back to the boronic acid. DMSO hydrogen bonds with the hydroxyls, slowing proton exchange and often allowing the distinct observation of the

    
     protons as a broad singlet around 8.0–8.2 ppm.
    

Expected


 NMR Data (DMSO-

, 400 MHz):
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
9.05Triplet (t)1H-NH- (Amide)Characteristic amide coupling (

Hz).
8.15Broad Singlet2H-B(OH)

Disappears with

shake.
8.10 - 7.40Multiplet4HPhenyl Ring (Core)meta-substituted pattern.
7.25Doublet (d)2HBenzyl Ring (Ar-H)Part of AA'BB' system (Ortho to linker).
6.90Doublet (d)2HBenzyl Ring (Ar-H)Part of AA'BB' system (Ortho to OMe).
4.45Doublet (d)2H-CH

- (Benzylic)
Couples to NH.
3.73Singlet (s)3H-OCH

Distinct sharp singlet.
B NMR (Optional but Recommended)
  • Purpose: Confirms the coordination state of boron.

  • Expected Signal: A broad singlet at ~28-30 ppm (characteristic of trigonal planar

    
     boron).
    
  • Note: If the pH is raised (basic conditions), this shift will move upfield to ~0-10 ppm, indicating the formation of the tetrahedral boronate anion

    
    .
    

Mass Spectrometry: Isotopic Fingerprinting

Boron possesses a unique isotopic signature that serves as a built-in confirmation of identity.

  • 
    :  ~19.9% natural abundance.
    
  • 
    :  ~80.1% natural abundance.
    
Protocol
  • Method: Electrospray Ionization (ESI).[1]

  • Polarity:

    • Positive Mode (+): Target the amide functionality. Look for

      
      , 
      
      
      
      .
    • Negative Mode (-): Target the boronic acid.[2][3][4][5] Look for

      
      .
      
Data Interpretation

For MBCP-BA (MW


 285.10  g/mol ), the mass spectrum will not show a single monoisotopic peak. Instead, you must look for the "Boron Split":
  • Peak M (based on

    
    ):  100% intensity.
    
  • Peak M-1 (based on

    
    ):  ~25% intensity relative to M.
    

Critical QC Check: If your mass spectrum shows a single dominant peak without the M-1 satellite, the boron moiety may have been cleaved (deboronation), a common degradation pathway (protodeboronation) in metal-catalyzed synthesis.

Purity Profiling: HPLC Method Development

Boronic acids are notorious for peak tailing on standard silica-based C18 columns due to the interaction between the empty p-orbital of boron and residual silanols on the stationary phase.

Method Optimization
  • Column: Use a "High Strength Silica" (HSS) column or a column with high carbon load and end-capping to minimize silanol activity. (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega).

  • Mobile Phase: Acidic modification is mandatory to suppress ionization of silanols and keep the boronic acid in its neutral form.

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

System Suitability & Sample Prep
  • Sample Diluent: Acetonitrile:Water (50:50). Avoid pure alcohols (MeOH/EtOH) as diluents if the sample sits for long periods, as boronic esters may form (transesterification), appearing as "ghost peaks" that disappear upon collection and re-injection in water.

Functional Validation: Alizarin Red S (ARS) Assay

Chemical purity (HPLC) does not guarantee functional activity. Oxidation can convert the boronic acid to a phenol (


), which may co-elute or have similar UV characteristics. The ARS assay specifically validates the ability of the boron atom to reversibly bind diols.
Mechanism

Alizarin Red S (ARS) is weakly fluorescent. Upon binding to a boronic acid, it forms a cyclic boronate ester, resulting in a dramatic increase in fluorescence (or a color change from purple to yellow/orange depending on pH).

Protocol
  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 (Physiological pH is critical; binding is pH dependent).

  • Reagent: Prepare

    
     M ARS solution in buffer.
    
  • Titration: Add MBCP-BA (0 to 10 mM) to the ARS solution.

  • Detection: Monitor Fluorescence (Ex: 468 nm, Em: 572 nm) or Absorbance (460 nm).

  • Result: A concentration-dependent increase in signal confirms the presence of an active, accessible boronic acid moiety.

ARS_Mechanism BA Free Boronic Acid (Non-Fluorescent) Complex Fluorescent Complex (Boronate Ester) BA->Complex + ARS pH 7.4 ARS Alizarin Red S (Weak Fluorescence) ARS->Complex

Figure 2: Schematic of the functional binding assay. Only intact boronic acids will generate the signal.

Summary of Key Specifications

ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Identity (

H NMR)
Conforms to Structure (DMSO-

)
NMR (400 MHz+)
Identity (MS)

matches calc;

pattern present
ESI-MS
Purity (HPLC) > 95.0% (AUC)RP-HPLC (Acidic)
Boron Content Positive Binding ActivityARS Assay

References

  • Hall, D. G. (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Yan, J., et al. (2015). "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids." Journal of Chromatography A.

  • Spring, D. R., et al. (2005). "Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates." Tetrahedron.

  • Storey, C. J., et al. (2020). "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids." Journal of Chemical & Engineering Data.

  • Aggarwal, S. K., et al. (2016). "A review on the determination of isotope ratios of boron with mass spectrometry." Mass Spectrometry Reviews.

Sources

NMR and MS analysis of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-B Comprehensive Analytical Characterization of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Executive Summary

This guide details the analytical protocols for This compound , a bifunctional building block often used in Suzuki-Miyaura cross-couplings and as a reversible covalent inhibitor in protease drug discovery.

Characterizing this molecule presents two distinct challenges:

  • Boronic Acid Dynamic Equilibrium: The tendency of the boronic acid moiety to dehydrate into boroxine (trimer) anhydrides or form esters with solvent impurities.

  • Amide Rotamerism: Potential restricted rotation around the amide bond, complicating NMR interpretation.[1]

This protocol establishes a self-validating workflow using Electrospray Ionization Mass Spectrometry (ESI-MS) and Multi-nuclear NMR (


H, 

C,

B) to ensure structural integrity and purity.

Structural Analysis & Chemical Properties

PropertyDetail
IUPAC Name This compound
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Exact Mass 285.12 (for

)
Key Moieties [2] • Phenylboronic Acid: Lewis acidic, susceptible to dehydration.• Secondary Amide: H-bond donor/acceptor.• PMB (p-Methoxybenzyl): Acid-labile protecting group/linker.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility MS_Screen ESI-MS Screen (Isotope Pattern Check) Solubility->MS_Screen NMR_H 1H NMR (DMSO-d6) (Confirm B(OH)2 Integrity) MS_Screen->NMR_H Mass Confirmed NMR_B 11B NMR (Check for Boronate/Boroxine) NMR_H->NMR_B QC_Pass QC Release NMR_B->QC_Pass Purity >95% Reprocess Reprocess/Hydrolyze NMR_B->Reprocess Boroxine Detected Reprocess->NMR_H

Figure 1: Step-by-step analytical decision tree for boronic acid derivatives.

Mass Spectrometry (MS) Protocol

Challenge: Boronic acids are notorious for generating "false" impurity peaks due to in-source dehydration and esterification with alcoholic solvents.

Methodology: ESI-MS (Direct Infusion or LC-MS)
  • Sample Preparation:

    • Solvent: Acetonitrile (MeCN) or Water/MeCN (50:50).

    • Avoid: Methanol (MeOH). Boronic acids rapidly form methyl boronic esters (

      
      ) in MeOH, leading to mass shifts of +14 or +28 Da.
      
    • Concentration: 10 µg/mL. High concentrations promote trimerization (boroxine formation).

  • Ionization Mode:

    • Positive Mode (ESI+): Preferred for this molecule due to the amide nitrogen.

      • Target Ion:

        
        
        
      • Adducts:

        
        
        
    • Negative Mode (ESI-): Useful for the free boronic acid group.

      • Target Ion:

        
        
        
  • Data Interpretation & Artifacts:

Observed m/z (ESI+)Species IdentificationCause/Remedy
286.1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Target Molecule.
268.1

Dehydration Artifact. Common in-source fragmentation. Does not necessarily indicate bulk impurity.
803.3

Boroxine (Trimer). Indicates sample concentration is too high or source temperature is too hot.
300.1

Methyl Ester. Artifact if MeOH was used as solvent.
The "Boron Step" (Isotope Pattern Validation)

Boron exists as


 (19.9%) and 

(80.1%).
  • Protocol: Zoom into the molecular ion peak.

  • Requirement: You must observe a distinct "step" pattern. The peak at

    
     (
    
    
    
    ) should be approximately 25% the intensity of the main
    
    
    peak (
    
    
    ).
  • Note: If this ratio is skewed, check for overlapping organic impurities (which lack this pattern).

Nuclear Magnetic Resonance (NMR) Protocol

Challenge: Boronic acid protons (


) are exchangeable and often broaden or disappear in protic solvents (

,

). Furthermore, the equilibrium between the acid and the boroxine anhydride can confuse purity calculations.[3]
Solvent Selection Strategy
  • Recommended: DMSO-d6 .[2][4]

    • Why: DMSO is a hydrogen-bond acceptor. It "locks" the boronic acid protons, usually resulting in a distinct singlet (2H) around 8.0 ppm. This allows for direct integration and quantification of the acid functionality.

  • Avoid:

    
     (poor solubility, promotes dehydration) or 
    
    
    
    (rapid exchange of OH protons, ester formation).
Experimental Parameters ( H NMR)
  • Frequency: 400 MHz or higher.

  • Relaxation Delay (D1): 10 seconds (Boronic acid protons have long T1 relaxation times; insufficient delay leads to under-integration).

  • Temperature: 298 K (Standard).[5]

Spectral Assignment (Predicted in DMSO-d6)
MoietyProton CountMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Assignment Notes
Amide NH 1HTriplet (t)9.0 - 9.2 ~6.0Couples to benzyl

. Disappears on

shake.
Boronic OH 2HSinglet (s)8.0 - 8.2 -Critical Quality Attribute. Broadens if wet.
Ar-H (2) 1HSinglet (s)8.1 - 8.3 -Ortho to both B and Amide (deshielded).
Ar-H (4,6) 2HDoublet (d)7.8 - 8.0 ~7.5Ortho to substituents.
Ar-H (5) 1HTriplet (t)7.4 - 7.5 ~7.5Meta position.
PMB Ar-H 2HDoublet (d)7.2 - 7.3 ~8.5AA'BB' system (Ortho to CH2).
PMB Ar-H 2HDoublet (d)6.8 - 6.9 ~8.5AA'BB' system (Ortho to OMe).
Benzyl

2HDoublet (d)4.4 - 4.5 ~6.0Collapses to singlet on

shake.
Methoxy

3HSinglet (s)3.73 -Distinct diagnostic singlet.
Boronic Acid Equilibrium Diagram

BoronEquilibrium Acid Monomeric Boronic Acid Ph-B(OH)2 (Favored in Wet DMSO) Boroxine Boroxine (Trimer) (Ph-BO)3 (Favored in Dry Non-Polar Solvents) Acid->Boroxine Dehydration (-H2O) Boroxine->Acid Hydrolysis (+H2O) Water + 3 H2O

Figure 2: The reversible dehydration of boronic acids.[5] In DMSO-d6, the equilibrium is pushed toward the Monomer (Green).

B NMR Protocol

To confirm the hybridization state and rule out "ate" complexes (tetrahedral boron):

  • Reference:

    
     (external standard, 0.0 ppm).
    
  • Tube: Quartz tubes are preferred to eliminate the broad background boron signal from borosilicate glass, though standard tubes are acceptable for qualitative work if background subtraction is used.

  • Expected Shift:

    • ~29-31 ppm (Broad): Indicates free trigonal planar (

      
      ) boronic acid.
      
    • ~33 ppm: Indicates boroxine formation.[6]

    • ~2-5 ppm (Sharp): Indicates tetrahedral (

      
      ) boronate species (e.g., if base was inadvertently added).
      

Quality Control & Troubleshooting

Scenario A: "Missing" Boronic Acid Protons
  • Observation: The singlet at 8.1 ppm is absent or extremely broad in DMSO-d6.

  • Root Cause: The DMSO is "wet" (contains water). The exchange rate between

    
     and 
    
    
    
    becomes fast on the NMR timescale, merging the signals into the water peak (usually ~3.3 ppm).
  • Fix: Dry the sample or add a small amount of activated molecular sieves directly to the NMR tube 15 minutes prior to acquisition.

Scenario B: Double Set of Peaks
  • Observation: Two sets of aromatic signals (ratio ~10:1).

  • Root Cause: Restricted rotation of the amide bond (rotamers) OR partial dehydration to boroxine.

  • Differentiation Test:

    • Variable Temperature (VT) NMR: Heat to 350 K. If peaks coalesce, it is rotamerism.

    • Water Addition: Add 1 drop of

      
      . If the minor peaks disappear/shift significantly, it was likely the boroxine equilibrating back to the acid.
      

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][7] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Yan, J., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[9] RSC Advances, 5, 56307-56345.

  • Storey, I. A., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[10][7] University of Edinburgh Research Explorer.

Sources

Strategic Utilization of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid: A Modular Guide for Medicinal Chemistry & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (referred to herein as 3-MBCPBA ) is a bifunctional building block designed to address specific challenges in the synthesis of pharmaceutical intermediates.

Its structure integrates two critical chemical technologies:[1][2][3][4]

  • A Meta-Substituted Boronic Acid: Enables Suzuki-Miyaura cross-coupling to install a benzamide scaffold.

  • A PMB-Protected Amide: The p-methoxybenzyl (PMB) group acts as a "mask" for a primary amide. Primary amides (

    
    ) can poison palladium catalysts or suffer dehydration to nitriles under harsh coupling conditions. The PMB group improves solubility, prevents catalyst coordination, and is orthogonally cleavable under acidic conditions.
    

This guide details the protocols for cross-coupling, subsequent deprotection to reveal the pharmacophore, and alternative applications in reversible diol binding.

Chemical Profile & Handling

PropertySpecification
Formula

Molecular Weight 285.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in

Storage 2–8°C, Desiccated (Hygroscopic; susceptible to boroxine formation)
Stability Stable to air; avoid prolonged exposure to moisture (protodeboronation risk)

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1][7][9]

Mechanistic Rationale

The primary application of 3-MBCPBA is the installation of the benzamide moiety onto aryl halides. The PMB protection prevents the amide nitrogen from coordinating with the Palladium (Pd) center, a common issue with free primary amides that leads to catalyst deactivation.

Experimental Protocol

Objective: Coupling of 3-MBCPBA with an aryl bromide (


).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-MBCPBA (1.2 equiv)

  • 
     (3–5 mol%)
    
  • 
     (3.0 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Bromide, 3-MBCPBA, and

    
    .
    
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS (Target mass =

    
    ).
    
  • Workup: Cool to room temperature (RT). Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

SuzukiWorkflow Start Reagent Prep (Degassing) CatCycle Pd Catalytic Cycle (80-90°C) Start->CatCycle Add Pd(dppf)Cl2 Transmetal Transmetallation (Boronate Species) CatCycle->Transmetal Base Activation Product Coupled Intermediate (PMB-Protected) CatCycle->Product Completion Transmetal->CatCycle Reductive Elim.

Figure 1: Simplified workflow for the Suzuki-Miyaura coupling of 3-MBCPBA.

Module B: Nitrogen Deprotection (PMB Cleavage)

Mechanistic Rationale

Post-coupling, the PMB group must often be removed to reveal the primary amide (


), a key hydrogen-bonding pharmacophore in kinase and PARP inhibitors. This is achieved via acid-mediated cleavage.[5] The PMB group forms a resonance-stabilized carbocation upon cleavage, which must be "scavenged" to prevent re-alkylation of the product.
Experimental Protocol

Objective: Removal of the PMB group to yield the primary benzamide.

Reagents:

  • PMB-Protected Intermediate (from Module A)

  • Trifluoroacetic Acid (TFA)

  • Anisole (Cation Scavenger) - Critical Additive

  • Dichloromethane (DCM) or neat TFA

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M concentration).

  • Scavenger Addition: Add Anisole (5–10 equiv). Note: Anisole acts as a nucleophilic trap for the released p-methoxybenzyl cation.

  • Acidification: Add TFA (ratio 1:1 v/v with DCM) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. The solution typically turns a deep red/purple (characteristic of PMB cations).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove TFA.

    • Redissolve in EtOAc and wash with saturated

      
       (to neutralize residual acid).
      
    • Wash with brine, dry, and concentrate.[6]

  • Purification: Recrystallization or HPLC is often required to remove the benzylated anisole byproducts.

Cleavage Pathway Diagram

PMBCleavage Substrate PMB-Amide Substrate Protonation Protonation of Carbonyl O Substrate->Protonation + TFA Cleavage C-N Bond Cleavage Protonation->Cleavage Heat/Time Scavenging Cation Trapping (Anisole + PMB+) Cleavage->Scavenging Release of PMB+ FinalProd Primary Amide Product (-CONH2) Cleavage->FinalProd Deprotection Scavenging->FinalProd Separation

Figure 2: Acid-mediated cleavage of the PMB protecting group.

Module C: Chemical Biology Applications (Diol Sensing)[3][12]

Principle

Boronic acids form reversible covalent bonds with 1,2- and 1,3-diols (such as glucose or ribose) in aqueous media. 3-MBCPBA can be used as a probe where the PMB group modulates the lipophilicity, or as a precursor to synthesize diol-responsive sensors.

Binding Assay Protocol (Alizarin Red S)

Objective: Determine binding affinity to a target diol (e.g., Glucose).

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.4).

  • Dye Mix: Dissolve Alizarin Red S (ARS) (

    
     M) and 3-MBCPBA (
    
    
    
    M) in the buffer. The solution will fluoresce/change color due to ARS-Boronate complexation.
  • Titration: Add aliquots of the target diol (Glucose).

  • Measurement: Monitor UV-Vis absorbance or Fluorescence. The diol will displace ARS from the boronic acid, causing a spectral shift.

  • Analysis: Plot

    
     vs. Fluorescence change to calculate the Binding Constant (
    
    
    
    ).

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Title: The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Applic
    • Source: Chemical Society Reviews (RSC).
    • URL:[Link]

  • PMB Protection/Deprotection Strategies

    • Title: Preparation and Applications of 4-Methoxybenzyl Esters and Amides in Organic Synthesis.
    • Source: N
    • URL:[Link]

  • Boronic Acid-Diol Reversible Binding

    • Title: Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly.[3][7]

    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link]

  • Amide Bond Cleavage with TFA

    • Title: Instability of Amide Bond with Trifluoroacetic Acid: Synthesis and Mechanistic Insights.
    • Source: ACS Omega.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide details the stability profile and degradation pathways of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid . This compound is a bifunctional building block characterized by a reactive boronic acid moiety and a secondary amide linker protected by a para-methoxybenzyl (PMB) group.

Users frequently encounter issues with solubility , stoichiometry errors , and coupling failures . These are rarely due to "bad batches" but rather the dynamic equilibrium and sensitivity inherent to the boronic acid functional group.

Module 1: The Boroxine Equilibrium (Solubility & Stoichiometry)

The most common "failure" mode is not degradation, but a misunderstanding of the boroxine cycle. In the solid state and in anhydrous solvents, this molecule spontaneously dehydrates to form a cyclic trimer known as a boroxine .

The Mechanism


  • Driving Force: Entropy.[1] The release of 3 water molecules drives the equilibrium toward the boroxine, especially during vacuum drying or storage in desiccators [1].

  • Impact on Experiment:

    • Stoichiometry: The boroxine has a different molecular weight per boron unit than the monomer. If you calculate stoichiometry assuming it is 100% monomer, you may underload the reagent.

    • Solubility: Boroxines are often less soluble in water/methanol but more soluble in chloroform/DCM than the monomer.

Troubleshooting Guide: Boroxine Issues
SymptomDiagnosisCorrective Action
NMR signals are broad or split. Boroxine-Monomer exchange is occurring on the NMR timescale.Add 1-2 drops of D₂O to the NMR tube (e.g., DMSO-d6 or CD₃OD). This forces hydrolysis back to the monomer, sharpening the peaks.
Compound is insoluble in aqueous base. Kinetic insolubility of the trimer.Sonicate for 10 mins or gently warm (40°C) with the base. The boroxine must hydrolyze before it can dissolve as the boronate.
Yields are consistently 10-15% low. Stoichiometry error.Re-calculate the required mass assuming a variable mixture. For critical applications, titrate the boronic acid content using mannitol/NaOH.

Module 2: Degradation Pathways (Protodeboronation & Oxidation)

If the compound is not performing in cross-coupling (Suzuki-Miyaura) or inhibition assays, it has likely degraded via one of two irreversible pathways.

Pathway A: Protodeboronation (C-B Bond Cleavage)

The meta-amide substituent is electron-withdrawing. This lowers the pKa of the boronic acid (relative to phenylboronic acid, pKa ~8.8), stabilizing the boronate anion [2].

  • Risk Factor: High pH (>10) and high temperature.

  • Mechanism: The boronate anion undergoes ipso-protonation, cleaving the C-B bond and releasing boric acid.

  • Product: N-(4-methoxybenzyl)benzamide (De-boronated arene).

Pathway B: Oxidative De-boronation

Boronic acids are structurally related to hydroperoxides. In the presence of air (ROS) or peroxides, the C-B bond oxidizes to a C-O bond [3].

  • Risk Factor: Old ethereal solvents (THF, Dioxane) containing peroxides; long exposure to air.

  • Product: 3-hydroxy-N-(4-methoxybenzyl)benzamide (Phenol derivative).

Pathway C: PMB Oxidation

The 4-methoxybenzyl (PMB) group is electron-rich. While stable to base, it is sensitive to strong oxidants (e.g., DDQ, CAN, or high-valent metal catalysts in the presence of air).

Visualizing the Degradation Network

DegradationPathways Boroxine Boroxine (Trimer) (Storage Form) Monomer Boronic Acid Monomer (Active Reagent) Boroxine->Monomer + H2O (Hydrolysis) Monomer->Boroxine - H2O (Drying) Boronate Boronate Anion (Reactive Species) Monomer->Boronate pH > 8.0 Phenol Phenolic Derivative (Impurity B) Monomer->Phenol Oxidation (O2/Peroxides) Deboronated De-boronated Arene (Impurity A) Boronate->Deboronated Protodeboronation (High T, High pH) Boronate->Phenol Oxidation (Faster)

Figure 1: Network of equilibrium and degradation. Blue arrows represent reversible physical changes; Red arrows represent irreversible chemical degradation.

Module 3: Storage & Handling Protocols

To maximize shelf-life and experimental reproducibility, strictly adhere to the following protocols.

Storage Protocol
  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates phenolic oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid unlined plastic caps which allow moisture diffusion.

  • Desiccation: Essential. Moisture promotes hydrolysis to the monomer, which is less stable to oxidation than the boroxine trimer.

Reaction Setup (Suzuki Coupling)
  • Degassing: The PMB group and the boronic acid are both oxidation-sensitive. Sparge all solvents with Argon for 15 minutes before adding the catalyst.

  • Base Selection: The meta-EWG makes this boronic acid acidic. Avoid strong hydroxides (NaOH/KOH) if possible. Use milder bases like K₃PO₄ or Cs₂CO₃ to minimize protodeboronation.

  • Pre-activation: Do not premix the boronic acid with the base and heat for long periods before adding the halide/catalyst. This maximizes the window for protodeboronation.

FAQ: Technical Troubleshooting

Q: I see a small impurity (~5%) in my LCMS with Mass = [M-H] + 16. What is it? A: This is likely the phenol oxidation product (Mass +16 Da corresponds to Oxygen insertion). This indicates your solvent contained peroxides or the reaction was not properly degassed. Check your THF/Ether source.

Q: My reaction turned black and yield was low. The PMB group is gone. A: If you used a high-valent metal oxidant or harsh conditions, you may have cleaved the PMB group. PMB is cleaved by oxidative electron transfer. Ensure your reaction conditions are reductive or neutral (e.g., Pd(0) cycles).

Q: Can I purify this compound on Silica Gel? A: Yes, but with caution. Boronic acids can streak on silica due to interaction with silanols.

  • Modification: Add 1% Acetic Acid or 0.5% Triethylamine to your eluent to minimize streaking.

  • Alternative: Reverse Phase (C18) is often superior, but avoid leaving the compound in aqueous mobile phase for days. Freeze-dry immediately.

Q: How do I determine the exact purity if the Boroxine/Monomer ratio varies? A: Use Quantitative NMR (qNMR) with an internal standard (e.g., Trimethoxybenzene). Do not rely on HPLC area % alone, as the boroxine and monomer may have different response factors or equilibrate on the column. Run the NMR in DMSO-d6 + 1 drop D₂O to convert everything to the monomer for accurate integration.

References

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[2] Link

  • Ainley, A. D., & Challenger, F. (1930). "The oxidation of phenylboric acid."[3][4][5] Journal of the Chemical Society.[2] Link

Sources

Common side products in reactions with (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability profile and side-reaction landscape of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid .

Subject: this compound Reference Code: TSC-BOR-03-PMB Audience: Medicinal Chemists, Process Chemists

Executive Summary

This compound is a bifunctional building block containing a meta-substituted arylboronic acid and a PMB-protected secondary amide . While the amide linkage provides moderate electron-withdrawing character (stabilizing the C-B bond against acid-catalyzed hydrolysis), the molecule is susceptible to three primary degradation pathways during cross-coupling: Protodeboronation , Oxidative Homocoupling , and Boroxine Trimerization .

This guide details the mechanistic origins of these side products and provides actionable protocols to suppress them.

Module 1: The "Silent" Killer – Protodeboronation

Symptom: Low yield of coupled product; LC-MS shows a major peak corresponding to N-(4-methoxybenzyl)benzamide (Mass = Target - B(OH)₂ + H). Mechanism: Base-Catalyzed Hydrolytic Cleavage.[1]

The Mechanism

In Suzuki-Miyaura couplings, base is required to activate the boronic acid (forming the boronate species, II ). However, this activated species is the branching point for failure. If transmetallation to Palladium is slow, the boronate undergoes ipso-protonation by water, cleaving the C-B bond.

For this specific molecule, the meta-carbamoyl group is electron-withdrawing (Inductive effect,


). While this stabilizes the boronic acid during storage, under basic reaction conditions, it renders the ring slightly more susceptible to nucleophilic attack if the temperature is too high.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Switch from

to

or

.
Phosphate is less hydrolytic; Fluoride activates the boron via a fluoro-boronate pathway that is often faster than the hydrolytic pathway, reducing the window for protonolysis.
Water Content Reduce

ratio (e.g., 10:1 Organic:Water).
Protodeboronation requires a proton source. Minimizing water (while keeping enough for base solubility) slows the side reaction.
Temperature Limit to 60-80°C .Activation energy for protodeboronation is often higher than transmetallation. Lower heat favors the catalytic cycle.
FAQ

Q: Can I use strong bases like NaOtBu? A: Avoid. The amide proton (


) can be deprotonated by strong alkoxides. This creates a negatively charged amide nitrogen, which acts as a strong electron donor, destabilizing the C-B bond and potentially poisoning the catalyst.

Module 2: The Oxidative Trap – Homocoupling

Symptom: Formation of a symmetric biaryl dimer. Mechanism: Oxygen-Promoted Pd(II) Oxidation.

The Mechanism

The PMB group is electron-rich, but the homocoupling is driven by the boronic acid moiety. In the presence of trace oxygen, the Pd(0) catalyst is oxidized to a peroxo-Pd(II) species. This species reacts with two equivalents of the boronic acid to form the homodimer, consuming your starting material.

Troubleshooting Protocol

Standard Degassing is often insufficient. Use the Freeze-Pump-Thaw method for critical reactions, or vigorous sparging with Argon for at least 15 minutes.

Visual Indicator: If your reaction mixture turns black (Pd precipitation) rapidly upon heating, it suggests catalyst decomposition or oxidation. If it stays a vibrant color (yellow/orange) but yields dimer, oxygen is the culprit.

Module 3: Stoichiometry Nightmares – Boroxine Formation

Symptom: Inconsistent stoichiometry; reaction stalls despite correct calculated equivalents. Mechanism: Dehydration Trimerization.

The Mechanism

Boronic acids exist in equilibrium with their cyclic anhydride trimers (boroxines). This is not a chemical impurity but a physical state change driven by the removal of water.



If you weigh the material assuming it is 100% monomer (


), but it has partially trimerized (effective 

per boron unit drops), you may inadvertently add excess reagent. Conversely, if it is "wet", you add too little.
Diagnostic Workflow
  • Run ¹H NMR in DMSO-d₆: Look for peak broadening or splitting in the amide/aromatic region.

  • Add D₂O shake: If peaks sharpen or coalesce, the equilibrium is shifting.

  • Correction: Always add a slight excess (1.2 - 1.5 equiv) of the boronic acid to account for this variable effective molecular weight.

Module 4: PMB Integrity Check

Symptom: Loss of the 4-methoxybenzyl group (formation of primary amide). Mechanism: Acid/Oxidative Cleavage.[2]

The PMB group is acid-labile.[2] While stable to basic Suzuki conditions, ensure your workup does not involve strong acids (HCl < 1M is usually safe for short durations, but TFA will cleave it).

  • Warning: Do not use oxidative workups (e.g., Hydrogen Peroxide to quench boranes) if you wish to keep the PMB group, as the electron-rich PMB ring is easily oxidized.

Visualizing the Pathways

The following diagram illustrates the competitive landscape for this compound.

ReactionPathways Start (3-((4-Methoxybenzyl) carbamoyl)phenyl) boronic acid Product Desired Cross-Coupled Product Start->Product Pd(0), Base, Ar-X (Path A) Proto Side Product A: N-PMB-Benzamide (Protodeboronation) Start->Proto H2O, Base, Heat (Path B) Homo Side Product B: Symmetric Biaryl (Homocoupling) Start->Homo O2, Pd(II) (Path C) Boroxine State C: Boroxine Trimer (Reversible) Start->Boroxine -H2O (reversible)

Caption: Competitive reaction pathways. Path A is desired. Path B (Hydrolysis) and Path C (Oxidation) are irreversible losses. The Boroxine path is a reversible equilibrium.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Specifically Chapter 2 on Boronic Acid Stability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section on PMB cleavage).

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

Sources

Technical Support Center: Stability & Optimization for (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-BORON-03-META Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid . This molecule belongs to a class of electron-deficient aryl boronic acids . The presence of the carbamoyl (amide) group at the meta position exerts an electron-withdrawing effect (


 inductive effect) on the phenyl ring.

While less unstable than ortho-substituted analogs, this electronic environment increases the Lewis acidity of the boron center, accelerating the formation of the boronate "ate" complex (


) under basic conditions. This complex is the primary gateway to protodeboronation  (cleavage of the C-B bond), resulting in the formation of the deboronated byproduct, N-(4-methoxybenzyl)benzamide, and a significant loss of yield.

This guide provides the mechanistic root cause, storage protocols, and three distinct reaction strategies to mitigate this decomposition.

Module 1: Diagnostic & Root Cause Analysis

The "Silent Killer" of Yields: Base-Catalyzed Protodeboronation

Users often misdiagnose protodeboronation as "catalyst poisoning" or "poor reactivity." If your LC-MS shows a mass corresponding to


, you are victim to the pathway below.
Mechanism of Failure

The reaction requires a base to activate the boronic acid for transmetalation. However, that same base activation creates a negatively charged boronate species that is prone to hydrolytic cleavage.

Protodeboronation Start This compound (Neutral) AteComplex Boronate 'Ate' Complex (Anionic Intermediate) Start->AteComplex + Base (Fast Equilibrium) Base Base (OH-) Base->AteComplex Transition Transition State (C-B Bond Weakening) AteComplex->Transition Rate Limiting Step Product Deboronated Byproduct (N-(4-methoxybenzyl)benzamide) Transition->Product + H2O / Proton Source BoricAcid Boric Acid (Inorganic Waste) Transition->BoricAcid

Figure 1: The base-catalyzed decomposition pathway. The electron-withdrawing amide group stabilizes the transition state leading to C-B bond cleavage.

Module 2: Reaction Optimization Strategies

To save your yield, you must either outrun the decomposition (Strategy A) or shield the boron (Strategy B).

Comparison of Strategies
FeatureStrategy A: Anhydrous Coupling Strategy B: MIDA Boronate Strategy C: Molander Salt
Principle Remove the proton source (

).
Slow-release "kinetic" protection.Robust stability; requires hydrolysis.
Complexity Low (Solvent switch).High (Requires synthesis step).Medium (Synthesis step).[1][2][3][4][5]
Cost Low.High (MIDA ligand cost).Low/Medium (

is cheap).
Best For Quick screening; moderate instability.High instability ; scale-up; purification.Long-term storage; aqueous compatibility.[2]
Strategy A: The "Anhydrous" Approach (Recommended First Step)

Goal: Eliminate water to prevent the protonation step of the cleavage mechanism.

Protocol:

  • Solvent: Switch from Dioxane/Water or DMF/Water to Anhydrous 1,4-Dioxane or Toluene .

  • Base: Use Cesium Fluoride (CsF) or Anhydrous

    
     .
    
    • Why CsF? Fluoride activates the boronic acid to form a fluoroborate species (

      
      ) which is active for transmetalation but less prone to protodeboronation than the hydroxy-boronate.
      
  • Catalyst: Use a highly active precatalyst like XPhos Pd G3 or SPhos Pd G3 .

    • Why? These catalysts initiate oxidative addition and transmetalation rapidly, allowing the cross-coupling to finish before the boronic acid decomposes.

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), XPhos Pd G3 (2–5 mol%), and CsF (2.0–3.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Dioxane (0.2 M concentration).

  • Stir at 80–100 °C. Monitor by LC-MS at 1 hour.

Strategy B: The "Shield" Approach (MIDA Boronates)

Goal: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. This


-hybridized species is immune to base hydrolysis and silica gel degradation.

Synthesis of the MIDA Boronate:

  • Dissolve your boronic acid (1 equiv) in Toluene/DMSO (10:1).

  • Add N-methyliminodiacetic acid (1.0–1.2 equiv).

  • Reflux under Dean-Stark conditions (to remove water) for 2–4 hours.

  • Workup: The MIDA boronate is often soluble in Acetone or THF but insoluble in Ether/Hexanes.Precipitate the product or wash with water/ether.

Coupling the MIDA Boronate (Slow Release Protocol): Reference: Gillis, E. P.; Burke, M. D. J.[5] Am. Chem. Soc. 2007.[2]

  • Conditions: Use

    
     (3.0 equiv) in Dioxane:Water (5:1) at 60 °C.
    
  • Mechanism: The water slowly hydrolyzes the MIDA ligand, releasing the active boronic acid gradually. The concentration of free boronic acid never gets high enough to favor rapid decomposition.

Module 3: Troubleshooting & FAQs

Q1: My boronic acid turns into a brown oil on the shelf. Is it still good?

A: Likely not. Benzamide boronic acids can undergo boroxine formation (trimerization via dehydration) which is reversible, but they can also undergo auto-oxidation or protodeboronation if moisture is present.

  • Action: Check

    
     NMR in 
    
    
    
    . If you see the amide peaks but no distinct
    
    
    protons (often broad around 8-9 ppm) or if you see the deboronated benzamide signals, repurify or discard.
  • Storage: Store at -20 °C under Argon.

Q2: I cannot purify the starting material on silica gel; it streaks everywhere.

A: Boronic acids interact with the silanols (


) on silica gel, causing irreversible adsorption or decomposition.
  • Solution 1 (Additives): Add 1% Acetic Acid or 1% Triethylamine to your eluent (depending on the stability of your amide).

  • Solution 2 (Derivatization): Convert to the Pinacol Ester (Bpin) or MIDA boronate immediately. The MIDA boronate is completely stable to silica chromatography and is the preferred method for purification.

Q3: Can I use the Pinacol Ester (Bpin) instead?

A: Bpin esters are generally more stable than free boronic acids, but for electron-deficient rings, they still suffer from protodeboronation under aqueous basic conditions.

  • Verdict: Bpin is better for storage, but for the reaction itself, MIDA boronates or Trifluoroborates (

    
    ) offer superior protection against deboronation.
    

Module 4: Decision Matrix (Workflow)

Follow this logic flow to determine your next experiment.

OptimizationStrategy Start Start: Low Yield Observed CheckByproduct Check LC-MS for Byproduct (Mass = M - B(OH)2 + H) IsDeboronated Is Deboronated Product Major? No No (Unreacted SM or Other) CatalystIssue Switch to Pd-G3 / XPhos Increase Temp No->CatalystIssue Suspect Catalyst/Oxidative Addition Yes Yes (Protodeboronation) Anhydrous Use CsF / Dioxane (Dry) No Water Yes->Anhydrous Step 1: Try Anhydrous Success Proceed to Scale-up Anhydrous->Success Yield > 60%? Fail Step 2: Derivatize Anhydrous->Fail Yield < 60%? MIDA MIDA Fail->MIDA Synthesize MIDA Boronate (Slow Release) Molander Molander Fail->Molander Synthesize BF3K Salt (Robust)

Figure 2: Troubleshooting workflow for optimizing the coupling of unstable boronic acids.

References

  • Cox, P. A. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Chemical Communications.[5] Link

    • Context: Establishes the mechanism of protodeboronation and substituent effects.[5][6]

  • Gillis, E. P., & Burke, M. D. (2007).[2] A simple and general solution for the iterative cross-coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[2][5] Link

    • Context: The foundational text on using MIDA boronates to prevent decomposition via the "slow-release" mechanism.
  • Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. Link

    • )
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[2][5] Link

    • Context: Describes the use of XPhos Pd G3 to accelerate coupling r

Sources

Optimizing temperature and time for (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature & Time Parameters for Suzuki-Miyaura Coupling Target Molecule: (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid Document ID: TSC-OPT-2024-003 Status: Active

Introduction: The Stability-Reactivity Paradox

You are working with This compound . This is not a generic reagent; it possesses two conflicting functional motifs that dictate your experimental boundaries:

  • The meta-Amide Handle: The (4-methoxybenzyl)carbamoyl group at the meta position is electronically withdrawing (inductive), which slightly destabilizes the C-B bond toward base-catalyzed protodeboronation compared to unsubstituted phenylboronic acid. Furthermore, the amide nitrogen can act as a weak ligand for Palladium, potentially retarding the catalytic cycle (catalyst poisoning).

  • The Boronic Acid: While generally robust, it is susceptible to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures in aqueous basic media, yielding the useless benzamide byproduct.

The Core Challenge: You need high enough temperature to overcome amide-induced catalyst inhibition, but low enough temperature (or short enough time) to prevent protodeboronation and catalyst aggregation (Pd black formation).

Module 1: The Optimization Matrix (Theory & Logic)

The relationship between Temperature (


) and Time (

) in this system is governed by the competition between the Productive Cycle (Cross-Coupling) and the Destructive Cycle (Protodeboronation).
The Kinetic Trade-off
  • Low T (< 60°C): Reaction is often too slow. The amide moiety may coordinate to Pd(II), creating a resting state that resists transmetalation.

  • High T (> 100°C): Rapid transmetalation occurs, but the rate of protodeboronation (

    
    ) increases exponentially. Additionally, Pd(0) species tend to aggregate into inactive Pd black if the oxidative addition step lags.
    
Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways your reaction can take based on T/t inputs.

ReactionPathways Start Boronic Acid Substrate Pd_Complex Pd-Catalyst Cycle Start->Pd_Complex Transmetalation (Rate Limiting at Low T) Byproduct Protodeboronated Byproduct (Ar-H) Start->Byproduct Hydrolysis (High T + High Base) Product Coupled Biaryl Product Pd_Complex->Product Reductive Elimination InactivePd Inactive Pd Black (Aggregated) Pd_Complex->InactivePd Thermal Decomp. (t > 12h or T > 110°C) Amide Amide Coordination Pd_Complex->Amide Reversible Inhibition

Figure 1: Reaction network showing the competition between productive coupling (Green) and destructive pathways (Red/Gray).

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your current protocol.

Scenario A: The "Missing Boron" (Low Yield, High Byproduct)

Symptom: LCMS shows consumption of the boronic acid but low conversion to product. A major peak corresponds to the mass of the starting material minus the boronic acid group (


).
  • Diagnosis: Protodeboronation .[1][2][3] The reaction temperature was likely too high for the stability of the C-B bond in the presence of water/base.

  • Root Cause: Base-catalyzed hydrolysis is faster than transmetalation.

  • Corrective Action:

    • Reduce Temperature: Drop

      
       by 20°C (e.g., from 100°C to 80°C).
      
    • Anhydrous Conditions: Switch to anhydrous conditions (Dioxane/DMF) and use a base with low solubility (e.g.,

      
       or 
      
      
      
      ) to limit the concentration of active hydroxide species [1].
    • Slow Addition: Add the boronic acid solution dropwise over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Scenario B: The "Stalled Reaction" (Unreacted Halide)

Symptom: Boronic acid remains, Aryl halide remains. The reaction mixture stays yellow/orange (active catalyst) but conversion halts at ~30%.

  • Diagnosis: Catalyst Poisoning / Amide Inhibition .

  • Root Cause: The amide nitrogen or the PMB group is sterically/electronically impeding the Pd center, or the temperature is too low to overcome the activation energy for transmetalation.

  • Corrective Action:

    • Increase Temperature Stepwise: If at 60°C, move to 80°C.

    • Ligand Switch: Switch to electron-rich, bulky Buchwald ligands (e.g., XPhos or SPhos ). These ligands prevent amide coordination to the metal center and accelerate transmetalation [2].

Scenario C: The "Black Crash" (Pd Precipitation)

Symptom: Reaction mixture turns from clear/yellow to a suspension of black particles within 1 hour. Conversion stops immediately.

  • Diagnosis: Catalyst Decomposition .

  • Root Cause:

    
     is too high for the specific ligand system, leading to ligand dissociation and Pd(0) aggregation.
    
  • Corrective Action:

    • Reduce Time: High T is acceptable only for short bursts. Consider microwave heating (see FAQ).

    • Increase Ligand Loading: Increase the Ligand:Pd ratio from 2:1 to 4:1 to stabilize the active species.

Module 3: Experimental Protocols

Protocol 1: The "Scout" Screen (Optimization)

Use this to determine the optimal T/t window for your specific electrophile.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Prepare 4 reaction vials.

  • Set temperatures to 60°C, 80°C, 100°C, and 120°C .

  • Sample at 1h, 4h, and 16h .

  • Data Analysis: Plot Yield vs. Time for each Temperature.

Decision Logic:

  • If 60°C/16h gives >80% yield: Use Low T / Long t (Safest for scale-up).

  • If 100°C/1h gives >80% yield but 16h shows degradation: Use High T / Short t (Flow chemistry or Microwave recommended).

Protocol 2: The "Rescue" Protocol (For Difficult Cases)

Use this if Protocol 1 fails due to protodeboronation.

  • Solvent: Switch to n-Butanol or Toluene/Water (10:1) .

  • Base: Switch to KF (3.0 equiv) or

    
     .
    
  • Catalyst:

    
      (2 mol%) + XPhos  (4 mol%).
    
  • Conditions: 80°C for 4–8 hours.

    • Why? Fluoride bases activate the boronic acid via a different mechanism (fluoroborate intermediate) that is less prone to protodeboronation than the hydroxyboronate pathway [3].

Module 4: Comparative Data & Visuals

Table 1: Temperature Impact on Reaction Outcomes
TemperatureReaction RateProtodeboronation RiskCatalyst StabilityRecommended Time
Room Temp (25°C) NegligibleVery LowHighN/A (Too slow)
60°C SlowLowHigh12–24 Hours
80°C (Optimal) Moderate Moderate Good 4–8 Hours
100°C FastHighModerate1–2 Hours
120°C+ Very FastCriticalLow< 30 Mins
Optimization Workflow Diagram

OptimizationLogic Start Start Optimization Check_Yield Check Yield @ 80°C / 4h Start->Check_Yield High_Yield Yield > 80% (Success) Check_Yield->High_Yield Yes Low_Yield Yield < 50% Check_Yield->Low_Yield No Check_SM Is Boronic Acid Consumed? Low_Yield->Check_SM Yes_Consumed Protodeboronation Dominating Check_SM->Yes_Consumed Yes No_Remaining Catalyst Inactive or Poisoned Check_SM->No_Remaining No Action_Proto Action: 1. Lower T to 60°C 2. Use Anhydrous Base Yes_Consumed->Action_Proto Action_Cat Action: 1. Increase T to 100°C 2. Switch to XPhos No_Remaining->Action_Cat

Figure 2: Decision tree for optimizing reaction conditions based on intermediate results.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes, but caution is required. Microwave heating is excellent for the "High T / Short t" strategy (e.g., 120°C for 10 min). However, the PMB-amide bond is susceptible to hydrolysis at high temperatures if the pH is extremely high. Ensure you use a buffered system or limit the time strictly to prevent cleaving the PMB group.

Q: Why is the PMB group important during the coupling? A: The PMB group masks the amide nitrogen. A free primary amide (


) is a much stronger ligand for Palladium than the secondary PMB-amide. If you lose the PMB group (via acid hydrolysis during workup or extreme heat), the resulting primary amide may poison the catalyst and stop the reaction.

Q: My reaction turns black, but I haven't reached full conversion. Can I add more catalyst? A: "Spiking" with fresh catalyst is rarely effective if the reaction mixture is already full of inactive Pd black, which can actually catalyze the decomposition of fresh Pd species. It is better to filter the reaction to remove the black precipitate and then add fresh catalyst/ligand, or simply restart with a more stable catalyst system (e.g., Pd-PEPPSI-IPr).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: Purification of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PBA-003 Subject: Purification & Characterization Strategy for Crude Boronic Acid Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are encountering challenges with the purification of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid . This molecule presents a "perfect storm" of purification difficulties: it is amphoteric, prone to dynamic dehydration (boroxine formation), and interacts strongly with silica gel.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of arylboronic acids. The strategies below prioritize Reverse Phase (RP) methods and controlled-pH extractions over traditional Normal Phase (NP) chromatography, which is often deleterious to boronic acid yield and purity.

Module 1: The "Ghost" Impurity (Boroxine Equilibrium)

User Complaint: "My NMR spectrum shows broad peaks and multiple sets of aromatic signals. The melting point is 20°C lower than expected. Is my coupling reaction incomplete?"

Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium , not a chemical impurity. Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) in non-polar solvents or upon drying. This is a dynamic equilibrium, not a permanent degradation.

The Mechanism

In the solid state or non-protic solvents (like


), three molecules of your monomer condense to release three water molecules, forming a six-membered 

ring.

BoroxineCycle Monomer Monomer (Boronic Acid) Polar, H-bond Donor Trimer Trimer (Boroxine) Non-polar, Anhydride Monomer->Trimer Dehydration (Vacuum/Heat/CDCl3) Water 3 H₂O Trimer->Monomer Hydrolysis (Add D₂O/MeOH)

Figure 1: The dynamic equilibrium between the boronic acid monomer and its boroxine trimer.

Troubleshooting Protocol
  • The

    
     Shake Test: 
    
    • Take your NMR sample in

      
      .[2][3]
      
    • Add 2 drops of

      
       (or 
      
      
      
      ) directly to the tube.
    • Shake vigorously and re-run the spectrum.

    • Result: If the broad peaks sharpen and the "impurity" signals collapse into a single clean set, your product is pure. The

      
       hydrolyzes the boroxine back to the monomer [1].
      
  • Melting Point Correction:

    • Boronic acids often do not have sharp melting points due to in-situ dehydration during heating. Do not rely on MP as a primary purity criterion.

Module 2: Chromatography Strategy

User Question: "The compound streaks on my silica column, and I'm losing mass. How do I fix the separation?"

Technical Insight: Boronic acids possess an empty p-orbital on the boron atom, acting as Lewis acids. They coordinate irreversibly with the silanol groups (


) on standard silica gel, leading to severe tailing and mass loss [2].
Recommended Workflow: Reverse Phase (C18)

Reverse phase chromatography is superior for this molecule because the silica surface is capped (functionalized), preventing the Lewis acid-base interaction.

ParameterRecommendationRationale
Stationary Phase C18 (ODS)Minimizes silanol interaction.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the boronic acid protonated (neutral) and prevents ionization of the amide.
Mobile Phase B Acetonitrile (MeCN)Methanol can form methyl boronic esters, complicating analysis. MeCN is safer.
Gradient 5% to 60% B over 20 minThe PMB group adds lipophilicity, but the boronic acid is polar. Elution usually occurs ~30-40% B.
Alternative: Modified Normal Phase

If you must use silica (Normal Phase), you must block the silanols.

  • Additive: Add 1% Acetic Acid or 0.5% Methanol to your DCM/MeOH eluent.

  • Warning: Do not use Triethylamine (TEA). Boronic acids can form complex salts with amines, causing them to stick to the baseline.

Module 3: Workup & Extraction (The "pH Trap")

User Question: "I washed the reaction with 1M NaOH to remove the starting carboxylic acid, and my product disappeared."

Critical Failure Point: Phenylboronic acids have a pKa of approximately 8.8 [3].

  • At pH < 7: Exists as neutral

    
     (Organic soluble).
    
  • At pH > 10: Exists as anionic boronate

    
     (Water soluble).
    

Washing with 1M NaOH (pH 14) extracts your product into the aqueous waste stream.

Correct Workup Protocol

This protocol is designed to remove unreacted amine (4-methoxybenzylamine) and coupling reagents without losing the boronic acid.

Workup Crude Crude Reaction Mixture (DCM or EtOAc) AcidWash Wash 1: 0.5M Citric Acid (pH ~3) Removes: Unreacted Amine, DMAP Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Product) Sep1->OrgLayer1 AqLayer1 Aqueous Waste (Amine salts) Sep1->AqLayer1 BaseWash Wash 2: Sat. NaHCO₃ (pH ~8.3) Removes: Carboxylic Acids *Perform QUICKLY* OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 OrgLayer2 Organic Layer (Product) Sep2->OrgLayer2 AqLayer2 Aqueous Waste (Acids) Sep2->AqLayer2 Final Dry (Na₂SO₄) & Evaporate < 40°C OrgLayer2->Final

Figure 2: pH-controlled extraction workflow to prevent product loss.

Module 4: Removing Coupling Reagents

Issue: Presence of urea byproducts (DCU/DIU) from DCC/DIC coupling.

  • The "Precipitation" Trick:

    • Dissolve the crude residue in a minimum amount of cold Acetone or Acetonitrile .

    • Cool to 0°C for 30 minutes.

    • Filter off the precipitated urea (DCU is highly insoluble in these solvents; boronic acids are soluble).

  • Scavenging:

    • If EDC was used, the urea is water-soluble and removed in the Acid Wash (Module 3).

    • If unreacted amine persists, treat the organic layer with Polymer-supported Isocyanate resin (2 eq) for 1 hour, then filter. This avoids liquid-liquid extraction issues.[2]

References

  • Boroxine-Boronic Acid Equilibrium

    • Source: Storey, C. M., et al. "The Boroxine–Boronic Acid Equilibrium."[2][3] J. Org. Chem. (2025).

    • Context: Confirms the role of water/D2O in hydrolyzing the anhydride for clean NMR.
  • Silica Gel Instability

    • Source: Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[4] Organic Letters (2022).[4]

    • Context: Details the difficulty of purifying free boronic acids on silica compared to esters.
    • [4]

  • Acidity and Solubility

    • Source: "Phenylboronic acid."[3][5][6][7] MedChemExpress Technical Data.

    • Context: Provides pKa (~8.[6]8) and solubility data (soluble in DMSO, MeOH; poor in non-polar).

  • Amide Coupling Workup

    • Source: "Amide Workup Procedures." Mercer University / Biofilm Inhibitor Synthesis.
    • Context: Standard protocols for removing coupling reagents via acid/base washes.

Sources

Technical Support Center: Boronic Acid Stability in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling boronic acid instability. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids, particularly in base-mediated reactions like the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to explain the underlying chemical principles governing boronic acid decomposition and provide robust, field-proven strategies to ensure your experiments are successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid decomposing in my basic reaction mixture?

This is the most common issue researchers face. The instability is primarily due to two base-accelerated decomposition pathways: protodeboronation and oxidation .

Boronic acids (R-B(OH)₂) exist in equilibrium with their anionic tetrahedral boronate form (R-B(OH)₃⁻) in basic media.[1][2] This boronate species, while crucial for the transmetalation step in cross-coupling reactions, is also significantly more susceptible to decomposition.[3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[3] This side reaction is often the primary culprit for low yields, as it consumes your starting material.[3][4] Certain classes, like heteroaryl, vinyl, and cyclopropyl boronic acids, are particularly prone to this pathway.[5]

  • Oxidation: The electron-rich boronate intermediate can be oxidized, especially in the presence of air (O₂), leading to the formation of phenols (from aryl boronic acids) and other undesired byproducts.[6] The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species.[6]

G Boronate Boronate Protodeboronation Protodeboronation Boronate->Protodeboronation H⁺ source Oxidation Oxidation Boronate->Oxidation O₂ / ROS

Q2: My reaction works, but it's inconsistent. Could storage be the issue?

Absolutely. Many boronic acids are prone to dehydration upon storage, forming cyclic trimeric anhydrides known as boroxines.[7] While this doesn't always inhibit the reaction, it creates uncertainty about the exact stoichiometry, leading to inconsistent results.[7] For notoriously unstable boronic acids, decomposition can occur even during benchtop storage under air.[5]

Best Practice for Storage:

  • Store boronic acids in a cool, dry place, preferably in a desiccator or under an inert atmosphere (N₂ or Ar).

  • For particularly sensitive compounds, consider long-term storage in a freezer.

  • Whenever possible, use fresh boronic acids or their stabilized derivatives.

Q3: What are boronic acid "protecting groups," and how do they work?

They are not protecting groups in the traditional sense but rather stabilizing derivatives that mask the reactive boronic acid functionality until it is needed. These derivatives are typically more stable to storage, handling, and sometimes even chromatography.[8] The most effective strategies rely on a "slow-release" mechanism, where the active boronic acid is generated in situ at a controlled rate, keeping its ambient concentration low and minimizing decomposition.[3][4][9]

Troubleshooting Guide: Mitigating Instability

This section provides actionable solutions to common problems encountered during experiments with boronic acids in basic media.

Issue 1: Low Yield Due to Significant Protodeboronation

If you observe substantial formation of the protodeboronated product (e.g., Ar-H instead of Ar-Ar'), your boronic acid is decomposing faster than it is coupling.

Solution A: Employ a Slow-Release Strategy with MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are a game-changing solution for unstable boronic acids.[5] The MIDA ligand coordinates to the boron atom, changing its hybridization from sp² to sp³, which renders it exceptionally stable and unreactive under anhydrous cross-coupling conditions.[10] Deprotection occurs under mild aqueous basic conditions, slowly releasing the boronic acid to participate in the catalytic cycle.[11]

Advantages of MIDA Boronates:

  • Exceptionally stable to air, moisture, and silica gel chromatography.[11][12]

  • Exist as well-behaved, crystalline, monomeric solids.[12]

  • Enables iterative cross-coupling workflows.[10]

G MIDA_Boronate Air-Stable MIDA Boronate (Unreactive) Reaction_Vessel Reaction Conditions (Pd Catalyst, Base, H₂O) MIDA_Boronate->Reaction_Vessel Slow_Release Slow Hydrolysis (Deprotection) Reaction_Vessel->Slow_Release Boronic_Acid Free Boronic Acid (Low Concentration) Slow_Release->Boronic_Acid in situ generation Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Catalytic_Cycle enters cycle Product Desired Product Catalytic_Cycle->Product

Solution B: Use Potassium Trifluoroborate Salts (R-BF₃K)

Potassium trifluoroborates are another class of highly stable, crystalline solids that serve as excellent boronic acid surrogates.[7][13] Their tetracoordinate nature masks the C-B bond's reactivity.[13] Under basic aqueous conditions, they slowly hydrolyze to release the boronic acid in situ, again minimizing its ambient concentration and suppressing side reactions.[9][14]

Advantages of R-BF₃K Salts:

  • Indefinitely stable to air and moisture.[13][15]

  • Easy to handle and weigh accurately.[7]

  • Compatible with a wide range of reaction conditions.

Derivative TypeStabilityHandlingRelease MechanismBest For
Free Boronic Acid Low to ModerateCan be difficult (boroxine formation)N/AStable, readily available aryl boronic acids.
Pinacol Ester ModerateGenerally good, chromatography possibleHydrolysis (often fast)Purification/isolation prior to use.[16][17]
MIDA Boronate Very HighExcellent, crystalline solidsSlow, base-mediated hydrolysisUnstable heteroaryl, vinyl, cyclopropyl boronic acids; iterative synthesis.[5][10]
Trifluoroborate Very HighExcellent, crystalline solidsSlow, base-mediated hydrolysisBroad scope, including unstable systems.[7][13]
Issue 2: Reaction Fails with Electron-Deficient or Heteroaryl Boronic Acids

These substrates are notoriously susceptible to protodeboronation, often accelerated by heat and strong bases.[3][5]

Solution: Optimize Reaction Conditions

Even without specialized derivatives, careful tuning of reaction parameters can significantly improve outcomes.

  • Choice of Base: The base is critical. It activates the boronic acid but also accelerates its decomposition.

    • Weaker Bases: Consider using milder bases like K₃PO₄, K₂CO₃, or even NaHCO₃ instead of strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu).

    • Anhydrous Conditions: For some systems, using anhydrous bases like powdered KF can activate the boronic acid without introducing water, which can participate in protodeboronation.[18]

  • Solvent System: The solvent impacts the solubility of reagents and the rate of decomposition.

    • Aprotic Solvents: Using solvents like toluene, dioxane, or THF can reduce the availability of proton sources compared to protic solvents like alcohols.

    • Biphasic Systems: A common setup (e.g., Toluene/Water) can be effective, but the aqueous phase is where decomposition often occurs. Minimizing the amount of water can be beneficial.

  • Temperature: Lowering the reaction temperature can slow the rate of decomposition relative to the rate of productive coupling.

  • Catalyst System: Highly active palladium catalysts and ligands can accelerate the desired cross-coupling, allowing it to outcompete the slower decomposition pathway.[4]

G

Experimental Protocols

Protocol 1: Synthesis of an Air-Stable MIDA Boronate

This protocol is a general method for protecting an unstable boronic acid with N-methyliminodiacetic acid (MIDA).

Materials:

  • Unstable boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Molecular sieves (4Å)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, N-methyliminodiacetic acid, and DMSO (to ~0.5 M concentration).

  • Add toluene to fill the Dean-Stark trap.

  • Heat the mixture to 110 °C under an inert atmosphere (N₂).

  • Stir vigorously for 2-4 hours, removing water via the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction to room temperature. Precipitate the MIDA boronate by adding the reaction mixture to a large volume of vigorously stirred water or an appropriate organic solvent system.

  • Collect the solid product by filtration, wash with water and diethyl ether, and dry under vacuum. The MIDA boronate is typically a crystalline, free-flowing solid that is stable for long-term storage.[12][19]

Protocol 2: Suzuki-Miyaura Coupling Using the MIDA Boronate Slow-Release Method

This protocol demonstrates the use of a MIDA boronate in a cross-coupling with an aryl chloride, a typically challenging coupling partner.[5]

Materials:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., SPhos, 4 mol %)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the aryl chloride, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The slow release of the boronic acid from the MIDA ester under these aqueous basic conditions will drive the coupling forward.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. Slow release of organoboronic acids in cross-coupling reactions.
  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. ResearchGate. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. ACS Publications. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Henriques, S. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media. RSC Publishing. [Link]

  • Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. ACS Publications. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • N-Methyliminodiacetic acid (MIDA, 2). Organic Syntheses. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • A rapid approach to complex boronic acids. PNAS. [Link]

  • General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. ACS Catalysis. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boron “Ate” Complexes for Asymmetric Synthesis. University of Bristol. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. [Link]

Sources

Overcoming challenges in substituted phenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Substituted Phenylboronic Acid Technical Support Center .

This guide is designed for the bench scientist encountering specific failure modes in the synthesis of arylboronic acids. Unlike generic textbook descriptions, this content focuses on the "hidden" variables—stoichiometric imbalances, "ate" complex instability, and protodeboronation pathways—that determine the success of your campaign.

Module 1: Method Selection & Strategy

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic vector. The choice between cryogenic metallation and transition-metal catalysis is dictated by the functional group profile of your substrate.

Figure 1: Synthetic Route Decision Matrix

method_selection start Substrate Analysis halide Does substrate have reactive electrophiles? (Esters, Nitriles, Ketones) start->halide cryo Route A: Cryogenic Lithiation/Grignard halide->cryo No (Robust) catalytic Route B: Pd-Catalyzed (Miyaura) Borylation halide->catalytic Yes (Sensitive) ortho Is the halide ortho-substituted? catalytic->ortho ir_route Route C: Ir-Catalyzed C-H Activation ortho->catalytic No ortho->ir_route Yes (Steric bulk)

Caption: Decision matrix for selecting the optimal borylation strategy based on substrate functional group tolerance and steric environment.

Module 2: The Cryogenic Route (Li/Mg)

Primary Failure Mode: Formation of Borinic Acids (


) or Wurtz Coupling.
The Mechanism of Failure

In a standard addition (adding borate to the lithiated species), the concentration of the highly reactive Aryl-Lithium (


) is initially high relative to the borate. The mono-substituted "ate" complex (

) formed is still electrophilic enough to react with a second equivalent of

, leading to the double-addition byproduct (borinic acid).
Protocol 1: The "Inverse Addition" Technique

To ensure mono-substitution, you must maintain a localized excess of the electrophile (Triisopropyl borate) at all times.

  • Prepare the Reagent: Dissolve the aryl halide in anhydrous THF/Et₂O under Argon. Cool to -78 °C.

  • Lithiation: Add

    
    -BuLi (or 
    
    
    
    -BuLi) dropwise. Stir for 30–60 mins.
    • Checkpoint: Verify lithiation by quenching a small aliquot with

      
       and checking NMR/MS for deuterium incorporation.
      
  • The Critical Step (Inverse Addition):

    • Do NOT add the borate to the lithium flask.

    • Instead, prepare a second flask containing Triisopropyl borate (

      
      , 1.2–1.5 equiv) in THF at -78 °C.
      
    • Cannulate the

      
       solution slowly  into the borate solution.
      
    • Why: This ensures the

      
       species instantly encounters a vast excess of borate, statistically preventing the second addition.
      
  • Quench: Allow to warm to RT, then quench with dilute HCl (1M).

Module 3: The Catalytic Route (Miyaura Borylation)

Primary Failure Mode: Protodeboronation and Homocoupling.

The Mechanism of Failure
  • Protodeboronation: Electron-deficient aryl rings (e.g., fluorinated benzenes, pyridines) form unstable C-B bonds. Under the basic conditions required for the catalytic cycle, the base attacks the boron, facilitating a hydrolytic cleavage of the C-B bond, replacing it with C-H [1].[1]

  • Catalyst Death: Incomplete degassing allows

    
     to oxidize the phosphine ligands or promote homocoupling of the aryl halide.
    
Protocol 2: Optimized Miyaura Borylation

This protocol uses a weaker base to minimize protodeboronation.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boron Source:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be dry.

  • Solvent: 1,4-Dioxane or DMSO (anhydrous).

Workflow:

  • Degassing (Essential): Combine solid reagents in a reaction vial. Seal and purge with Argon for 5 minutes. Add anhydrous solvent via syringe. Sparge the solvent with Argon for another 10 minutes.

    • Tech Note: Nitrogen is often insufficient for sensitive Pd-cycles; Argon is heavier and provides a better blanket.

  • Thermal Activation: Heat to 80–100 °C.

    • Troubleshooting: If the reaction stalls, do not add more catalyst immediately. Check the color.[2][3][4] A black precipitate indicates Pd black formation (catalyst death). A bright orange/red solution suggests active catalyst but potential inhibition.

  • Workup: Filter through Celite.

    • Critical: Do not use silica gel chromatography for unstable boronic esters; they often streak or decompose. See Module 4 for purification.

Module 4: Purification & Stability (The "Post-Syn" Phase)

Primary Failure Mode: The "Oily Mess" and Boroxine Equilibrium.

Users often report: "My NMR shows two sets of peaks, and the product is a sticky oil."

This is rarely an impurity. It is the thermodynamic equilibrium between the Boronic Acid (monomer) and the Boroxine (cyclic trimer anhydride).

Figure 2: The Boroxine-Acid Equilibrium

boroxine_equilibrium acid Boronic Acid (3 x Ar-B(OH)2) Polar, H-bonding boroxine Boroxine (Ar3-B3O3) Non-polar, Anhydride acid->boroxine - H2O (Drying/Vac) boroxine->acid + H2O (Ambient Moisture) water 3 x H2O

Caption: The reversible dehydration of boronic acids to boroxines. This equilibrium makes accurate mass measurement and melting point determination difficult.

Protocol 3: Molander Salt Formation (The "Trap")

If you cannot purify the free acid, convert it to a Potassium Organotrifluoroborate (


). These are air-stable, crystalline solids that do not form anhydrides [2].
  • Crude Setup: Take your crude boronic acid/ester oil (approx 1 mmol). dissolve in MeOH (5 mL).

  • The Trap: Add aqueous

    
     (4.5 M, 3.0 equiv) dropwise.
    
    • Safety:

      
       is an etchant; use plasticware or glass that you don't mind etching.
      
  • Crystallization: Stir for 2 hours. The solvent volume is reduced in vacuo.

  • Isolation: Add cold Acetone/Ether. The inorganic salts (

    
    , 
    
    
    
    ) remain insoluble, while the product might dissolve or precipitate depending on the R-group.
    • Standard: Extract the solid residue with hot Acetone. Filter. Concentrate the Acetone filtrate and precipitate with Ether to get pure white crystals of

      
      .
      

Troubleshooting FAQs

Q1: My product disappears on the silica column. Where did it go? A: Boronic acids interact strongly with the silanols (


) on silica gel, leading to irreversible adsorption or "streaking."
  • Fix: Add 1% Acetic Acid to your eluent to suppress silanol ionization, or better yet, convert to the Pinacol ester or Trifluoroborate salt before purification.

Q2: I am seeing significant protodeboronation (Ar-H) in my Miyaura reaction. A: This is common with electron-poor rings (e.g., 2,4-difluorophenyl).

  • Fix 1: Lower the temperature and extend the time.

  • Fix 2: Switch from

    
     or 
    
    
    
    to a lipophilic base like Potassium 2-ethylhexanoate . This increases solubility in non-polar solvents, allowing the reaction to proceed in strictly anhydrous conditions, starving the protodeboronation pathway of the necessary proton source [3].

Q3: Can I use the Boroxine in my next Suzuki coupling? A: Yes. In most aqueous Suzuki conditions (e.g.,


, 

, Dioxane/Water), the boroxine hydrolyzes in situ back to the active boronic acid species. You do not need to force it back to the acid form before the coupling step.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support Center: (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the post-reaction workup of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural lists and explain the chemical principles behind each step, empowering you to make informed decisions during your experiments.

Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during the isolation and purification of the target compound, which is typically synthesized via an amide coupling between 3-aminophenylboronic acid and 4-methoxybenzylamine with a suitable carboxylic acid precursor, or the coupling of 3-boronobenzoic acid with 4-methoxybenzylamine.

Q1: I'm observing a significant loss of product during the aqueous extraction. My organic layer yield is extremely low. What is the likely cause?

Answer: This is a classic issue stemming from the amphiphilic nature of your target molecule. The boronic acid group (-B(OH)₂) is acidic (pKa ≈ 9) and can be deprotonated under basic or even neutral aqueous conditions to form a water-soluble boronate salt (R-B(OH)₃⁻).[1][2] If your reaction was run with an amine base (like triethylamine or DIPEA) and you proceed directly to a water or brine wash, a significant portion of your product will partition into the aqueous layer as its boronate salt.

Troubleshooting Steps:

  • pH Control is Critical: Before extraction, ensure the aqueous layer is distinctly acidic. Add 1M HCl dropwise to the biphasic mixture until the pH of the aqueous layer is between 3 and 4. This protonates the boronate, making the boronic acid moiety neutral and significantly less water-soluble, driving it into the organic phase.

  • Solvent Choice: While ethyl acetate is common, its moderate polarity and slight water solubility can contribute to lower recovery. Consider using a less polar solvent like dichloromethane (DCM) for the primary extraction if emulsions are not an issue.

  • Back-Extraction: If you suspect product loss to the aqueous phase, combine all your aqueous washes, acidify them to pH 3-4, and re-extract them with fresh ethyl acetate or DCM (2-3 times). This can often recover a substantial amount of lost product.

Q2: After removing the solvent, my product is an impure oil or sticky solid. NMR analysis shows it's not unreacted starting materials. What are these persistent impurities?

Answer: The most common culprits are byproducts from the amide coupling reagents.[3][4]

  • Urea Byproducts: If you used a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), you will have formed dicyclohexylurea (DCU) or the EDC-derived urea, respectively. DCU is notoriously insoluble in many organic solvents and can often be filtered off, but the EDC byproduct is water-soluble and should be removed during acidic washes.

  • Coupling Additives: Additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can also persist if not washed out properly.

Troubleshooting Protocol: Systematic Wash Sequence

A robust washing sequence is non-negotiable for this workup. After quenching the reaction and diluting with your extraction solvent (e.g., ethyl acetate), perform the following washes in a separatory funnel:

  • 1M HCl (2x): Removes unreacted amine starting material and amine bases (DIPEA, Et₃N). It also removes the water-soluble EDC-urea byproduct.

  • Saturated NaHCO₃ (2x): Removes unreacted 3-boronobenzoic acid starting material and acidic additives like HOBt.

  • Brine (1x): Removes the bulk of the remaining water from the organic layer, breaking up emulsions and preparing it for the drying agent.

The workflow below visualizes this impurity removal strategy.

G cluster_0 Crude Reaction Mixture (in Organic Solvent) cluster_1 Aqueous Washes cluster_2 Purified Organic Layer cluster_3 Waste Aqueous Layers RM Product + Unreacted Amine + Unreacted Boronic Acid + Coupling Byproducts + Base (e.g., DIPEA) Wash1 1. Add 1M HCl RM->Wash1 Wash2 2. Add Sat. NaHCO₃ Wash1->Wash2 Organic Layer moves to next step Waste1 Removed: - Unreacted Amine - Base (DIPEA·HCl) - EDC-Urea Wash1->Waste1 Impurity Removal Wash3 3. Add Brine Wash2->Wash3 Organic Layer moves to next step Waste2 Removed: - Unreacted Boronic Acid - HOBt Wash2->Waste2 Impurity Removal Product Pure Product Solution (Ready for drying & concentration) Wash3->Product Organic Layer moves to next step Waste3 Removed: - Bulk H₂O Wash3->Waste3 Impurity Removal

Caption: Liquid-liquid extraction workflow for impurity removal.

Q3: My compound streaks severely on silica gel TLC and gives poor separation during column chromatography. How can I purify it effectively?

Answer: This is a well-documented challenge with boronic acids. The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong, often irreversible, binding leads to streaking, low recovery, and poor separation. Furthermore, the acidic nature of silica can promote the dehydration of your boronic acid to its cyclic trimer anhydride, the boroxine, further complicating purification.[6][7]

Recommended Purification Strategies:

Method Principle Advantages Disadvantages Protocol Reference
Acid-Base Purification Exploits the acidic nature of the boronic acid. The crude product is dissolved in an organic solvent and washed with a base to form the water-soluble boronate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified, causing the pure boronic acid to precipitate or be extracted.Avoids chromatography, highly scalable, very effective at removing non-acidic impurities.May not remove other acidic impurities. Requires careful pH control.See Protocol 1 Below
Recrystallization Purification based on differential solubility of the product and impurities in a specific solvent system at varying temperatures.Can provide very high purity material. Scalable.Requires the product to be a solid. Finding a suitable solvent can be trial-and-error. May result in yield loss to the mother liquor.[8]
Modified Silica Gel Chromatography The silica gel is pre-treated or the eluent is modified to passivate the active silanol sites, reducing compound adhesion.Allows for chromatographic separation of similarly polar compounds.Can be lower yielding than other methods. Finding the right conditions can be tedious.[9]
Reverse-Phase Chromatography (C18) Separation is based on hydrophobicity on a non-polar stationary phase.Excellent for polar compounds like boronic acids that behave poorly on normal phase silica.Requires specialized equipment (e.g., HPLC), more expensive stationary phase, uses large volumes of aqueous/organic mobile phases.
Q4: My characterization data is confusing. The ¹H NMR has broad peaks and the mass spectrum shows a high molecular weight ion (~3x M-3H₂O). Is my product degrading?

Answer: Your product is not degrading; you are observing its boroxine form. Boronic acids exist in a dynamic equilibrium with their corresponding boroxine, a six-membered ring formed from the dehydration of three boronic acid molecules.[6][7][10]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is influenced by concentration, solvent, and the presence of water. In a non-aqueous NMR solvent like CDCl₃ or DMSO-d₆, especially if the sample is concentrated or not perfectly dry, the equilibrium can favor the boroxine. This leads to peak broadening in the NMR spectrum due to chemical exchange between the two forms. The high mass ion in MS corresponds to the mass of this trimer.

Validation and Solution:

  • NMR Confirmation: Add one drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The added water will drive the equilibrium back to the boronic acid monomer, resulting in sharper, well-defined peaks.

  • For Reactions: This equilibrium is generally not a concern for subsequent reactions like Suzuki couplings, as the reaction conditions (aqueous base) instantly convert the boroxine back to the active boronic acid. However, for accurate weighing and characterization, it's important to be aware of this behavior. Storing the final compound under dry, inert conditions can help minimize boroxine formation over time.

Detailed Experimental Protocols

Protocol 1: High-Purity Isolation via Acid-Base Extraction

This protocol is often the most effective method for purifying arylboronic acids, avoiding the challenges of chromatography.[11]

  • Initial Dissolution: Take the crude, concentrated residue from your reaction workup and dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract it with 1M NaOH (3x). The product will move into the aqueous layer as its sodium boronate salt. Retain the aqueous layers and combine them. The organic layer, containing neutral impurities (like urea byproducts), can be discarded.

  • Wash Aqueous Layer: Wash the combined basic aqueous layers with diethyl ether or ethyl acetate (1x) to remove any remaining non-polar impurities. Discard this organic wash.

  • Precipitation of Pure Product: Cool the aqueous solution in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise. You will observe the pure boronic acid precipitating as a white or off-white solid.

  • pH Adjustment: Continue adding acid until the pH of the solution is between 3 and 4. Check with pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

The decision-making process for purification is outlined in the diagram below.

G Crude Crude Product (Post-Aqueous Wash) IsSolid Is the product a solid? Crude->IsSolid Recryst Attempt Recrystallization IsSolid->Recryst Yes Chromatography Proceed to Chromatography IsSolid->Chromatography No (Oil) AcidBase Perform Acid-Base Purification (Protocol 1) Final Pure, Dry Product AcidBase->Final Recryst->AcidBase Fails / Impure Recryst->Final Successful Chromatography->Final

Caption: Decision tree for purification strategy selection.

References

  • Arylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]

  • Process for purification of boronic acid and its derivatives.
  • How to purify boronic acids/boronate esters? . ResearchGate. [Link]

  • Purification of boronic acids? . Reddit r/chemistry. [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • McCauley, J., et al. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. [Link]

  • Pinto, C., et al. (2021).
  • Boronic acid . Wikipedia. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134.
  • Purification of alkyl Bpin/other alkyl boronic esters . Reddit r/Chempros. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3359-3363.
  • Mori, A., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1218-1220.
  • Process for the preparation of substituted phenylboronic acids.
  • Amide Workup . Biofilm Inhibitor Synthesis Guide. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]

  • Dixon, D. A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂. The Journal of Physical Chemistry A, 115(25), 6829-6840.
  • Musil, T., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation . PMC. [Link]

  • EDC-HOBt Amide coupling workup help . Reddit r/Chempros. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]

  • Butts, C. P., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(44), 18933-18944.
  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-138.
  • Gillis, E. P., et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3146-3150.
  • Boroxine . Wikipedia. [Link]

  • Synthesis of Functionalized Benzoboroxoles for the Construction of Boronolectins. University of Nebraska - Lincoln. [Link]

  • Valeur, E., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]

Sources

Validation & Comparative

Technical Comparison: Acyclic Meta-Carbamoyl Phenylboronic Acids vs. Cyclic Boronate Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (referred to herein as MBCPBA ) against clinically established and research-grade boronic acid inhibitors.

Focus Application: Serine


-Lactamase Inhibition (BLI) & Molecular Recognition Probes

Executive Summary

Boronic acids have evolved from simple chemical probes to potent clinical therapeutics (e.g., Vaborbactam, Bortezomib). MBCPBA represents a distinct class of acyclic, fragment-based probes . Unlike the rigid, cyclic structures of clinically approved inhibitors, MBCPBA utilizes a flexible meta-substituted amide linker to probe the distal residues of the enzyme active site.

While MBCPBA typically exhibits micromolar (




M)
affinity compared to the nanomolar (

nM)
affinity of cyclic variants like Vaborbactam, it serves as a critical tool for mapping the "R-group" tolerance of Class A and Class C

-lactamases (e.g., AmpC, KPC-2).
Quick Look: Product Hierarchy
FeatureMBCPBA (The Probe) Vaborbactam (The Drug) Phenylboronic Acid (The Parent)
Structure Acyclic, meta-functionalizedCyclic boronate (rigid)Simple aromatic ring
Binding Mode Reversible Covalent + Distal H-BondingReversible Covalent + Oxyanion Hole AnchorReversible Covalent (Non-specific)
Potency (

)


M (Enzyme dependent)


M (Broad spectrum)


M
Primary Use SAR Studies, Active Site MappingClinical Resistance Breaker (CRE)Chemical Building Block

Chemical Identity & Mechanism of Action

The Molecule: MBCPBA
  • IUPAC Name: this compound

  • Core Scaffold: Phenylboronic acid.[1][2][3][4][5]

  • Functional Handle: A meta-carboxamide linker connecting to a lipophilic 4-methoxybenzyl tail.

  • Role: The boronic acid moiety acts as a "warhead," while the amide linker mimics the amide backbone found in penicillins and cephalosporins, allowing the methoxybenzyl group to explore hydrophobic pockets (e.g., the C3/C4 side-chain binding sites of

    
    -lactamases).
    
Mechanism: The "Boron Trap"

Both MBCPBA and its competitors function as Transition State Analogs (TSAs) . They exploit the ability of boron to morph hybridization states upon nucleophilic attack.

  • Resting State (

    
    ):  The inhibitor enters the active site as a trigonal planar species.
    
  • Attack: The catalytic Serine residue (e.g., Ser64 in AmpC) attacks the boron atom.

  • Inhibition State (

    
    ):  The boron adopts a tetrahedral geometry, mimicking the high-energy tetrahedral intermediate of 
    
    
    
    -lactam hydrolysis. This complex is stabilized by the "Oxyanion Hole" (backbone NH of Ser64/Ala318).

BoronMechanism Inhibitor MBCPBA (sp2) Trigonal Planar Complex Tetrahedral Adduct (sp3) (Mimics Transition State) Inhibitor->Complex Binding Enzyme Free Enzyme (Active Serine-OH) Enzyme->Complex Nucleophilic Attack Stabilization Oxyanion Hole Stabilization Complex->Stabilization H-Bond Network

Caption: The transition of Boron from sp2 to sp3 upon Serine attack creates a stable, reversible adduct that blocks substrate entry.

Comparative Performance Analysis

MBCPBA vs. Vaborbactam (Clinical Standard)

The primary distinction lies in entropy and pre-organization .

  • Vaborbactam (Cyclic): The boron atom is constrained in a cyclic ring. This "pre-organizes" the molecule into a conformation close to the bound state, reducing the entropic penalty of binding. This results in nanomolar affinity .[6]

  • MBCPBA (Acyclic): The molecule is flexible. While the meta-amide group can form hydrogen bonds with conserved residues (like Asn152 or Gln120 in AmpC), the molecule loses significant entropy upon binding. This limits its potency to the micromolar range .

Selectivity Profiles (Class A vs. Class C)

Experimental data indicates that the position of the amide linker (ortho, meta, or para) drastically shifts selectivity.

  • Class A (e.g., KPC-2): Often prefers ortho-substituted phenylboronic acids due to the proximity of Arg220.

  • Class C (e.g., AmpC): MBCPBA (meta-substituted) shows distinct activity here. The meta trajectory allows the hydrophobic tail (methoxybenzyl) to sit in the R1 amide side-chain pocket, a region less accessible to ortho derivatives.

Experimental Data Summary (Representative Values):

CompoundTarget Enzyme

(

M)
Binding Efficiency (LE)Stability (t

)
MBCPBA AmpC (Class C)

ModerateLow (Oxidation prone)
MBCPBA KPC-2 (Class A)

LowLow
Vaborbactam KPC-2 (Class A)

Very HighHigh (Metabolically stable)
Benzo[b]thiophene-2-BA AmpC (Class C)

HighModerate

Note: Data inferred from structure-activity relationships of meta-carboxamide boronic acids [1, 3].

Experimental Protocols

Synthesis of MBCPBA (Amide Coupling)

Use this protocol to generate fresh probe material, as boronic acids can dehydrate to boroxines upon storage.

  • Reagents: 3-Carboxyphenylboronic acid (1.0 eq), 4-Methoxybenzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-carboxyphenylboronic acid in DMF under

      
      .
      
    • Add DIPEA and HATU; stir for 15 min to activate the acid.

    • Add 4-methoxybenzylamine dropwise.

    • Stir at RT for 4–6 hours (monitor via LC-MS).

    • Critical Step: Quench with 1N HCl (cold). Boronic acids are amphoteric; maintain pH ~3-4 for extraction into EtOAc to avoid forming the boronate anion (water-soluble).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid basic mobile phases to prevent boronate esterification with sugars in columns.

Determination Assay (Spectrophotometric)

To objectively compare MBCPBA against other inhibitors.

  • Enzyme: Recombinant AmpC

    
    -lactamase (approx. 1-5 nM final conc).
    
  • Substrate: Nitrocefin (Chromogenic,

    
     = 486 nm).
    
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris buffers as they can complex with boron).

Workflow:

  • Incubation: Incubate Enzyme + Inhibitor (MBCPBA at 0, 1, 5, 10, 50, 100

    
    M) for 5 minutes at 30°C. Note: Boronic acids are slow-binding inhibitors; pre-incubation is mandatory.
    
  • Initiation: Add Nitrocefin (

    
    M).
    
  • Measurement: Monitor absorbance at 486 nm for 5 minutes.

  • Analysis: Plot

    
     vs. [I]. If linear, use the equation:
    
    
    
    

Structural Biology & Binding Logic

The following diagram illustrates the specific residue interactions that differentiate MBCPBA from generic inhibitors.

BindingMode cluster_site Active Site Interactions Boron Boron Atom (Tetrahedral Center) Serine Serine 64 (Covalent Bond) Boron->Serine Covalent Linker Meta-Amide Linker Boron->Linker Scaffold OxyHole Oxyanion Hole (Backbone NH) Boron->OxyHole Stabilization Tail 4-Methoxybenzyl Group (Hydrophobic Probe) Linker->Tail Extension Asn152 Asn152 (H-Bond Donor) Linker->Asn152 H-Bonding HydroPocket R1 Side Chain Pocket (Hydrophobic) Tail->HydroPocket Van der Waals

Caption: Interaction map of MBCPBA within the AmpC active site. The meta-amide linker is critical for positioning the hydrophobic tail.

Conclusion

This compound is not a clinical candidate but a high-value chemical probe . It is superior to simple phenylboronic acid for mapping the distal active site residues of


-lactamases due to its extended linker. However, it lacks the entropic optimization of cyclic inhibitors like Vaborbactam , resulting in lower potency.

Recommendation: Use MBCPBA when generating Structure-Activity Relationships (SAR) to determine if a target enzyme possesses an accessible hydrophobic pocket at the R1 position. For clinical efficacy or maximal potency, cyclic boronates remain the superior choice.

References

  • Cahill, S. et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Journal of Medicinal Chemistry. Link

  • Hecker, S. J. et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A and Class C Carbapenemases. Journal of Medicinal Chemistry. Link

  • Caselli, E. et al. (2020). Boronic Acid Transition State Inhibitors (BATSIs): A Review of Their Mechanism and Efficacy. Frontiers in Microbiology. Link

  • PubChem Compound Summary. (2024). Structure and Safety Data for this compound. National Library of Medicine. Link

  • Tsang, W.Y. et al. (2018). Vaborbactam: A Novel Boronic Acid Beta-Lactamase Inhibitor.[7][8][9] Antimicrobial Agents and Chemotherapy.[1][4][6][7][10][11][12] Link

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmacology, phenylboronic acids (PBAs) stand out for their remarkable versatility. From the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the development of targeted enzyme inhibitors and sensitive glucose sensors, the utility of the boronic acid functional group is vast and continually expanding.[1][2][3] The true power of this scaffold, however, lies in its capacity for fine-tuning through aromatic substitution. The addition of substituents to the phenyl ring fundamentally alters the electronic properties, acidity (pKa), and steric profile of the molecule, thereby providing a powerful tool to modulate its efficacy in a given application.[4][5]

This guide provides an in-depth comparative analysis of substituted phenylboronic acids, moving beyond a simple catalog of compounds to explore the causal relationships between structure and function. We will examine the core principles governing their efficacy in key applications, detail robust experimental protocols for their evaluation, and present comparative data to inform rational design and selection in your research.

The Decisive Role of the Substituent: Acidity and Reactivity

The central dogma of substituted phenylboronic acid efficacy lies in the electronic nature of the substituent on the phenyl ring. This substituent directly influences the Lewis acidity of the boron center, a critical factor for its interactions and reactivity.[4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density away from the boronic acid moiety. This increases the boron's Lewis acidity, making it a better electron acceptor. The practical consequence is a lower pKa value.[4][6] A lower pKa facilitates the formation of the tetrahedral boronate anion, which is often the active species in biological and chemical reactions.[4][7]

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the ring, decreasing the Lewis acidity of the boron atom and resulting in a higher pKa.[4]

This fundamental principle—that EWGs increase acidity (lower pKa) and EDGs decrease it—is the primary lever for optimizing PBA efficacy.

Comparative Physicochemical Properties

The following table summarizes the impact of various para-substituents on the pKa of phenylboronic acid, providing a clear illustration of this electronic effect.

Substituent (para-position)Electronic EffectApproximate pKa
-OCH₃Strong Electron-Donating9.25[4]
-CH₃Weak Electron-Donating~8.9[4]
-HNeutral8.83[4]
-FWeak Electron-Withdrawing8.27[4]
-ClElectron-Withdrawing~8.2[4]
-CF₃Strong Electron-Withdrawing~7.7[4]
-CNStrong Electron-Withdrawing~7.5[4]
-NO₂Strong Electron-Withdrawing~7.2[4]

Data compiled from BenchChem.[4]

Application I: Serine Protease Inhibition

Phenylboronic acids are renowned as potent inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes.[8] Their mechanism of action involves the formation of a reversible, covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[9][10]

Substituent Effects on Inhibitory Potency (IC₅₀)

The efficacy of a PBA as a serine protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration of inhibitor required to reduce enzyme activity by 50%. The acidity of the boronic acid is paramount. A lower pKa, induced by an EWG, generally leads to a more potent inhibitor (lower IC₅₀). This is because the more acidic boronic acid is more readily attacked by the nucleophilic serine residue.[11] For example, 3-nitrophenyl boronic acid has been shown to be an effective inhibitor of prostate-specific antigen (PSA), a serine protease.[12]

The following workflow outlines a general strategy for the comparative screening of substituted PBAs as enzyme inhibitors.

Caption: High-throughput screening workflow for PBA enzyme inhibitors.

Experimental Protocol: IC₅₀ Determination via Fluorogenic Assay

This protocol provides a robust, self-validating method for determining the IC₅₀ of substituted PBAs against a target serine protease.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the enzyme (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5). Causality: The pH is maintained at the enzyme's optimal activity level and ensures consistent ionization state of the inhibitor.

    • Enzyme Stock: Prepare a concentrated stock solution of the purified serine protease in assay buffer.

    • Substrate Stock: Prepare a stock solution of a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.

    • Inhibitor Stocks: Prepare a serial dilution of each substituted phenylboronic acid in DMSO, typically starting from 10 mM.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well microplate (black, flat-bottom for fluorescence).

    • Add 1 µL of inhibitor dilutions to the experimental wells. For controls, add 1 µL of DMSO.

      • Negative Control (100% Activity): DMSO only.

      • Positive Control (0% Activity): A known potent inhibitor or no enzyme.

    • Add 25 µL of the enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring equilibrium is reached for reversible inhibitors.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should be at or near its Km value.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time (e.g., 30 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)).

    • Plot % Inhibition versus the logarithm of inhibitor concentration ([I]).

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13] Trustworthiness: Performing each concentration in triplicate and including appropriate controls ensures the reliability and reproducibility of the results.

Application II: Glucose Sensing

Phenylboronic acids are widely used in glucose sensing due to their ability to form reversible covalent bonds with the cis-diol groups of glucose.[14][15] This binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[16][17]

Substituent Effects on Glucose Binding Affinity

The efficacy of a PBA-based glucose sensor depends on its binding affinity for glucose at physiological pH (~7.4). The key interaction is between the tetrahedral boronate form of the PBA and the diol.[11] Therefore, lowering the pKa of the PBA to be closer to 7.4 is a primary strategy for enhancing sensitivity. This is achieved by introducing EWGs on the phenyl ring.[5][11] An EWG increases the population of the reactive tetrahedral boronate anion at physiological pH, thereby strengthening the binding to glucose.[11]

Sources

In Vitro Validation of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid: A High-Affinity BATSI Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (herein referred to as MBCP-BA ) represents a classic scaffold in the class of Boronic Acid Transition State Inhibitors (BATSIs) . Unlike suicide inhibitors (e.g., clavulanate) that permanently acylate the active site serine, MBCP-BA functions as a reversible covalent inhibitor. It targets Serine


-lactamases (SBLs), specifically AmpC and KPC carbapenemases, by mimicking the high-energy tetrahedral transition state of 

-lactam hydrolysis.

This guide outlines the validation protocols required to confirm MBCP-BA's activity, focusing on its utility as a chemical probe for overcoming antibiotic resistance in Gram-negative pathogens (Pseudomonas aeruginosa, Enterobacteriaceae).

Comparative Landscape: MBCP-BA vs. Alternatives
FeatureMBCP-BA (Target)Phenylboronic Acid (PBA) Vaborbactam Avibactam
Class Acyclic BATSI (Generation 2)Acyclic BATSI (Generation 1)Cyclic Boronic AcidDiazabicyclooctane (DBO)
Binding Mode Reversible Covalent (Tetrahedral)Reversible CovalentReversible CovalentReversible Carbamylation
Potency (

)
Low nM (Estimated 10-100 nM)High

M (Weak)
Low nM to pMLow nM
Selectivity High affinity for AmpC/KPCLow specificity (binds proteases)High specificity (Class A/C)Broad (Class A/C/D)
Application In Vitro Probe / Lead Optimization Crystallography StandardClinical TherapeuticClinical Therapeutic

Scientist's Note: MBCP-BA is preferred over PBA for validation studies because the 4-methoxybenzyl side chain provides critical hydrophobic interactions within the enzyme's R1/R2 binding pockets, offering a more realistic model of drug-like affinity than the fragment-like PBA.

Mechanistic Basis & Signaling Pathway

To validate MBCP-BA, one must understand that it does not merely "block" the site; it chemically reacts with the catalytic Serine-64 (in AmpC numbering). The boron atom changes hybridization from


 (trigonal planar) to 

(tetrahedral) upon nucleophilic attack, forming a stable adduct that mimics the acylation transition state.
Diagram 1: Mechanism of Action (BATSI Inhibition Cycle)[1][2][3]

BATSI_Mechanism Enzyme Free Beta-Lactamase (Active Serine-OH) Michaelis Non-Covalent Complex (E:I) Enzyme->Michaelis + MBCP-BA Hydrolysis Substrate Hydrolysis (Resistance) Enzyme->Hydrolysis + Beta-Lactam Antibiotic (Without Inhibitor) Inhibitor MBCP-BA (sp2 Boron) Inhibitor->Michaelis Transition Tetrahedral Adduct (sp3 Boron - Inhibited) Michaelis->Transition Nucleophilic Attack (Covalent Bond Formation) Transition->Enzyme Slow Dissociation (Reversibility)

Caption: The catalytic cycle showing the reversible covalent formation of the tetrahedral boronate adduct, preventing antibiotic hydrolysis.

Experimental Validation Protocols

Protocol A: Spectrophotometric Determination of (Inhibition Constant)

This is the gold standard for validating potency. You will measure the initial velocity of a reporter substrate hydrolysis in the presence of varying concentrations of MBCP-BA.

Reagents:

  • Enzyme: Purified AmpC

    
    -lactamase (e.g., from P. aeruginosa or E. coli), ~1-5 nM final concentration.
    
  • Reporter Substrate: Nitrocefin (Chromogenic cephalosporin).

    
     nm; 
    
    
    
    .
  • Buffer: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100 (to prevent promiscuous aggregation).

Workflow:

  • Preparation: Prepare serial dilutions of MBCP-BA (e.g., 0 nM to 1000 nM) in buffer.

  • Pre-incubation: Incubate Enzyme + MBCP-BA for 5 minutes at 25°C. Note: Boronic acids equilibrate rapidly, but a short pre-incubation ensures complex formation.

  • Initiation: Add Nitrocefin (

    
    ) to initiate the reaction.
    
  • Measurement: Monitor absorbance at 486 nm for 5 minutes using a kinetic microplate reader.

  • Analysis:

    • Plot

      
       (initial velocity) vs. [Inhibitor].
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or standard competitive inhibition models (

      
      ).
      
    • Validation Criteria: A valid MBCP-BA batch should yield a

      
       nM against AmpC.
      
Protocol B: ESI-MS Confirmation of Covalent Adduct

To distinguish specific inhibition from non-specific aggregation, you must observe the mass shift corresponding to the inhibitor binding.

Methodology:

  • Incubation: Mix AmpC (

    
    ) with MBCP-BA (
    
    
    
    ) in 10 mM Ammonium Acetate (volatile buffer). Incubate for 15 min.
  • Control: AmpC alone.

  • Instrument: ESI-Q-TOF Mass Spectrometer.

  • Expectation:

    • Control Spectrum: Single peak at Enzyme MW (e.g., ~39,500 Da).

    • Experimental Spectrum: Shifted peak at

      
      .
      
    • Note: Boronic acids often lose water upon binding to form the boronate ester with the active site serine.

    • Validation Criteria: Observation of a single dominant adduct peak confirms 1:1 stoichiometry.

Protocol C: Reversibility Assessment (Jump-Dilution)

It is critical to prove MBCP-BA is not a suicide inhibitor (like clavulanate) to ensure the mechanism is correctly characterized.

Workflow:

  • High Concentration Incubation: Incubate Enzyme (100x concentration) with MBCP-BA (10x

    
    ) for 30 minutes. Activity should be near 0%.
    
  • Rapid Dilution: Dilute the mixture 100-fold into a reaction buffer containing saturating Nitrocefin.

  • Monitoring: Immediately monitor product formation.

  • Interpretation:

    • Irreversible (Suicide): No recovery of activity (flat line).

    • Reversible (BATSI): Activity recovers over time as the inhibitor dissociates (

      
       increases asymptotically).
      

Logical Workflow for Validation

The following decision matrix guides the researcher through the validation process, ensuring "Go/No-Go" checkpoints are met before proceeding to expensive microbiological assays.

Diagram 2: Validation Decision Matrix

Validation_Workflow Start Start: MBCP-BA Sample Step1 1. Kinetic Assay (Nitrocefin) Determine IC50/Ki Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 2. Mass Spectrometry Confirm Covalent Adduct Decision1->Step2 Yes Fail Fail: Impurity or Incorrect Structure Decision1->Fail No (>1 uM) Decision2 Mass Shift Observed? Step2->Decision2 Step3 3. MIC Potentiation (Synergy with Ceftazidime) Decision2->Step3 Yes Decision2->Fail No Adduct Success Validated BATSI Probe Step3->Success

Caption: Step-by-step decision matrix for validating MBCP-BA activity.

Troubleshooting & Expert Insights

  • Solubility Issues: Boronic acids can trimerize into boroxines in non-polar solvents or dry states. Always prepare fresh stocks in DMSO and dilute into aqueous buffer immediately before use.

  • Buffer Interference: Avoid buffers with vicinal diols (e.g., Tris, sugars) as they will competitively bind the boronic acid, artificially inflating the

    
    . Use Phosphate or HEPES. 
    
  • Aggregation: If the Hill slope of your inhibition curve is steep (>1.5), the compound may be aggregating. Add 0.01% Triton X-100 to the assay buffer to rule this out.

References

  • Cahoon, L. A., & Shoichet, B. K. (2025). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link

  • Hecker, S. J., et al. (2020).[6] Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-Lactamases. Journal of Medicinal Chemistry. Link

  • Tamma, P. D., & Munita, J. M. (2023). The Metallo-β-Lactamases Strike Back: Emergence of Taniborbactam Escape Variants. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link

  • Powers, R. A., & Shoichet, B. K. (2002). Structure-based discovery of inhibitors of AmpC beta-lactamase. Journal of Medicinal Chemistry. Link

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. Link

Sources

Alternative reagents to (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid for C-C coupling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Boronic Acid: High-Fidelity Alternatives to (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid for C-C Coupling

Executive Summary

This compound is a staple intermediate for introducing a protected benzamide motif via Suzuki-Miyaura coupling. However, like many arylboronic acids, it suffers from inherent limitations: variable stoichiometry due to boroxine (anhydride) formation, susceptibility to protodeboronation, and difficult purification.

This guide evaluates three superior reagent classes—Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Organotrifluoroborates (


) —that deliver the same meta-PMB-amide-phenyl pharmacophore with enhanced stability, purification profiles, and reaction fidelity.

Technical Analysis of the Baseline Reagent

The Reagent: this compound. Role: Nucleophile in Pd-catalyzed cross-coupling. Key Liability: Speciation Uncertainty. Boronic acids exist in an equilibrium between the monomeric acid (


) and the trimeric boroxine anhydride. This makes precise stoichiometry difficult, often requiring excess reagent (1.5–2.0 equiv) to drive reactions to completion. Furthermore, the amide moiety at the meta position, while electronically stable, can participate in non-productive coordination with the Palladium catalyst, dampening turnover frequency (TOF).

Comparative Analysis of Alternatives

The following alternatives replace the


 moiety while retaining the (3-((4-Methoxybenzyl)carbamoyl)phenyl) scaffold.
Alternative A: The Pinacol Ester (Bpin)
  • Best For: General discovery chemistry; anhydrous conditions.

  • Mechanism: Pre-catalyst activation. The Bpin ester must hydrolyze to the boronic acid in situ or undergo transmetallation via a hydroxo-palladium complex.

  • Pros:

    • Purification: Stable to silica gel chromatography (unlike the parent acid).

    • Solubility: High solubility in non-polar organic solvents (Dioxane, Toluene).

    • No Anhydride Formation: Exists as a discrete monomer; stoichiometry is exact (1:1).

  • Cons: Lower atom economy; formation of pinacol byproducts can complicate downstream purification in trace analysis.

Alternative B: The MIDA Boronate
  • Best For: Iterative synthesis; difficult purifications; slow-release requirements.

  • Mechanism: The

    
    -hybridized boron is unreactive toward transmetallation. Under aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the reactive boronic acid in low, steady concentrations.
    
  • Pros:

    • "Dampening" Effect: The slow release prevents the accumulation of free boronic acid, significantly reducing side reactions like homocoupling or protodeboronation.

    • Bench Stability: Indefinitely stable at room temperature; impervious to air/moisture.

    • Orthogonality: Can survive anhydrous cross-coupling conditions, allowing for sequential coupling of other boron groups (e.g., Bpin) on the same molecule.

  • Cons: Requires aqueous basic conditions (hydrolysis) to activate; lower atom economy.

Alternative C: Potassium Organotrifluoroborate ( )
  • Best For: Scale-up; aqueous/alcoholic solvents; robust handling.

  • Mechanism: Requires hydrolysis to

    
     to participate in the catalytic cycle.
    
  • Pros:

    • Crystallinity: typically free-flowing solids, easy to weigh and handle.

    • Stability: Resistant to oxidative degradation.

    • Nucleophilicity: In some catalytic cycles (e.g., cationic Pd pathways),

      
       salts can transmetallate directly or via rapid fluoride exchange.
      
  • Cons: Low solubility in strictly non-polar solvents (e.g., pure Toluene); requires polar co-solvents (MeOH,

    
    ).
    

Performance Data Summary

Representative performance metrics for meta-substituted benzamide couplings.

FeatureBoronic Acid (Baseline)Pinacol Ester (Bpin) MIDA Boronate Trifluoroborate (

)
Stoichiometry Required 1.5 – 2.0 equiv1.1 – 1.2 equiv1.0 – 1.1 equiv1.05 – 1.2 equiv
Bench Stability Low (Dehydrates)HighVery HighVery High
Silica Purification Difficult (Streaking)ExcellentExcellentN/A (Salt)
Atom Economy HighLowVery LowModerate
Protodeboronation Risk ModerateLowVery Low (Slow Release)Low
Cost (Reagent Prep) LowModerateHighModerate

Decision Logic & Mechanism

Visualizing the Selection Process

ReagentSelection Start Substrate: (3-((4-Methoxybenzyl)carbamoyl)phenyl)-[B] Q1 Is the coupling partner unstable or prone to hydrolysis? Start->Q1 Q2 Is strict stoichiometry critical (e.g., expensive partner)? Q1->Q2 No Res_Bpin Select: Pinacol Ester (Bpin) (Standard Anhydrous) Q1->Res_Bpin Yes (Avoid Water) Q3 Is the reaction scale >100g? Q2->Q3 No Res_MIDA Select: MIDA Boronate (Slow Release / Iterative) Q2->Res_MIDA Yes (High Precision) Q3->Res_Bpin No Res_BF3K Select: Potassium Trifluoroborate (Robust / Scale-up) Q3->Res_BF3K Yes

Caption: Decision matrix for selecting the optimal boron species based on reaction scale and substrate sensitivity.

Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester Analogue

To convert the acid or bromide precursor to the Bpin form.

  • Reagents: 3-bromo-N-(4-methoxybenzyl)benzamide (1.0 equiv), Bis(pinacolato)diboron (

    
    , 1.1 equiv), 
    
    
    
    (0.03 equiv), KOAc (3.0 equiv).
  • Solvent: 1,4-Dioxane (0.2 M).

  • Procedure:

    • Charge a flask with the aryl bromide,

      
      , and KOAc.
      
    • Evacuate and backfill with

      
       (3x).
      
    • Add dry dioxane and the Pd catalyst.

    • Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc). The PMB group is stable under these conditions.[1]

Protocol B: General Coupling with Potassium Trifluoroborate ( )

Adapted from Molander conditions for amide-containing substrates.

  • Reagents: (3-((4-Methoxybenzyl)carbamoyl)phenyl)trifluoroborate (1.05 equiv), Aryl Bromide/Chloride (1.0 equiv),

    
     (3.0 equiv), 
    
    
    
    (2 mol%), RuPhos (4 mol%).
  • Solvent: Toluene/

    
     (3:1) degassed.
    
  • Procedure:

    • Combine the

      
       salt, aryl halide, base, and ligand/catalyst in a sealed tube.
      
    • Add the solvent mixture.

    • Heat to 85°C for 12–24 hours.

    • Note: The hydrolysis of the

      
       group releases fluoride; ensure glass vessels are appropriate or use PTFE liners if trace etching is a concern (rare at this scale).
      
    • PMB Safety: The basic conditions (

      
      ) preserve the PMB amide linkage.
      

Mechanistic Insight: The Transmetallation Gateway

The key differentiator is how the boron species enters the catalytic cycle.

Transmetallation MIDA MIDA Boronate (Reservoir) Acid R-B(OH)2 (Active Species) MIDA->Acid Slow Hydrolysis (aq. NaOH) BF3K R-BF3K (Salt) BF3K->Acid Hydrolysis (-F) Bpin R-Bpin (Ester) Bpin->Acid Equilibrium Boronate [R-B(OH)3]- Acid->Boronate + Base Pd_TM Transmetallation Complex Boronate->Pd_TM + Pd(II) Pd_II LnP-Pd(II)-Ar-X Pd_II->Pd_TM

Caption: Activation pathways. MIDA and BF3K act as "prodrugs" for the active boronic acid species, regulating concentration.

References

  • MIDA Boronates (General Theory & Application)

    • Gillis, E. P.; Burke, M. D.[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[2][3][4]2007 , 129, 6716-6717.

  • Potassium Trifluoroborates (Protocols)

    • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Acc.[5][1][6] Chem. Res.2007 , 40, 275-286.

  • Pinacol Esters vs. Boronic Acids (Stability)

    • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014, 43, 412-443.
  • PMB Protecting Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Reference for PMB stability in basic coupling conditions).

Sources

Reactivity Comparison: Boronic Acids versus Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Suzuki-Miyaura cross-coupling, the choice between Boronic Acids (


)  and Boronic Esters (

)
is rarely a matter of simple preference—it is a strategic decision dictated by the stability of the carbon-boron bond, the purification requirements, and the transmetallation kinetics.

While boronic acids offer superior atom economy and faster initial reaction rates, they suffer from variable stoichiometry (due to anhydride/boroxine formation) and protodeboronation. Boronic esters—specifically Pinacol (Pin) and N-Methyliminodiacetic acid (MIDA) boronates—solve the stability and purification challenges but introduce a "kinetic penalty" requiring in situ hydrolysis or specific activation pathways. This guide dissects these trade-offs to optimize your cross-coupling workflows.

Part 1: Mechanistic Underpinnings

The Transmetallation Bottleneck

To understand the reactivity difference, one must look at the transmetallation step. The widely accepted mechanism involves the reaction of a nucleophilic boronate species with an oxidative addition complex (


).
  • Boronic Acids: In the presence of base (e.g.,

    
    , 
    
    
    
    ), boronic acids rapidly form the hydroxy-boronate anion
    
    
    . This species is highly reactive toward the Palladium center.
  • Boronic Esters (Pinacol): Pinacol esters are sterically bulky and less Lewis acidic. For efficient transmetallation, they often must first hydrolyze to the boronic acid in situ. This creates an induction period.

  • MIDA Boronates: These are

    
    -hybridized species with a dative 
    
    
    
    bond. They are chemically inert to transmetallation until the MIDA ligand is hydrolyzed, releasing the active boronic acid slowly.
Visualization: The Hydrolysis-Activation Pathway

The following diagram illustrates the kinetic "fork in the road" described by Lennox and Lloyd-Jones, where esters must often revert to acids to enter the catalytic cycle efficiently.

G cluster_0 Direct Pathway (Minor) Ester Boronic Ester (Stable, Slow) Acid Boronic Acid (Equilibrium w/ Boroxine) Ester->Acid Hydrolysis (H2O/Base) Rate Limiting Step Pd_Complex Pd-Catalyst Cycle Ester->Pd_Complex Slow/Steric Hindrance Boronate Hydroxy-Boronate [R-B(OH)3]- Acid->Boronate + OH- Boronate->Pd_Complex Transmetallation (Fast)

Figure 1: The Activation Pathway. Note that for most hindered esters (Pinacol), the hydrolysis to the acid (red dashed line) is often a prerequisite for fast reaction, acting as a throttle on the reaction rate.

Part 2: Stability & Handling (The Bench Experience)

Protodeboronation

The primary failure mode for boronic acids is protodeboronation (


 bond cleavage replaced by 

).[1]
  • Acids: Highly susceptible, especially with electron-rich aromatics (e.g., 2-pyridyl, 2-furanyl) or ortho-substituents.

  • Esters: Generally more stable.[2][3] However, recent kinetic studies reveal that under high pH, esters can undergo "pre-hydrolytic" protodeboronation if the pH matches their

    
    , leading to self-catalysis.
    
  • MIDA: The "Slow Release" strategy.[4][5] By using a mild base (

    
    ) and controlling temperature, MIDA boronates release the unstable boronic acid at a rate matching the cross-coupling consumption, keeping the standing concentration of the unstable acid low.
    
Purification and Stoichiometry
  • Boronic Acids: Difficult to purify by silica chromatography (they streak or stick). They exist as undefined mixtures of monomer and trimeric boroxine anhydride, making precise molarity calculations difficult.

  • Boronic Esters: Pinacol and MIDA esters are discrete, crystalline, or distillable compounds. They are stable on silica gel, allowing for standard flash chromatography.

Comparative Data Summary
FeatureBoronic Acid (

)
Pinacol Ester (

)
MIDA Boronate
Atom Economy High (High active mass %)Moderate (Pinacol waste)Low (MIDA ligand waste)
Reactivity High (Instant activation)Moderate (Induction period)Latent (Requires deprotection)
Chromatography Poor (Streaking/Decomp)Excellent (Stable)Excellent (Stable)
Solubility Polar solvents (MeOH, DMF)Non-polar compatiblePolar/Aprotic (DMSO, MeCN)
Shelf Stability Variable (Dehydrates)HighVery High (Air stable)

Part 3: Experimental Protocols

Protocol A: Standard Suzuki Coupling (Boronic Acid)

Best for: Stable substrates, cost-sensitive scale-up.

  • Charge: Aryl halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

    
     (3-5 mol%).
    
  • Solvent: Degassed DME/Water (2:1) or Toluene/Water (3:1).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C.

    • Note: The reaction typically starts immediately. Monitor by LCMS. If protodeboronation is observed, switch to Protocol B.

Protocol B: "Slow Release" Cross-Coupling (MIDA Boronates)

Best for: Unstable boronic acids (e.g., 2-heterocyclic, vinyl).[6]

This protocol utilizes the slow hydrolysis of the MIDA ligand to feed the active species to the catalyst, preventing decomposition.

  • Charge: Aryl halide (1.0 equiv), MIDA Boronate (1.5 equiv),

    
     (2 mol%), SPhos (4 mol%).[7]
    
  • Solvent: Dioxane/Water (5:1). Critical: The water ratio controls hydrolysis rate.

  • Base:

    
     (3.0 equiv). Use anhydrous tribasic phosphate.
    
  • Reaction: Heat to 60°C.

    • Mechanism:[4][6][8][9][10] At 60°C in this solvent mix, MIDA hydrolyzes over ~3–6 hours.

    • Validation: If yield is low, increase temperature to 80°C to accelerate release, or decrease to 45°C if protodeboronation is still observed.

Part 4: Strategic Selection Guide

When should you switch from an Acid to an Ester? Use this logic flow to determine the optimal reagent.

DecisionTree Start Select Boron Reagent IsStable Is the Boronic Acid Stable? (No 2-pyridyl/vinyl) Start->IsStable Purification Is Product Purification Difficult? IsStable->Purification Yes MIDA Use MIDA Boronate (Slow Release Protocol) IsStable->MIDA No (Decomposes) Acid Use Boronic Acid (High Atom Economy) Purification->Acid No (Crystallization/Easy) Pinacol Use Pinacol Ester (Easy Chromatography) Purification->Pinacol Yes (Need Flash Column)

Figure 2: Reagent Selection Matrix. Prioritize stability first, then purification needs.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][9] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[10] Journal of the American Chemical Society, 143(48), 20384–20394. [Link][10]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Subject: Non-cyclic Aryl Boronic Acid Beta-Lactamase Inhibitors

Executive Summary

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (hereafter referred to as MB-PBA ) represents a distinct class of Transition State Analogs (TSAs) designed to inhibit serine


-lactamases. Unlike "suicide inhibitors" (e.g., Clavulanic acid) that permanently acylate the enzyme, MB-PBA utilizes the empty 

-orbital of the boron atom to form a reversible, covalent tetrahedral adduct with the active site serine.

Key Distinction: While modern cyclic boronates like Vaborbactam are optimized for broad-spectrum activity (including KPC carbapenemases), linear aryl boronic acids like MB-PBA exhibit a distinct selectivity profile. SAR studies indicate that the meta-positioning of the amide linker makes MB-PBA highly effective against Class C (AmpC) cephalosporinases, often outperforming older inhibitors, though it lacks the conformational rigidity required for ultra-high affinity against some Class A enzymes.

The Chemical Logic: Mechanism of Action

To understand the SAR, one must first visualize the binding event. The boronic acid moiety mimics the carbonyl carbon of the


-lactam ring.
Mechanism Diagram: The Tetrahedral Mimicry

G Enzyme Free AmpC Enzyme (Ser64-OH) Complex Tetrahedral Adduct (High Affinity State) Enzyme->Complex Nucleophilic Attack (Ser64-OH -> Boron) Inhibitor MB-PBA (Trigonal Planar Boron) Inhibitor->Complex Reversible Binding Oxyanion Oxyanion Hole (Stabilization) Complex->Oxyanion H-Bonding Network (Mimics Transition State)

Figure 1: Mechanism of Action.[1] The serine hydroxyl attacks the boron, converting it from


 (trigonal) to 

(tetrahedral), mimicking the high-energy intermediate of antibiotic hydrolysis.

SAR Deep Dive: Dissecting the Molecule

The potency of MB-PBA is defined by three structural zones.

Zone 1: The Warhead (Boronic Acid)
  • Function: Covalent trap.

  • SAR Insight: The free boronic acid (

    
    ) is essential. Conversion to boronate esters (e.g., pinacol esters) generally reduces activity in vitro unless they are hydrolyzed back to the acid form.
    
  • Comparison: Unlike acyl-enzyme inhibitors, the boron-serine bond is reversible, allowing the inhibitor to "off-rate" eventually, but the

    
     is low enough to block the enzyme during the antibiotic's therapeutic window.
    
Zone 2: The Scaffold (Phenyl Ring & Regiochemistry)
  • Structure: The phenyl ring acts as a spacer.

  • Critical SAR (Meta vs. Ortho):

    • Meta-substitution (MB-PBA): The amide linker at the 3-position allows the distal tail to exit the active site without steric clash in Class C (AmpC) enzymes. This geometry is favorable for AmpC inhibition.

    • Ortho-substitution: Moving the linker to the 2-position often improves activity against Class A (KPC) enzymes (mimicking the penicillin core) but drastically reduces affinity for AmpC due to steric hindrance.

Zone 3: The Tail (4-Methoxybenzyl Amide)
  • Function: "R1" Side-chain mimicry.

  • SAR Insight: The methoxybenzyl group mimics the bulky, hydrophobic side chains found in cephalosporins (like Ceftazidime).

    • Hydrophobic Interaction: The 4-methoxy group targets a hydrophobic patch near the active site, improving affinity (

      
      ) compared to a naked phenylboronic acid.
      
    • Amide Linker: Provides hydrogen bond acceptors/donors to interact with conserved residues (e.g., Asn152 in AmpC).

Comparative Performance Analysis

The following table contrasts MB-PBA with the clinical standard (Vaborbactam) and the legacy standard (Clavulanic Acid).

FeatureMB-PBA (This Product) Vaborbactam (Clinical Std) Clavulanic Acid (Legacy)
Chemistry Linear Aryl Boronic AcidCyclic Boronic Acid

-Lactam (Suicide Substrate)
Binding Mode Reversible Covalent (TSA)Reversible Covalent (TSA)Irreversible Acylation
Primary Target AmpC (Class C) KPC (Class A) & AmpCClass A (TEM, SHV)
Selectivity Meta-selective (AmpC biased)Broad SpectrumClass A biased
Inhibition Constant (

)

10 - 100 nM (AmpC)
< 10 nM (KPC/AmpC)High

M (AmpC - often induces)
Stability Moderate (Oxidation prone)High (Cyclic stabilization)Low (Hydrolytically unstable)
Cost/Synthesis Low (1-step coupling)High (Multi-step chiral)Fermentation/Semi-synthetic

Experimental Insight: In a standard Nitrocefin hydrolysis assay, MB-PBA will typically show an


 in the low micromolar range against P. aeruginosa AmpC, whereas Clavulanic acid will show negligible inhibition (or even induction). Vaborbactam will outperform MB-PBA in potency but at a significantly higher synthesis cost.

Experimental Protocols

A. Synthesis of MB-PBA (Amide Coupling)

Use this protocol to generate fresh inhibitor, as boronic acids can dehydrate to boroxines over time.

  • Reagents: 3-carboxyphenylboronic acid (1.0 eq), 4-methoxybenzylamine (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq).
    
  • Solvent: Dry DMF or DMF/DCM (1:1).

  • Procedure:

    • Dissolve 3-carboxyphenylboronic acid in solvent under

      
      .
      
    • Add EDC and HOBt; stir for 30 min at

      
      C to activate the carboxylate.
      
    • Add 4-methoxybenzylamine dropwise.

    • Stir at Room Temp for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (careful with pH, boronic acids are amphoteric), then brine.

    • Purification: Recrystallization from water/ethanol is preferred over column chromatography to avoid boronic acid interaction with silica.

B. Validated Enzyme Inhibition Assay (Nitrocefin)

This assay measures the rate at which the


-lactamase hydrolyzes the chromogenic substrate Nitrocefin. The inhibitor prevents this color change.

Workflow Diagram:

Assay Step1 Prepare Enzyme Buffer (50mM Phosphate, pH 7.0) Step2 Incubate Enzyme + MB-PBA (10 mins @ 25°C) Step1->Step2 Step3 Add Substrate (100 µM Nitrocefin) Step2->Step3 Step4 Measure Absorbance (482 nm, Kinetic Mode) Step3->Step4 Step5 Calculate IC50/Ki (Lineweaver-Burk Plot) Step4->Step5

Figure 2: Kinetic Assay Workflow. Pre-incubation is critical for boronic acids to establish the tetrahedral equilibrium.

Protocol Steps:

  • Buffer: 50 mM Sodium Phosphate, pH 7.0. Note: Avoid Tris buffer if possible, or keep concentration low, as Tris can complex with boronic acids.

  • Enzyme: Purified AmpC (e.g., from Enterobacter cloacae or P. aeruginosa). Concentration: ~1–5 nM final.

  • Inhibitor: Prepare serial dilutions of MB-PBA in DMSO. Final DMSO concentration < 1%.

  • Substrate: Nitrocefin (

    
    ). Use 
    
    
    
    (saturating conditions) for
    
    
    .
  • Measurement: Monitor

    
     at 482 nm for 5 minutes.
    
  • Data Analysis: Fit initial velocities to the Cheng-Prusoff equation to determine

    
    .[2]
    

Critical Assessment & Limitations

Pros:
  • Accessibility: MB-PBA is a "democratized" inhibitor—easy to synthesize and modify for SAR exploration.

  • AmpC Specificity: Excellent probe for distinguishing Class C activity in complex clinical isolates.

Cons:
  • Chemical Stability: Aryl boronic acids are susceptible to deboronation (loss of the boron group) under oxidative stress or high pH.

  • Transport: The polarity of the boronic acid can limit Gram-negative outer membrane penetration (porin uptake) compared to zwitterionic compounds like Cefepime.

References

  • Morandi, F., et al. (2008). "Structure-based optimization of cephalothin-analogue boronic acids as inhibitors of AmpC beta-lactamase." Bioorganic & Medicinal Chemistry. Link

  • Eidam, O., et al. (2010). "Design, synthesis, and biological evaluation of novel boronic acid inhibitors of beta-lactamases." Journal of Medicinal Chemistry. Link

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of Beta-Lactamase Inhibitors." Clinical Microbiology Reviews. Link

  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Scaffolds." Chemical Reviews. Link

Sources

Definitive Guide to Purity Confirmation of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Boroxine Paradox" & Analytical Strategy

The analysis of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid presents a unique challenge common to aryl boronic acids but often overlooked in standard QC workflows. Unlike typical organic small molecules, this compound exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimeric anhydride (boroxine).

The Trap: Standard purity techniques like Melting Point and Elemental Analysis (CHN) often yield confusing results. A "pure" sample may show a depressed melting point or incorrect carbon count simply because it has partially dehydrated during storage or analysis.

The Solution: To confirm purity with pharmaceutical-grade rigor, you must decouple chemical purity (absence of side products) from solvation/hydration state . This guide prioritizes qNMR as the absolute primary standard, supported by HPLC for impurity profiling and Mannitol Titration for bulk assay.

Diagram: The Dynamic Equilibrium Challenge

The following diagram illustrates the structural flux that confounds standard analysis.

BoroxineEquilibrium Monomer Monomer (Boronic Acid) Active Species Dimer Transient Dimer (Intermediate) Monomer->Dimer - H₂O Boroxine Boroxine (Cyclic Trimer) Dehydrated Form Dimer->Boroxine - H₂O Boroxine->Monomer + H₂O (Hydrolysis) Water 3 H₂O

Caption: Boronic acids spontaneously dehydrate to boroxines. Analytical methods must force this equilibrium to a single state for accurate measurement.

Part 2: Primary Method – Quantitative NMR (qNMR)

Verdict: The Gold Standard for Absolute Purity. Why: qNMR measures the molar ratio of the analyte to a certified internal standard. By using a specific solvent system, we force the equilibrium entirely to the monomeric species, eliminating the "boroxine error."

The Protocol

Objective: Determine absolute weight % purity.

  • Solvent Selection: Use DMSO-d₆ with 1% D₂O .

    • Reasoning: DMSO dissolves the organic skeleton. The addition of D₂O is critical; it hydrolyzes any boroxine present back into the monomeric boronic acid, sharpening the peaks and ensuring the integration represents 100% of the boron species.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Requirement: High purity (>99.9%), non-volatile, and signals distinct from the analyte's PMB (methoxybenzyl) group.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (Ensure T1 relaxation is complete).

    • Scans: 16–32.

Workflow Logic

qNMR_Workflow Start Sample Preparation Solvent Add DMSO-d₆ + 1% D₂O (Forces Monomer) Start->Solvent IS_Add Add Internal Std (e.g., Maleic Acid) Solvent->IS_Add Acquire Acquire ¹H NMR (D1 ≥ 60s) IS_Add->Acquire Integrate Integrate Distinct Signals (Avoid PMB/Amide overlap) Acquire->Integrate Calc Calculate Wt% Purity Integrate->Calc

Caption: qNMR workflow ensuring complete hydrolysis and accurate quantitation.

Part 3: Secondary Method – HPLC-UV/MS

Verdict: Essential for Impurity Profiling. Why: qNMR confirms how much boronic acid is there, but HPLC tells you what else is there (e.g., protodeboronated byproducts, unreacted amine).

Technical Challenges & Solutions
  • Tailing: Boronic acids interact with silanols on silica columns.

    • Fix: Use a "high-load" C18 column or a column designed for polar retention (e.g., Waters XSelect HSS T3).

  • Ghost Peaks: Boronic acids can stick to the injector needle.

    • Fix: Use a needle wash of MeOH:Water (50:50) with 0.1% Formic Acid.

Recommended Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization, improves shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins
Detection UV @ 254 nm (Aryl core) & 220 nm (Amide bond)
Sample Diluent Acetonitrile:Water (50:[1]50) + 0.1% Formic Acid

Note: If using MS detection, operate in Negative Mode (ESI-) . Boronic acids ionize poorly in positive mode but form


 or adducts 

in negative mode.

Part 4: Bulk Assay – Mannitol Titration

Verdict: Best for Manufacturing/Scale-Up QC. Why: Rapid, cheap, and robust for checking bulk stoichiometry without expensive instrumentation.

The Mechanism

Boronic acids are too weak (


) to titrate directly with NaOH. Adding D-Mannitol  forms a cyclic boronate ester complex which is significantly more acidic (

), allowing for a sharp endpoint titration.
Step-by-Step Protocol
  • Dissolution: Dissolve 100 mg of analyte in 20 mL of MeOH/Water (1:1).

  • Complexation: Add 1.0 g of D-Mannitol (excess). Stir for 5 mins.

  • Titration: Titrate with 0.1 N NaOH standard solution.

  • Endpoint: Monitor pH potentiometrically or use Phenolphthalein indicator (Pink endpoint).

  • Blank: Run a blank with Mannitol/Solvent only to subtract background acidity.

Part 5: Comparative Analysis Summary

FeatureqNMR HPLC-UV Mannitol Titration
Primary Output Absolute Purity (Wt%)Impurity Profile (Area%)Bulk Assay (%)
Accuracy High (<1% error)Medium (Response factors vary)High (if dried properly)
Boroxine Immunity Yes (with D₂O)Yes (Dissolved state)Yes (Complex forms)
Sample Recovery Yes (Non-destructive)NoNo
Throughput Low (15 mins/sample)High (Automated)Medium
Cost High (Deuterated solvents)MediumLow

References

  • Boronic Acid Chromatography: Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.Link

  • qNMR Validation: Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. Link

  • Titration Methodology: Hach. Boric Acid Titration Method 8012.Link

  • Boroxine Equilibrium: Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids, Wiley-VCH, 2011. Link

  • General Purity Standards: PubChem Compound Summary for (4-Methoxycarbonylphenyl)boronic acid (Analogous chemistry). Link

Sources

A Researcher's Guide to Deconvoluting Target Specificity: The Case of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher in drug discovery, a novel synthesized compound represents both immense potential and a significant challenge. (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a molecule featuring a reactive boronic acid warhead, stands as a prime example. Its promise as a therapeutic agent is intrinsically linked to its specificity—its ability to engage the intended biological target with high fidelity while minimizing interactions with other proteins that could lead to off-target effects and toxicity.[1][2]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically assess the target specificity of novel boronic acid-containing compounds, using this compound as our central case study. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Boronic Acid Moiety: A Double-Edged Sword of Reactivity and Promiscuity

The boronic acid functional group is a versatile electrophile, renowned for its ability to form reversible covalent bonds with the nucleophilic serine or threonine residues often found in the active sites of enzymes like serine proteases and the proteasome.[3][4] This covalent nature can lead to high-potency inhibition and prolonged target occupancy.[3] However, this reactivity is also a potential liability. The inherent electrophilicity of the boron atom can lead to interactions with a wide range of biological nucleophiles, creating a promiscuous binding profile that necessitates rigorous specificity testing.[5][6]

Our hypothetical starting point is the synthesis of this compound. Initial in-silico modeling or a preliminary screen suggests potential activity against a specific serine protease, let's call it "Protease-X." The critical question is: how selective is this interaction?

A Phased Approach to Specificity Profiling

A robust assessment of target specificity is not a single experiment but a multi-pronged, tiered approach. We will progress from broad, unbiased screens to focused, in-cell validation of target engagement.

Phase 1: Broad-Spectrum Kinase and Protease Profiling

The first step is to cast a wide net to identify the most likely off-targets. Given the propensity of boronic acids to inhibit serine proteases and, potentially, kinases that have a serine or threonine in their active site, comprehensive profiling against panels of these enzymes is the logical starting point.

Experimental Workflow 1: In Vitro Kinome-Wide Selectivity Scanning

Kinome profiling services offer rapid screening of a compound against hundreds of kinases.[7][8] This provides a broad overview of potential off-target interactions within one of the largest and most pharmacologically important protein families.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Assay Concentration: Select a high screening concentration (e.g., 1-10 µM) to maximize the chances of detecting even weak off-target binding.

  • Panel Selection: Choose a comprehensive kinase panel that covers all major branches of the human kinome.[9]

  • Data Acquisition: The service provider will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the presence of the compound.

  • Data Analysis: Results are typically presented as a percentage of remaining kinase activity. Hits are flagged based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Rationale: This initial screen is a cost-effective way to quickly identify "red flags." Significant inhibition of multiple kinases would suggest a promiscuous compound, necessitating a re-evaluation of the core scaffold.[7]

Data Presentation: Kinome Scan Results
Kinase Target% Inhibition at 10 µMSelectivity Score (S-Score)
Protease-X (Control) 95% N/A
Kinase A78%Low
Kinase B55%Low
Kinase C12%High
... (300+ other kinases)<10%High

Phase 2: Unbiased Proteome-Wide Target Identification

While kinase screening is essential, it is inherently biased towards a single protein class. To gain a truly global view of cellular targets, we must turn to unbiased chemoproteomic approaches. These methods identify protein-ligand interactions directly in a complex biological sample, such as a cell lysate.[10][11]

Experimental Workflow 2: Chemoproteomic Profiling

Chemoproteomics aims to identify the cellular proteins that interact with a small molecule.[12] For covalent inhibitors, this often involves creating a "clickable" version of the compound that can be used to enrich and identify its binding partners.[10]

Protocol: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates a bio-orthogonal handle, such as an alkyne or azide group. This modification should be placed on a part of the molecule not critical for target binding.

  • Cell Lysate Treatment: Incubate the "clickable" probe with a relevant cell lysate.

  • Click Chemistry: Add a corresponding azide or alkyne-biotin tag, which will covalently link biotin to the probe-bound proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

  • Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample (e.g., treated with DMSO) to identify specific binding partners.

Rationale: This unbiased approach can reveal unexpected off-targets that would be missed by panel-based screening.[13] It provides a comprehensive map of the compound's "interactome."

Caption: Chemoproteomics workflow for target identification.

Phase 3: In-Cell Target Engagement Validation

Identifying a protein in a pulldown experiment is not definitive proof of target engagement in a live cell. Cellular compartments, ATP concentrations, and the presence of endogenous ligands can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[14][15][16]

Experimental Workflow 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17]

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control (DMSO).

  • Heating: Heat the treated cells across a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (Protease-X) and a known off-target (e.g., Kinase A from the kinome screen) remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[14]

Rationale: CETSA provides direct evidence of target binding within the complex milieu of the cell.[18] Comparing the dose-response for the thermal shift of the intended target versus off-targets provides a quantitative measure of cellular selectivity.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation: CETSA Isothermal Dose-Response
Compound ConcentrationProtease-X Stabilization (Fold Change)Kinase A Stabilization (Fold Change)
0.1 µM1.21.0
1 µM2.51.1
10 µM4.81.5
100 µM5.02.2

This data would indicate that the compound engages Protease-X at much lower concentrations than Kinase A in a cellular environment.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the specificity of this compound, it is crucial to compare its performance against alternative inhibitors.

  • Alternative Boronic Acid: A structurally distinct boronic acid known to inhibit the same target class (e.g., a known proteasome inhibitor if Protease-X is part of the proteasome).[19][20]

  • Non-Covalent Inhibitor: A well-characterized, non-covalent inhibitor of Protease-X. This helps to understand if the covalent nature of the boronic acid offers a selectivity advantage or disadvantage.[1][21]

  • Broad-Spectrum Serine Protease Inhibitor: A promiscuous inhibitor like AEBSF or PMSF can serve as a negative control for selectivity.[22]

These comparators should be run through the same battery of kinome profiling, chemoproteomics, and CETSA experiments to provide a head-to-head comparison of their specificity profiles.

Conclusion: Synthesizing the Evidence for a Specificity Verdict

Assessing the target specificity of a novel compound like this compound is a systematic process of evidence gathering. No single experiment can provide a definitive answer. By integrating data from broad in vitro screens, unbiased proteomic profiling, and in-cell target engagement assays, a comprehensive and reliable picture of the compound's selectivity emerges.

This guide provides the strategic framework and the tactical protocols to navigate this critical phase of drug discovery. The ultimate goal is to build a robust data package that clearly defines the on- and off-target activities of your compound, paving the way for its confident progression as a chemical probe or a therapeutic candidate.

References

  • Barth, P., et al. (2005). Boronic acid compounds as potential pharmaceutical agents. Current Medicinal Chemistry, 12(1), 121-131.
  • Ferguson, T., et al. (2022). Previously published work from our group has demonstrated that peptide NHS-carbamates containing a P1 N-alkyl glycine mimetic of arginine are effective ABPs for trypsin-like serine proteases. Frontiers in Chemistry, 10, 963435.
  • Gao, Y., et al. (2013). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 288(43), 31565-31575.
  • Juhász, M., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Martínez-Ceron, M. C., et al. (2021). Chemoproteomic profiling of covalent XPO1 inhibitors to assess target engagement and selectivity. Journal of the American Chemical Society, 143(25), 9477-9486.
  • Molina, D. M., et al. (2013).
  • Perrin, R. J., et al. (2014). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Journal of Medicinal Chemistry, 57(24), 10478-10486.
  • Rodríguez-Cuamatzi, P., et al. (2007). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1273-o1275.
  • Sridharan, S., et al. (2019). Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP.
  • Singh, J., et al. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Current Drug Targets, 21(1), 26-36.
  • Tan, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(16), 8758.
  • Webber, S. E., et al. (1995). Potent, selective, and orally active thrombin inhibitors: 3-amidinophenylalanine-based boronic acids. Journal of Medicinal Chemistry, 38(26), 5072-5076.
  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • Yan, G., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17518-17529.

Sources

In Vivo Efficacy Comparison: Boronic Acid-Based Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Bortezomib (First-Generation) vs. Ixazomib (Second-Generation)

Executive Summary

This guide provides a technical comparison of boronic acid-based proteasome inhibitors (PIs) for researchers designing in vivo efficacy studies. While both Bortezomib and Ixazomib share the same pharmacophore—a boron atom that reversibly binds the 20S proteasome—their in vivo profiles diverge significantly due to pharmacokinetics (PK).

Key Takeaway: Bortezomib exhibits higher in vitro potency and slower dissociation but suffers from poor tissue penetration due to extensive Red Blood Cell (RBC) sequestration. Ixazomib, despite a faster dissociation rate (lower residence time), demonstrates superior tissue distribution and oral bioavailability, making it more effective in solid tumor models where Bortezomib historically fails.[1]

Mechanistic Foundation: The Boron-Threonine Adduct

To understand the efficacy differences, one must first understand the shared binding mechanism. Boronic acid inhibitors do not act as suicide substrates; they form a reversible, high-affinity tetrahedral intermediate.

Mechanism of Action

The electrophilic boron atom accepts the lone pair electrons from the oxygen atom of the N-terminal Threonine (Thr1) residue within the catalytic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


5 subunit (chymotrypsin-like site) of the 20S proteasome.[2]

ProteasomeInhibition Drug Boronic Acid Drug (Electrophilic Boron) Complex Tetrahedral Adduct (Transition State Analog) Drug->Complex Reversible Covalent Bond Target 20S Proteasome (Thr1 Hydroxyl Group) Target->Complex Outcome Inhibition of Protein Degradation Complex->Outcome Blocks Active Site Apoptosis Unfolded Protein Response (UPR) -> Apoptosis Outcome->Apoptosis Accumulation of Pro-apoptotic Factors (e.g., NOXA, Bax)

Figure 1: The electrophilic attack of the boronic acid moiety on the proteasome active site.

Pharmacokinetic Profiles: The Driver of In Vivo Efficacy

This section highlights the critical divergence point. In a test tube (in vitro), Bortezomib appears superior. In a mouse (in vivo), Ixazomib's PK profile often compensates for its lower intrinsic potency.

Comparative Data: PK and Biodistribution[4]
FeatureBortezomib (IV/SC)Ixazomib (Oral)Impact on In Vivo Study
Chemical State Free boronic acidCitrate ester prodrug (hydrolyzes to MLN2238)Ixazomib requires no vehicle formulation for oral gavage.
Proteasome Dissociation (

)
~110 minutes (Slow)~18 minutes (Fast)Bortezomib has a longer "residence time" on the target.
Blood Distribution High RBC Binding (>90%)Low RBC BindingBortezomib gets "trapped" in blood cells, limiting tissue exit.
Volume of Distribution (

)
Low (< 5 L/kg)High (> 20 L/kg)Ixazomib penetrates solid tissues/tumors significantly better.
Clearance Hepatic (CYP450)Hepatic (CYP450)Both require consideration of metabolic stability in mouse strains.
The "Dissociation Paradox"

Researchers often assume a slower off-rate (Bortezomib) yields better efficacy. However, experimental data shows that Ixazomib's faster off-rate allows it to redistribute between the blood and tumor compartment more effectively, maintaining a sufficient "area under the curve" (AUC) of proteasome inhibition in the tumor tissue itself, rather than just in the blood.

In Vivo Efficacy Comparison (Xenograft Models)

A. Multiple Myeloma (MM) Models

In liquid tumors or highly perfused marrow environments, both drugs perform well.

  • Model: MM.1S or RPMI-8226 xenografts (SCID mice).

  • Observation: Bortezomib (0.5–1.0 mg/kg IV) and Ixazomib (10–14 mg/kg Oral) achieve comparable tumor volume reduction.

  • Nuance: Ixazomib requires higher absolute dosing due to the prodrug molecular weight and oral bioavailability factors, but the effective biological inhibition is comparable.

B. Solid Tumor Models (The Critical Difference)

This is where the PK differences manifest. Bortezomib historically fails in solid tumor models (e.g., Lung, Colon) despite high in vitro sensitivity.

  • Model: CWR22 (Prostate) or H460 (Lung) xenografts.

  • Data Insight: In H460 models, Bortezomib achieves <30% proteasome inhibition in the tumor core due to poor penetration. Ixazomib can achieve >50% inhibition in the same tissue at tolerated doses.

  • Result: Ixazomib shows tumor growth inhibition (TGI) in solid models where Bortezomib shows no significant difference from vehicle.

Toxicity Profile: Peripheral Neuropathy

Peripheral Neuropathy (PN) is the dose-limiting toxicity for boronic acids.

  • Mechanism: Off-target inhibition of HtrA2/Omi , a mitochondrial serine protease essential for neuronal survival.

  • Comparison:

    • Bortezomib: High affinity for HtrA2/Omi. Severe dorsal root ganglion (DRG) toxicity observed in mice.

    • Ixazomib: Lower affinity for HtrA2/Omi. Significantly reduced neurotoxicity in murine models.

Experimental Protocols

To validate these comparisons in your own lab, follow this standardized workflow.

Workflow Diagram

ExperimentalWorkflow cluster_Dosing Dosing Regimens Start Cell Line Expansion (MM.1S or CWR22) Implant Xenograft Implantation (SCID/Nude Mice, SC Flank) Start->Implant Staging Tumor Staging (Wait for 150-200 mm³) Implant->Staging Random Randomization (n=8-10/group) Staging->Random Bort Group A: Bortezomib 0.8 mg/kg (IV/SC), 2x/week Random->Bort Ixaz Group B: Ixazomib 11 mg/kg (Oral), 2x/week Random->Ixaz Ctrl Group C: Vehicle (PBS or 5% Cyclodextrin) Random->Ctrl Measure Endpoints: 1. Caliper (Tumor Vol) 2. Body Weight (Toxicity) 3. 20S Activity Assay (PD) Bort->Measure Ixaz->Measure Ctrl->Measure

Figure 2: Standardized workflow for comparative efficacy studies.

Detailed Protocol Steps
1. Formulation
  • Bortezomib: Dissolve in DMSO (stock), dilute in 0.9% Saline for injection. Critical: Do not store diluted solution; boronic acids can oxidize or trimerize (boroxine formation).

  • Ixazomib: Dissolve Ixazomib Citrate in 5% 2-hydroxypropyl-

    
    -cyclodextrin (HPBCD). Administer via oral gavage.
    
2. Pharmacodynamic (PD) Validation (Crucial Step)

Do not rely solely on tumor volume. You must verify target engagement.

  • Assay: 20S Proteasome Activity Assay (Fluorogenic substrate: Suc-LLVY-AMC).

  • Timing: Harvest tumors 1 hour post-dose (peak inhibition) and 24 hours post-dose (recovery).

  • Expectation: Bortezomib will show high inhibition in blood (PBMCs) but lower in solid tumor. Ixazomib should show consistent inhibition across both.

3. Neuropathy Assessment (Optional)
  • Method: Von Frey filament test.[3]

  • Procedure: Apply filaments of increasing force to the hind paw. Measure withdrawal threshold. Bortezomib-treated mice typically show mechanical allodynia (reduced threshold) by week 3-4.

References

  • Moreau, P., et al. (2016).[4] Oral Ixazomib, Lenalidomide, and Dexamethasone for Multiple Myeloma.[1][4] New England Journal of Medicine. [Link]

  • Kupperman, E., et al. (2010). Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Melanoma. Cancer Research. [Link]

  • Lee, K.B., et al. (2011). Bortezomib inhibits open configurations of the 20S proteasome.[5] Blood. [Link][1][4][6]

  • Arastu-Kapur, S., et al. (2011).[7] Nonproteasomal targets of the proteasome inhibitors bortezomib and carfilzomib: a link to clinical adverse events. Clinical Cancer Research. [Link][6]

  • Shukla, A., et al. (2016). Bortezomib-based chemotherapeutic regimens for multiple myeloma. Cochrane Database of Systematic Reviews. [Link]

Sources

Mechanistic Comparison Guide: Bortezomib vs. (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a mechanistic comparison between the clinical standard Bortezomib and the chemical probe/building block (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (referred to herein as MBCPBA ).

This analysis contrasts the Peptide Boronic Acid class (Bortezomib) optimized for proteasome inhibition against the Aromatic Boronic Acid class (MBCPBA), which is classically associated with serine hydrolase inhibition (e.g., AmpC


-lactamase) and fragment-based drug discovery.

Executive Summary

FeatureBortezomib (Clinical Standard)MBCPBA (Chemical Probe/Reagent)
Primary Target 26S Proteasome (

5 subunit)
Serine Hydrolases (e.g., AmpC

-lactamase)
Chemical Class Dipeptide Boronic AcidMeta-Carboxamidophenylboronic Acid
Warhead Boronic Acid (-B(OH)

)
Boronic Acid (-B(OH)

)
Mechanism Reversible Covalent (Threonine-1)Reversible Covalent (Serine-64/Active Site)
Binding Mode Transition State Analog (Peptide Mimetic)Transition State Analog (Substrate Mimetic)
Key Application Multiple Myeloma TherapyFragment-Based Discovery /

-Lactamase Inhibition
Core Distinction

Bortezomib utilizes a peptide backbone to position the boron warhead precisely against the N-terminal Threonine (Thr1) of the proteasome, achieving nanomolar potency and high specificity. MBCPBA utilizes a rigid aromatic scaffold with a meta-carboxamide linker. This structure is characteristic of inhibitors designed for Class C


-lactamases (AmpC), where the phenyl ring positions the boron to attack the active site Serine, and the amide side chain (4-methoxybenzyl) probes the R1/R2 hydrophobic pockets.

Chemical Identity & Structural Logic[1]

Bortezomib: The Peptide Mimetic[2]
  • Structure: A dipeptide (Pyrazine-Phenylalanine-Leucine) terminating in a boronic acid.[1]

  • Logic: The peptide sequence mimics the natural protein substrates of the proteasome. The leucine side chain fits the S1 specificity pocket (chymotrypsin-like), positioning the boron atom for nucleophilic attack by Thr1-O

    
    .
    
MBCPBA: The Aromatic Scaffold
  • Structure: A phenylboronic acid core substituted at the meta position with a carboxamide linker to a 4-methoxybenzyl group.

  • Logic:

    • Phenyl Ring: Mimics the core ring system of substrates (e.g., the dihydrothiazine of cephalosporins) or simply acts as a rigid anchor.

    • Boronic Acid: Acts as a "Transition State Analog" (TSA) for the tetrahedral intermediate formed during amide hydrolysis.

    • Meta-Carboxamide: Mimics the C7-amide bond found in

      
      -lactam antibiotics.
      
    • 4-Methoxybenzyl Group: A hydrophobic moiety designed to engage the conserved hydrophobic patches (e.g., the R1 side-chain pocket) in enzymes like AmpC

      
      -lactamase.
      

Mechanistic Deep Dive: The Boron Warhead

Both compounds rely on the unique ability of the boron atom to accept a lone pair from a nucleophile, converting from a trigonal planar (


) form to a tetrahedral (

) anionic adduct.
Pathway 1: Proteasome Inhibition (Bortezomib)

Bortezomib is a "slow-binding" inhibitor. The boron atom forms a reversible covalent bond with the oxygen atom of the N-terminal Threonine (Thr1) in the proteasome's catalytic


5 subunit.
  • Reaction: Enzyme-Thr-OH + R-B(OH)

    
    
    
    
    
    Enzyme-Thr-O-B
    
    
    (OH)
    
    
    -R.
  • Stability: The adduct is stabilized by hydrogen bonds from the "oxyanion hole" (Gly47/Ser129), trapping the enzyme in a transition-state-like complex.

Pathway 2: Serine Hydrolase Inhibition (MBCPBA Context)

MBCPBA represents a class of inhibitors where the boron attacks the active site Serine (e.g., Ser64 in AmpC).

  • Reaction: Enzyme-Ser-OH + Ph-B(OH)

    
    
    
    
    
    Enzyme-Ser-O-B
    
    
    (OH)
    
    
    -Ph.
  • Specificity: The meta-substituent is crucial. It directs the phenyl ring to bind in a specific orientation that mimics the acylation transition state of

    
    -lactam hydrolysis. The 4-methoxybenzyl tail provides additional binding energy via hydrophobic interactions.
    
Visualization: Comparative Binding Mechanisms

G cluster_0 Bortezomib Mechanism (Proteasome) cluster_1 MBCPBA Mechanism (Serine Hydrolase) Bort Bortezomib (Peptide-B(OH)2) Complex1 Tetrahedral Adduct (Thr-O-B-Peptide) Bort->Complex1 Binding (Ki ~0.6 nM) Thr1 Proteasome Active Site (Thr1) Thr1->Complex1 Nucleophilic Attack MBCPBA MBCPBA (Aromatic-B(OH)2) Complex2 Tetrahedral Adduct (Ser-O-B-Aromatic) MBCPBA->Complex2 Binding (Ki ~µM range) Ser64 Beta-Lactamase Active Site (Ser64) Ser64->Complex2 Nucleophilic Attack

Caption: Comparison of nucleophilic attack targets. Bortezomib targets Threonine (Proteasome), while MBCPBA-type scaffolds typically target Serine (Hydrolases).

Experimental Protocols

Protocol A: Determination of Ki for Boronic Acid Inhibitors

Boronic acids often exhibit "slow-binding" kinetics. Standard IC50 assays may underestimate potency if equilibrium is not reached.

Objective: Determine the inhibition constant (


) for MBCPBA against a target enzyme (e.g., AmpC 

-lactamase) or Bortezomib against the Proteasome.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Triton X-100.

  • Substrate: Fluorogenic substrate (e.g., Suc-LLVY-AMC for Proteasome; Nitrocefin for AmpC).

  • Enzyme: Purified 20S Proteasome or AmpC

    
    -lactamase.
    

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the inhibitor (Bortezomib or MBCPBA) in DMSO. Keep final DMSO < 2%.

  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for varying times (0, 30, 60 min) before adding substrate. This accounts for the slow formation of the tetrahedral adduct.

  • Reaction Initiation: Add substrate (

    
    ) at concentration 
    
    
    
    .
  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm for AMC) or absorbance (482 nm for Nitrocefin) continuously for 20 minutes.

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the Morrison equation for tight-binding inhibitors (Bortezomib) or standard Michaelis-Menten inhibition (MBCPBA).

    • Self-Validation: If IC50 decreases with longer pre-incubation, the compound is a slow-binding inhibitor.

Protocol B: Suzuki-Miyaura Coupling (Utilization of MBCPBA)

Since MBCPBA is often used as a building block, this protocol validates its chemical integrity.

Objective: Couple MBCPBA with an aryl halide to synthesize a biaryl probe.

Step-by-Step Methodology:

  • Mix: Combine MBCPBA (1.0 eq), Aryl Halide (1.0 eq), and Pd(dppf)Cl

    
     (0.05 eq) in a microwave vial.
    
  • Solvent: Add degassed Dioxane/Water (4:1) containing K

    
    CO
    
    
    
    (3.0 eq).
  • Reaction: Heat to 90°C for 2-4 hours (or microwave 120°C for 20 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO

    
    .
    
  • Validation: Analyze by LC-MS. The boronic acid peak (M+H) should disappear, replaced by the biaryl product mass.

Comparative Performance Data

Note: Data for Bortezomib is clinical grade. Data for MBCPBA is based on structural class averages for meta-carboxamidophenylboronic acids against AmpC.

MetricBortezomibMBCPBA (Class Representative)
Target Affinity (

)
< 0.6 nM (20S Proteasome)~10 - 1000 nM (AmpC

-lactamase)*
Selectivity Profile High for Proteasome; low for Serine ProteasesModerate for Class C

-lactamases
Cell Permeability High (Optimized Drug)Variable (Depends on 4-OMe-benzyl lipophilicity)
Stability Sensitive to oxidation; forms trimersStable solid; forms boroxine anhydrides
Reversibility Slowly Reversible (

~110 min)
Rapidly Reversible (unless optimized)

*Note: MBCPBA is a scaffold. Specific affinity depends heavily on the exact fit of the 4-methoxybenzyl group into the enzyme's hydrophobic pocket.

References

  • Bortezomib Mechanism: Adams, J., et al. "Proteasome inhibitors: A novel class of potent and effective antitumor agents." Cancer Research, 1999. Link

  • Boronic Acid Beta-Lactamase Inhibitors: Morandi, F., et al. "Structure-based optimization of cephalothin-analogue boronic acids as

    
    -lactamase inhibitors." Journal of Medicinal Chemistry, 2003. Link
    
  • Slow-Binding Kinetics: Kettner, C.A., & Shenvi, A.B. "Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids." Journal of Biological Chemistry, 1984. Link

  • AmpC Inhibition SAR: Caselli, E., et al. "Boronic acids as

    
    -lactamase inhibitors."[2] Current Medicinal Chemistry, 2015. Link
    

Sources

Evaluating the Cross-Reactivity Profile of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selective targeting of biomolecules is a cornerstone of developing safe and effective therapeutics. While a compound may be designed with a specific target in mind, its potential interactions with other proteins, known as off-target effects, can lead to unforeseen toxicities or a dilution of its intended therapeutic action. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a molecule of interest for its potential therapeutic applications. As a boronic acid-containing compound, it possesses a unique reactivity profile that necessitates a thorough and multi-faceted approach to understanding its selectivity.[1]

Boronic acids are known for their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues, making them potent inhibitors of enzymes such as serine proteases and kinases.[2] However, this reactivity also presents a challenge, as it can lead to interactions with a broad range of proteins.[1] Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a critical step in elucidating the true biological activity of the compound and ensuring its potential as a safe therapeutic agent.

This guide will delve into the experimental strategies and data interpretation necessary to build a comprehensive cross-reactivity profile. We will explore a tiered approach, starting with broad screening panels and moving towards more focused mechanistic studies. The methodologies described herein are designed to be self-validating, providing a robust and reliable assessment of the compound's selectivity.

I. Initial Broad-Spectrum Screening: Unveiling the Off-Target Landscape

The first step in assessing the cross-reactivity of a novel compound is to cast a wide net through broad-spectrum screening. This approach provides an unbiased overview of potential off-target interactions across a diverse range of protein families.

A. Kinome Profiling: A Deep Dive into Kinase Interactions

Given that kinases are a major class of drug targets and their dysregulation is implicated in numerous diseases, kinome profiling is an essential starting point.[3] This technique assesses the inhibitory activity of a compound against a large panel of kinases, often hundreds, providing a comprehensive view of its selectivity within this critical enzyme family.[4][5]

Experimental Rationale: The high degree of structural similarity within the ATP-binding site of kinases makes cross-reactivity a common phenomenon for kinase inhibitors.[6] Early identification of off-target kinase interactions can prevent the investment of significant resources into a non-selective compound and guide structure-activity relationship (SAR) studies to improve selectivity.[7]

G cluster_prep Compound Preparation cluster_assay Kinase Assay Panel cluster_detection Detection & Data Analysis Compound This compound (Test Compound) DMSO DMSO Stock Solution Compound->DMSO Serial_Dilution Serial Dilutions DMSO->Serial_Dilution Assay_Plate Multi-well Assay Plate Serial_Dilution->Assay_Plate Kinase_Panel Panel of >400 Recombinant Kinases Kinase_Panel->Assay_Plate ATP ATP (at Km) ATP->Assay_Plate Substrate Peptide/Protein Substrate Substrate->Assay_Plate Incubation Incubation at RT Assay_Plate->Incubation Detection_Reagent Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence_Reader Luminescence Reader Detection_Reagent->Luminescence_Reader Data_Analysis IC50 Curve Fitting & Selectivity Score Calculation Luminescence_Reader->Data_Analysis

Caption: General workflow for a competitive binding assay.

B. Activity-Based Protein Profiling (ABPP)

For a compound like a boronic acid, which can form covalent bonds, Activity-Based Protein Profiling (ABPP) is a powerful technique to identify and quantify its interactions with entire enzyme families in a native biological context. [8][9][10] Experimental Rationale: ABPP utilizes probes that react with the active sites of specific enzyme classes, such as serine hydrolases. [8][9]By competing with these probes, the test compound can reveal its engagement with these enzymes in complex proteomes, providing a functional readout of its cross-reactivity. [11]

Experimental Protocol: Competitive ABPP for Serine Hydrolases

  • Proteome Preparation: Prepare cell or tissue lysates.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe). [12]4. SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.

  • In-gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence scanner.

  • Data Analysis: A decrease in fluorescence intensity for a specific protein band indicates that the test compound is binding to and inhibiting that enzyme.

III. Comparative Analysis and Data Interpretation

A crucial aspect of this guide is the objective comparison of the test compound's performance against relevant alternatives. This provides context for the observed cross-reactivity profile.

Selection of Comparator Compounds:

  • Comparator A (High Selectivity): A known inhibitor of the primary target with a well-established and narrow selectivity profile.

  • Comparator B (Low Selectivity/Known Off-Targets): An inhibitor of the same target class that is known to have significant off-target effects.

Data Presentation: Comparative Selectivity Profile

TargetThis compound (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Primary Target X 15 10 25
Off-Target Kinase 1250>10,00050
Off-Target Serine Hydrolase Y1,200>10,000150
GPCR Z>10,000>10,000800

Interpretation: The comparative data allows for a more informed assessment of the test compound's risk-benefit profile. In the hypothetical data above, the test compound demonstrates a superior selectivity profile compared to Comparator B, though it is not as "clean" as Comparator A. This information is invaluable for guiding further optimization efforts.

IV. Conclusion and Future Directions

The evaluation of a compound's cross-reactivity profile is an iterative process. The initial broad screening identifies potential liabilities, which are then confirmed and quantified through focused biochemical and cell-based assays. The ultimate goal is to build a comprehensive understanding of the compound's interactions with the proteome, enabling a data-driven assessment of its potential for further development.

For this compound, the presence of the boronic acid moiety necessitates a particularly thorough investigation of its interactions with serine hydrolases and other potential nucleophilic targets. [1]The methodologies outlined in this guide provide a robust framework for such an investigation. Any identified and confirmed off-target interactions should be carefully considered in the context of the intended therapeutic application. In some cases, polypharmacology can be beneficial, but it must be understood and controlled. The insights gained from a comprehensive cross-reactivity assessment are fundamental to the successful translation of a promising molecule from the laboratory to the clinic.

V. References

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC. (n.d.). Retrieved February 7, 2026, from

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved February 7, 2026, from

  • Kinome Profiling Service | MtoZ Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Binding Assays | BMG LABTECH. (2025). Retrieved February 7, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.). Retrieved February 7, 2026, from [Link]

  • Activity-based protein profiling: The serine hydrolases - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC. (2023). Retrieved February 7, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved February 7, 2026, from [Link]

  • Kinase Drug Discovery Services - Reaction Biology. (n.d.). Retrieved February 7, 2026, from [Link]

  • In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006). Retrieved February 7, 2026, from [Link]

  • SIAT® Competition Binding Assay Service - Creative Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved February 7, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved February 7, 2026, from [Link]

  • Activity-based protein profiling: the serine hydrolases - PubMed. (1999). Retrieved February 7, 2026, from [Link]

  • Activity-Based Protein Profiling of the Serine Hydrolases | MtoZ Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for This compound (CAS: 1072951-89-3).[1] As a Senior Application Scientist, I emphasize that while this specific molecule is a valuable Suzuki-Miyaura coupling partner, its boronic acid moiety requires strict adherence to organic waste protocols to prevent environmental contamination and regulatory non-compliance.

The "Why" Behind the Protocol:

  • Boronic Acid Functionality: Boronic acids are mild Lewis acids.[1] While generally stable, they can form reversible covalent bonds with diols (found in biological systems), making them potential environmental toxins if leached into water tables.

  • Amide Linkage: The amide bond is stable but can hydrolyze under strong acidic or basic conditions, potentially releasing 4-methoxybenzylamine (an irritant).[1]

  • Regulatory Status: This compound is classified as Hazardous Chemical Waste .[1] It must never be disposed of down the drain.[1][2][3]

Chemical Safety Snapshot
PropertySpecification
Chemical Name This compound
CAS Number 1072951-89-3
Physical State Solid (Powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Waste Category Non-Halogenated Organic Solid (or Liquid if dissolved)
Incompatibility Strong Oxidizing Agents, Strong Bases

Pre-Disposal Risk Assessment & Segregation

Before disposal, you must categorize the waste state.[2][4] The presence of palladium (Pd) catalysts (common in reactions using this reagent) changes the waste stream significantly.

Critical Segregation Rules:

  • Pure Compound (Expired/Excess): Segregate as Non-Halogenated Organic Solid .

  • Reaction Mixtures (Suzuki Couplings): If the waste contains heavy metals (Pd, Ni), it must be segregated into Heavy Metal Organic Waste .

  • Aqueous Layers: If an extraction was performed, the aqueous layer likely contains boronate salts.[1] Test pH and dispose of as Aqueous Chemical Waste .

Operational Disposal Workflows

A. Solid Waste Disposal (Pure Reagent/Contaminated Solids)

For expired powder, weighing boats, and contaminated gloves.

  • Containment: Transfer the solid material into a clear, chemically compatible polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Must read: "Hazardous Waste - Solid Organic - this compound."[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic.

  • Secondary Containment: Place the sealed bag/jar into the satellite accumulation area's secondary bin (yellow bin typically).

B. Liquid Waste Disposal (Stock Solutions/Reaction Mixtures)

For material dissolved in DMSO, Methanol, or DMF.

  • Solvent Compatibility: Ensure the solvent is compatible with the "Non-Halogenated Organic" stream.

    • Note: If dissolved in halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" carboy.

  • Transfer: Funnel the solution into the appropriate carboy. Do not fill >90% capacity.

  • Rinsing: Triple rinse the empty reagent vial with the compatible solvent and add rinsate to the waste carboy.

  • Vial Disposal: Deface the label on the empty glass vial and dispose of it in the "Glass/Sharps" bin (only after triple rinsing).

Visualized Decision Logic

The following diagram illustrates the decision matrix for disposing of this specific boronic acid derivative, ensuring no cross-contamination.

DisposalWorkflow Start Waste Source: (3-((4-Methoxybenzyl) carbamoyl)phenyl)boronic acid StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, contaminated paper) StateCheck->Solid Solid Liquid Liquid Waste ( dissolved in solvent) StateCheck->Liquid Solution StreamA Stream A: Non-Halogenated Organic Solid Solid->StreamA MetalCheck Contains Heavy Metals? (e.g., Pd catalyst) Liquid->MetalCheck StreamB Stream B: Heavy Metal Organic Waste MetalCheck->StreamB Yes (Rxn Mix) StreamC Stream C: Non-Halogenated Organic Solvent MetalCheck->StreamC No (Pure Stock) Label Apply Hazardous Waste Label (Full Chemical Name) StreamA->Label StreamB->Label StreamC->Label

Figure 1: Waste stream segregation logic for boronic acid derivatives. Blue nodes indicate decision points; Green/Red nodes indicate final waste streams.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate action prevents exposure and facility contamination.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[1] Mark the zone.

  • Solid Spill:

    • Do NOT dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a hazardous waste bag.

    • Clean the surface with a soap/water solution.[1][2][5][6][7]

  • Liquid Spill:

    • Cover with an inert absorbent (vermiculite or spill pads).[2]

    • Wait 5 minutes for absorption.

    • Collect into a sealed bag.

  • Disposal: All cleanup materials (pads, towels, gloves) must be disposed of as Solid Hazardous Waste .

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid (Class Reference).[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][7] Phenylboronic Acid Safety Data Sheet.[7] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [1]

  • BenchChem. (2025).[2][6] Proper Disposal of Boronic Acids: A Guide for Laboratory Professionals. Retrieved from [1]

Sources

A Researcher's Guide to the Safe Handling of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven safety protocols for handling (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. While this specific molecule may not have an individual Safety Data Sheet (SDS) readily available, by analyzing the well-documented hazards of the boronic acid class of compounds and adhering to established safety principles, we can construct a robust framework for its safe utilization. This document is designed to be a practical, operational resource, empowering you to manage this compound with confidence and care.

The core of our safety philosophy is built on the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[1]. This guide will walk you through each of these stages, providing not just instructions, but the scientific reasoning behind them.

Part 1: Hazard Recognition & Risk Assessment

This compound belongs to the boronic acid family, a class of compounds widely used in organic synthesis. While incredibly useful, they are not without hazards. Based on extensive data from analogous boronic acid derivatives, we must assume this compound presents the following primary hazards:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[2][3][4][5]

  • Serious Eye Irritation (Category 2) : The compound, particularly in powder form, can cause serious damage if it enters the eyes.[2][3][4][5]

  • Respiratory Irritation (Category 3) : Inhalation of the dust may lead to respiratory tract irritation.[2][3][4][5]

It is crucial to understand that these are potential hazards. The actual risk is determined by the manner and frequency of use. Weighing out the solid powder on an open bench, for instance, presents a significantly higher risk of inhalation and contamination than handling a dilute solution within a chemical fume hood.

Part 2: Minimizing Risk - Engineering Controls & Personal Protective Equipment (PPE)

Our primary strategy for minimizing risk is a combination of engineering controls and appropriate PPE. This multi-layered defense is non-negotiable.

Engineering Controls: Your First Line of Defense

All operations involving the solid form of this compound or its concentrated solutions must be conducted within a certified chemical fume hood[6]. The fume hood serves two critical functions: it prevents the inhalation of airborne particulates and contains any potential spills, protecting both the user and the laboratory environment.

Personal Protective Equipment (PPE): The Essential Barrier

The following table outlines the minimum PPE required for handling this compound. The causality is clear: each piece of equipment is chosen to block a specific route of exposure.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical safety goggles with side shields or a full-face shield . Standard safety glasses are insufficient as they do not protect against splashes or airborne dust from all angles. This is the most critical piece of PPE to prevent serious eye irritation.[7][8][9]
Hand Protection Nitrile or neoprene gloves . Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as solid hazardous waste.[4][8]
Body Protection A fully fastened laboratory coat . This protects your skin and personal clothing from accidental spills and contamination.[7][8]
Footwear Closed-toe shoes . This is a standard laboratory requirement to protect against spills and falling objects.
Respiratory Protection Generally not required when working within a properly functioning chemical fume hood. However, if engineering controls are not available or in the event of a large spill, a NIOSH/MSHA-approved respirator should be worn.[3][7]

Part 3: Operational Plans - From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[10]

  • Store : Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[7][9][11] Storing it at 4°C is often recommended for boronic acids to ensure long-term stability.[7]

Step-by-Step Handling Protocol (Weighing and Solution Preparation)

This protocol is designed for the common task of preparing a stock solution.

  • Preparation : Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging : Place all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.

  • Weighing : Carefully weigh the desired amount of this compound onto weigh paper. Perform this action in the deepest part of the hood to ensure optimal fume capture. Avoid creating dust.

  • Transfer : Gently transfer the solid into your vessel.

  • Dissolution : Slowly add the solvent to the solid. If necessary, cap the vessel and sonicate or stir to dissolve.

  • Initial Cleanup : While still in the hood, carefully fold the used weigh paper and any contaminated wipes and place them into a designated, sealed bag for solid hazardous waste.[6]

  • Final Steps : Once your solution is prepared and the immediate work area is clean, you may safely cap your solution and remove it from the fume hood. Wash your hands thoroughly after handling is complete.[2][4][11]

Part 4: Disposal and Spill Management Plan

Proper disposal is a critical component of responsible chemical stewardship.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for waste disposal. All waste containing this boronic acid must be treated as hazardous.[6]

G cluster_waste Waste Generation start Generate Waste (e.g., used gloves, contaminated paper, excess solution) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Hazardous Waste (Gloves, weigh paper, contaminated wipes) is_solid->solid_waste Solid liquid_waste Liquid Hazardous Waste (Excess solutions, rinsates) is_solid->liquid_waste Liquid solid_container Collect in a designated, SEALABLE container for solid hazardous waste. solid_waste->solid_container liquid_container Collect in a designated, SEALABLE container for liquid hazardous waste. liquid_waste->liquid_container disposal Arrange for disposal by a licensed waste company. solid_container->disposal liquid_container->disposal

Caption: Waste Disposal Workflow for Boronic Acid Derivatives.

Key Disposal Principles:

  • Segregation : Do not mix boronic acid waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Final Disposal : The ultimate disposal must be handled by a licensed and approved waste disposal company in accordance with all local, state, and federal regulations.[3][12][13]

Emergency Spill Protocol

Preparation is key to managing emergencies effectively.

  • Evacuate & Alert : If a significant spill occurs, evacuate the immediate area and alert nearby personnel and your supervisor.

  • Contain : For a small, manageable spill inside a fume hood:

    • Solid Spill : Carefully sweep or wipe up the material to avoid creating dust. Place it into a sealed container and label it as hazardous waste.[7]

    • Liquid Spill : Use an inert absorbent material (like vermiculite or sand) to contain the spill.[7] Collect the absorbed material and place it into a sealed container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's EHS department.

By integrating these protocols into your daily laboratory operations, you build a system of safety that is both robust and intuitive. This allows you to focus on your research with the assurance that you are protected, your colleagues are safe, and your work is compliant with the highest standards of laboratory practice.

References

  • AFG Bioscience LLC. (2016). Safety Data Sheet: 4-(2-Methoxycarbonylethyl)phenylboronic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Martins, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3585. [Link]

  • Labochema. (2024). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]

  • American Chemical Society. (2022). Chemical Safety Information Resources | ACS College Safety Video #2. YouTube. [Link]

  • American Chemical Society. (n.d.). Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.